molecular formula C2H5NO2 B043606 Glycine-1-13C,15N

Glycine-1-13C,15N

Numéro de catalogue: B043606
Poids moléculaire: 77.053 g/mol
Clé InChI: DHMQDGOQFOQNFH-SUEIGJEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycine-1-13C,15N is a high-purity, stable isotope-labeled amino acid essential for advanced metabolic and biochemical research. This compound is dual-labeled with 13C at the C1 position and 15N at the amino group, making it an invaluable tracer for studying glycine metabolism, one-carbon cycle dynamics, and serine biosynthesis via the glycine cleavage system and serine hydroxymethyltransferase (SHMT). Its primary research value lies in enabling precise tracking of metabolic fluxes using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers utilize this isotope-labeled glycine to investigate cellular proliferation, nucleotide synthesis, and antioxidant defense mechanisms through the production of glutathione. Furthermore, it is critically important in protein NMR for structural and dynamics studies, as it provides specific atomic-level probes that simplify complex spectra. By incorporating this compound into experimental systems, scientists can obtain unparalleled insights into metabolic pathways, protein folding, and molecular interactions in both in vitro and in vivo models.

Propriétés

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Metabolic Journey: A Technical Guide to Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical properties and applications of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for tracing metabolic pathways. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for its analysis, and a visual representation of its role in key biological processes, serving as an essential resource for researchers in drug development and metabolic studies.

Core Chemical and Physical Properties

This compound is a non-essential amino acid where the carboxyl carbon is substituted with the heavy isotope ¹³C, and the amino nitrogen is replaced with ¹⁵N. This dual labeling makes it an invaluable tool in metabolic research, particularly in studies utilizing mass spectrometry and NMR spectroscopy to elucidate biochemical pathways.

PropertyValue
Molecular Formula H₂¹⁵NCH₂¹³CO₂H
Molecular Weight 77.05 g/mol
CAS Number 112898-03-0
Appearance White crystalline solid
Melting Point ~240 °C (decomposes)
Isotopic Purity (¹³C) Typically ≥ 99%
Isotopic Purity (¹⁵N) Typically ≥ 98%
Solubility Soluble in water

Applications in Research

This compound is extensively used in:

  • Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions and understand how genetic or environmental perturbations affect cellular metabolism.

  • Proteomics: To study protein synthesis, degradation, and post-translational modifications.

  • Drug Development: To investigate the mechanism of action of drugs that target metabolic pathways.

  • Biomarker Discovery: To identify novel biomarkers for diseases with altered metabolic profiles.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

Objective: To determine the structural integrity and isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.

    • Tune and match the probe for all three nuclei.

    • Set the sample temperature to 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts of the methylene (B1212753) protons.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced.

    • ¹⁵N NMR: Acquire a proton-decoupled one-dimensional nitrogen spectrum. The signal for the ¹⁵N-labeled amino group will be observed.

    • 2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): Acquire a ¹H-¹³C HSQC to correlate the methylene protons with the alpha-carbon and a ¹H-¹⁵N HSQC to correlate the amino protons with the nitrogen.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Reference the chemical shifts to a known standard (e.g., DSS for ¹H and ¹³C in D₂O).

    • Integrate the signals to determine the relative abundance of the isotopes and confirm the isotopic enrichment.

Mass Spectrometry (MS) for Metabolic Tracing with this compound

Objective: To trace the metabolic fate of glycine (B1666218) in a biological system.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a standard growth medium.

    • Replace the standard medium with a medium containing this compound at a known concentration.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glycine.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism rapidly (e.g., by using liquid nitrogen).

    • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) system.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

    • Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode to detect all ions and in MS/MS mode to fragment specific ions for identification.

  • Data Analysis:

    • Process the raw data using specialized software (e.g., XCMS, MZmine).

    • Identify metabolites based on their accurate mass and fragmentation patterns.

    • Determine the isotopic labeling pattern of downstream metabolites to trace the metabolic pathways of glycine.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycine and a general experimental workflow for metabolic tracing.

Glycine_Metabolism cluster_synthesis Glycine Synthesis cluster_utilization Glycine Utilization cluster_degradation Glycine Degradation Serine Serine Glycine This compound Serine->Glycine SHMT THF Tetrahydrofolate Purines Purines (e.g., Adenine, Guanine) Glycine->Purines Glutathione Glutathione Glycine->Glutathione Heme Heme Glycine->Heme CO2_NH3 CO2 + NH3 Glycine->CO2_NH3 Glycine Cleavage System Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->Purines One-Carbon Metabolism

Caption: Key metabolic pathways involving glycine synthesis, utilization, and degradation.

Metabolic_Tracing_Workflow start Start: Cell Culture labeling Isotopic Labeling with This compound start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis end End: Pathway Elucidation flux_analysis->end

Caption: General experimental workflow for metabolic tracing using this compound.

Conclusion

This compound is a powerful tool for researchers seeking to unravel the complexities of cellular metabolism. Its unique isotopic labeling pattern allows for precise tracking of glycine's journey through various biochemical pathways. The experimental protocols and workflows outlined in this guide provide a solid foundation for utilizing this compound to gain deeper insights into metabolic regulation, disease pathogenesis, and the mechanisms of drug action. By leveraging the capabilities of this compound, scientists can continue to advance our understanding of the intricate metabolic networks that underpin life.

A Technical Guide to the Synthesis and Purification of Glycine-1-13C,15N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of doubly labeled Glycine-1-13C,15N, a critical tracer for metabolic research, biomolecular NMR, and mass spectrometry-based proteomics and metabolomics. This document outlines a robust synthesis strategy, detailed purification protocols, and the quantitative data associated with these methods to ensure the production of high-purity this compound for sensitive research applications.

Introduction

Isotopically labeled amino acids are indispensable tools in the life sciences, enabling the precise tracking and quantification of metabolic fluxes and the elucidation of complex biological pathways. Glycine (B1666218), as a fundamental building block for proteins, purines, and other key metabolites, is of particular interest. The dual labeling of glycine at the C1 carboxyl carbon with Carbon-13 (¹³C) and the amino group with Nitrogen-15 (¹⁵N) provides a powerful probe for distinguishing intact glycine molecules and their metabolic derivatives in complex biological systems. This guide details a reliable method for the synthesis and subsequent purification of this compound to meet the stringent purity requirements of modern analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacid with labeled ammonia. To incorporate the ¹³C label at the carboxyl position, a Strecker or a modified Bucherer-Bergs synthesis approach is often employed, starting with ¹³C-labeled cyanide. However, a straightforward and efficient route involves a modified haloacid amination beginning with a ¹³C-labeled starting material. This guide focuses on a modified procedure based on the amination of chloroacetic acid.

Synthesis Workflow

A [1-13C]Chloroacetic Acid C Reaction Vessel A->C B [15N]Ammonium Hydroxide (B78521) B->C D Amination Reaction (Heat and Pressure) C->D 1. Mix reactants E Crude this compound Solution D->E 2. Reaction completion F Purification E->F 3. Proceed to purification

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • [1-¹³C]Chloroacetic acid

  • [¹⁵N]Ammonium hydroxide (25% in H₂O)

  • Deionized water

  • Reaction vessel capable of withstanding pressure

Procedure:

  • In a suitable reaction vessel, dissolve [1-¹³C]chloroacetic acid in a minimal amount of deionized water.

  • Slowly add an excess of [¹⁵N]ammonium hydroxide solution to the chloroacetic acid solution under constant stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Seal the reaction vessel and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the vessel to room temperature. The resulting solution contains crude this compound, along with unreacted starting materials and byproducts.

Purification of this compound

The purification of the synthesized this compound is a critical step to remove impurities that could interfere with downstream applications. A combination of ion-exchange chromatography and recrystallization is highly effective in achieving high purity.

Purification Workflow

cluster_0 Ion-Exchange Chromatography cluster_1 Recrystallization A Crude this compound Solution B Load onto Cation-Exchange Column A->B C Wash with Deionized Water (Removes anionic impurities) B->C D Elute with Dilute Ammonium (B1175870) Hydroxide C->D E Collect Glycine-containing Fractions D->E F Pool and Concentrate Fractions E->F G Dissolve in Hot Water F->G H Add Ethanol (Antisolvent) G->H I Cool to Induce Crystallization H->I J Filter and Dry Crystals I->J K K J->K High-Purity this compound

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

1. Ion-Exchange Chromatography:

  • Resin Preparation: A strongly acidic cation-exchange resin is prepared in the H⁺ form by washing with HCl followed by deionized water until the eluate is neutral.

  • Sample Loading: The crude this compound solution is adjusted to a slightly acidic pH and loaded onto the equilibrated column.

  • Washing: The column is washed with deionized water to remove anionic and neutral impurities.

  • Elution: The bound glycine is eluted from the resin using a dilute solution of ammonium hydroxide. Fractions are collected and monitored for the presence of glycine using a suitable method (e.g., ninhydrin (B49086) test or TLC).

2. Recrystallization:

  • Concentration: The glycine-containing fractions from the ion-exchange chromatography are pooled and concentrated under reduced pressure.

  • Dissolution: The concentrated residue is dissolved in a minimum amount of hot deionized water.

  • Crystallization: The hot solution is filtered to remove any insoluble impurities, and then a suitable antisolvent, such as ethanol, is slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data

The yield and purity of the synthesized this compound are critical parameters. The following table summarizes expected quantitative data based on established methods for labeled amino acid synthesis.

ParameterValueMethod of Analysis
Synthesis Yield
Crude Yield40-60%Gravimetric analysis after initial work-up
Purification
Recovery from Ion-Exchange>90%Quantification of pooled fractions
Recovery from Recrystallization>85%Gravimetric analysis of final product
Final Product Purity
Chemical Purity>98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (¹³C)>99 atom %Mass Spectrometry (MS) or NMR Spectroscopy
Isotopic Enrichment (¹⁵N)>98 atom %Mass Spectrometry (MS) or NMR Spectroscopy

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

  • Metabolic Flux Analysis: Tracing the incorporation of glycine into proteins, purines, and other metabolites to quantify metabolic pathway activity.[1]

  • Biomolecular NMR: As a component of isotopically enriched media for the production of labeled proteins for structural and dynamic studies.

  • Mass Spectrometry: As an internal standard for the accurate quantification of glycine in biological samples.[2]

  • Clinical Research: In studies of amino acid metabolism in various physiological and pathological states.

Conclusion

The synthesis and purification of this compound, while requiring careful execution, provides an invaluable tool for researchers in the fields of biochemistry, drug development, and clinical research. The methods outlined in this guide, combining a modified amination synthesis with a robust two-step purification protocol, can reliably produce high-purity, doubly labeled glycine suitable for the most demanding research applications. The provided workflows and quantitative data serve as a practical resource for laboratories looking to produce or utilize this important isotopic tracer.

References

A Technical Guide to Glycine-1-13C,15N: Isotopic Purity and Enrichment Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its isotopic purity and enrichment levels, the analytical methodologies used to determine these parameters, and its role in scientific investigation.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes within biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track these labeled compounds through biochemical pathways.[1][2][3] this compound, with isotopic labels at the carboxyl carbon and the amino nitrogen, is a valuable tool in metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR).[4]

Quantitative Data: Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its utility in research. Commercial suppliers provide this information, which is typically verified using analytical techniques like mass spectrometry and NMR spectroscopy. Below is a summary of typical specifications for this compound.

ParameterSpecificationSource
¹³C Isotopic Purity99 atom %
¹⁵N Isotopic Purity98 atom %
Chemical Purity≥98%
Molecular Weight77.05 g/mol

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment levels of this compound relies on precise analytical methodologies. The two primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition).

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., water, methanol) Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) e.g., with trifluoroacetic anhydride (B1165640) Dissolution->Derivatization Injection Inject into MS instrument (e.g., LC-MS, GC-MS) Derivatization->Injection Ionization Ionization (e.g., Electrospray Ionization - ESI) Injection->Ionization Mass_Analysis Mass Analyzer separates ions by m/z Ionization->Mass_Analysis Detection Detection of Isotopologues Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Peak_Integration Integrate peak areas of isotopologues (M, M+1, M+2) Spectrum->Peak_Integration Calculation Calculate Isotopic Enrichment Peak_Integration->Calculation

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Detailed Protocol (based on Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of this compound.

    • Purify the amino acid sample using an ion-exchange resin, such as Dowex 50W-X8.

    • Elute the purified glycine (B1666218) with an appropriate solvent (e.g., 4M NH₄OH).

    • Perform a two-step derivatization:

      • Esterification: React with butanol-acetyl chloride (4:1 v/v) for 1 hour at 100°C.

      • Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride and heat at 60°C for 20 minutes.

  • Instrumentation and Analysis:

    • Utilize a GC-MS system equipped with a capillary column (e.g., Rtx-5MS).

    • Set the injector and transfer line temperatures (e.g., 200°C and 250°C, respectively).

    • Employ a suitable temperature program for the GC oven to ensure separation.

    • Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor the molecular ions of unlabeled glycine (m/z 154) and the labeled internal standard (m/z 155 for ¹⁵N-glycine, with further shifts for ¹³C).

  • Data Analysis:

    • Acquire the mass spectra, which will show a distribution of peaks corresponding to the different isotopologues.

    • Calculate the isotopic enrichment by determining the relative abundance of the M+2 peak (representing ¹³C and ¹⁵N labeling) compared to the M peak (unlabeled).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Information

NMR spectroscopy provides detailed information about the specific positions of labeled atoms within a molecule. For this compound, NMR can confirm that the isotopes are located at the C1 (carboxyl) and the nitrogen positions.

Logical Relationship for NMR Signal Interpretation:

cluster_nmr NMR Spectroscopy cluster_spectra Spectral Features cluster_conclusion Conclusion Molecule This compound C13_NMR 13C NMR Molecule->C13_NMR N15_NMR 15N NMR Molecule->N15_NMR C13_Signal Signal at ~176.5 ppm (carboxyl carbon) C13_NMR->C13_Signal N15_Signal Signal corresponding to the amino group N15_NMR->N15_Signal Coupling Observe 13C-15N coupling C13_Signal->Coupling N15_Signal->Coupling Confirmation Confirms isotopic labeling at specific atomic positions Coupling->Confirmation

Caption: Logic for NMR-based confirmation of isotopic labeling in this compound.

Detailed Protocol (based on solid-state Cross-Polarization Magic Angle Spinning - CP/MAS NMR):

  • Sample Preparation:

    • Pack the solid this compound sample into an NMR rotor.

  • Instrumentation and Analysis:

    • Use a solid-state NMR spectrometer.

    • For ¹³C NMR, acquire a CP/MAS spectrum. The carboxyl carbon of α-glycine is expected to have a chemical shift of approximately 176.5 ppm.

    • For ¹⁵N NMR, acquire a CP/MAS spectrum to observe the signal from the labeled nitrogen atom.

    • The presence of these specific signals confirms the location of the isotopic labels.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Metabolic Flux Analysis: Tracing the path of glycine through metabolic pathways to understand how these pathways are altered in disease states.

  • Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify differences in protein abundance between different cell populations.

  • Biomolecular NMR: The isotopic labels serve as sensitive probes for studying protein structure and dynamics. The incorporation of ¹³C and ¹⁵N is essential for many multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins.

By providing a means to track and quantify metabolic processes at the molecular level, this compound plays a critical role in advancing our understanding of biology and in the development of new therapeutic agents.

References

An In-depth Technical Guide to Glycine-1-13C,15N: Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical characteristics and stability of Glycine-1-13C,15N, an isotopically labeled amino acid crucial for research in metabolism, protein dynamics, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of the simplest amino acid, glycine (B1666218). The isotopic enrichment at the C1 (carboxyl) and nitrogen positions allows for precise tracking and quantification in biological systems using mass spectrometry and NMR spectroscopy.[1][2]

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Formula H₂¹⁵NCH₂¹³CO₂H[2]
Molecular Weight 77.05 g/mol [1]
CAS Number 112898-03-0[1]
Appearance White solid
Melting Point 240 °C (decomposes)
Isotopic Purity (¹³C) Typically ≥99 atom %
Isotopic Purity (¹⁵N) Typically ≥98 atom %

Solubility Profile

While specific solubility data for this compound is not extensively published, the solubility of unlabeled glycine provides a reliable approximation due to the negligible effect of stable isotope substitution on this physical property.

Table 2: Solubility of Glycine

SolventSolubilityTemperature (°C)Reference(s)
Water24.99 g/100 mL25
Water39.1 g/100 mL50
Water54.4 g/100 mL75
Water67.2 g/100 mL100
PyridineSolubleNot specified
EthanolSparingly soluble (0.06 g/100 g)Not specified
AcetoneSparingly solubleNot specified
Diethyl etherInsolubleNot specified
HydrocarbonsInsolubleNot specified

Stability

The stability of this compound is comparable to that of natural glycine. It is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to store the compound at room temperature, protected from light and moisture.

Studies on unlabeled glycine have shown that its stability in aqueous solutions can be influenced by pH and temperature. At elevated temperatures (e.g., 55°C), some degradation and interconversion with other amino acids can occur over 24 hours, with more pronounced effects at non-neutral pH. For optimal stability in solution, it is recommended to store samples deproteinized, at a neutral pH, and frozen. The dimerization rate of glycine in aqueous solutions increases with temperature and is most efficient under alkaline conditions (pH ~9.8) at around 150°C.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Table 3: NMR Spectroscopic Data for Glycine (as a reference)

NucleusChemical Shift (ppm)Reference(s)
¹³C (Carboxyl)~176.5 (α-polymorph)
¹³C (α-Carbon)~43.2
¹⁵N~32

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts and decomposes is recorded.

NMR Spectroscopic Analysis

Objective: To confirm the isotopic labeling and structural integrity of this compound.

Methodology (based on solid-state NMR of glycine):

  • Sample Preparation: A solid sample of this compound is packed into a magic-angle-spinning (MAS) rotor (e.g., 4-mm zirconia rotor).

  • Instrumentation: A solid-state NMR spectrometer (e.g., Bruker Avance 300) is used.

  • ¹³C CP/MAS NMR:

    • A cross-polarization/magic-angle-spinning (CP/MAS) experiment is performed.

    • Typical parameters: ¹H π/2 pulse width of 4 µs, contact time of 1.5 ms, data acquisition time of 65 ms, and a recycle delay of 5 times the ¹H spin-lattice relaxation time.

    • Sample spinning rate: 5 kHz.

  • ¹⁵N CP/MAS NMR:

    • A similar CP/MAS pulse sequence is used, optimized for the ¹⁵N nucleus.

  • Data Analysis: The resulting spectra are processed, and the chemical shifts of the ¹³C and ¹⁵N nuclei are determined and compared to reference values.

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the precise isotopic enrichment of ¹³C and ¹⁵N in this compound.

Methodology (based on GC-C-IRMS of amino acids):

  • Derivatization: The amino acid is converted to a volatile derivative, such as an N-acetyl methyl ester, to make it suitable for gas chromatography.

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope-ratio mass spectrometer (GC-C-IRMS) is used.

  • Analysis: The derivatized sample is injected into the GC for separation. The eluting compound is combusted to CO₂ and N₂ gases, which are then introduced into the IRMS.

  • Data Analysis: The mass spectrometer measures the isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N), from which the atom percent enrichment is calculated.

Applications and Workflows

This compound is a powerful tool for tracing metabolic pathways and quantifying protein turnover.

Glycine Metabolism and One-Carbon Pool

Glycine is central to one-carbon metabolism, donating a one-carbon unit to the tetrahydrofolate (THF) pool. This pathway is crucial for the synthesis of purines, thymidine, and other essential biomolecules.

Glycine_Metabolism Glycine This compound MethyleneTHF 5,10-Methylene-THF Glycine->MethyleneTHF Glycine Cleavage System Serine Serine Serine->MethyleneTHF SHMT THF Tetrahydrofolate (THF) MethyleneTHF->THF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Protein_Turnover_Workflow cluster_infusion Infusion cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation Infusion Primed, Constant Infusion of this compound Plasma Plasma Samples Infusion->Plasma Breath Breath Samples (¹³CO₂) Infusion->Breath Urine Urine Samples (¹⁵N-urea) Infusion->Urine MS Mass Spectrometry (GC-MS or LC-MS/MS) Plasma->MS Breath->MS Urine->MS Flux Glycine Flux MS->Flux Synthesis Protein Synthesis Rate Flux->Synthesis Breakdown Protein Breakdown Rate Flux->Breakdown

References

A Comprehensive Technical Guide to the Safe Handling of Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the safety data and handling precautions for Glycine-1-13C,15N, a stable isotope-labeled amino acid. The information presented is intended for researchers, scientists, and professionals in drug development who may work with this compound. While isotopic labeling with 13C and 15N does not significantly alter the chemical hazards compared to unlabeled glycine (B1666218), it is crucial to adhere to standard laboratory safety protocols.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, as with any chemical, it is important to handle it with care to avoid potential irritation.

Potential Health Effects:

  • Eye Contact: May cause mild irritation and redness.[3]

  • Skin Contact: May cause mild skin irritation.[3]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation with coughing.[3]

  • Ingestion: Ingestion of large doses may cause nausea.

Chronic exposure to glycine through ingestion may affect respiration, the spleen, and blood, potentially causing changes in white blood cell count.

Physical and Chemical Properties

The physical and chemical properties of this compound are comparable to those of unlabeled glycine. The primary difference is the molecular weight due to the presence of heavier isotopes.

PropertyValue
Molecular Formula H₂¹⁵NCH₂¹³CO₂H
Molecular Weight 77.05 g/mol
Appearance White crystalline solid/powder
Odor Odorless
Melting Point Decomposes at approximately 233-240 °C
Solubility Soluble in water
Specific Gravity ~1.16 - 1.60 g/cm³
pH 5.6 - 6.4 (5% aqueous solution)
Flash Point Not applicable
Autoignition Temperature Not applicable

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Use with adequate ventilation to minimize dust inhalation.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the material.

  • Avoid the formation of dust.

  • Ground all equipment containing the material to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

  • Protect from moisture.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls:

  • Use process enclosures or local exhaust ventilation to keep airborne dust levels below recommended exposure limits.

  • Ensure that an eyewash station and safety shower are readily available.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust cartridge.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give 1-2 cups of water or milk to drink. Call a poison control center immediately.

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and disposal.

  • Isolate the hazard area and deny entry to unnecessary personnel.

  • Wear appropriate personal protective equipment as outlined in Section 4.

  • Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Wash the spill area after the material has been collected.

Stability and Reactivity

  • Reactivity: The product is stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions. It is sensitive to moisture.

  • Conditions to Avoid: Excess heat, moisture, and dust formation.

  • Incompatible Materials: Strong oxidizing agents and bases.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on unlabeled glycine.

Toxicity MetricValueSpecies
Oral LD50 7930 mg/kgRat
  • Carcinogenic Effects: Not classified as a carcinogen.

  • Mutagenic Effects: No information available.

  • Teratogenic Effects: No information available.

A 4-week repeated dose toxicity study in rats concluded that the no-observed-adverse-effect level (NOAEL) for glycine was at least 2000 mg/kg/day.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for handling this compound and the logical relationships for hazard assessment and control.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prep Prepare Work Area and PPE Store->Prep Weigh Weigh Required Amount in Ventilated Enclosure Prep->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Work Surfaces Use->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose RemovePPE Remove and Dispose of PPE Dispose->RemovePPE

Caption: General workflow for safe handling of this compound.

G cluster_assessment Hazard Assessment cluster_control Control Measures Identify Identify Potential Hazards (Dust Inhalation, Skin/Eye Contact) Evaluate Evaluate Risks Identify->Evaluate Engineering Engineering Controls (Ventilation) Evaluate->Engineering Implement Controls Administrative Administrative Controls (SOPs, Training) Evaluate->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Evaluate->PPE

Caption: Logical relationship for hazard assessment and control measures.

References

Principle of Using Dual-Labeled Glycine in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing dual-labeled glycine (B1666218) in metabolic studies. By tracing the fate of glycine's carbon and nitrogen atoms, researchers can gain profound insights into cellular metabolism, identify metabolic vulnerabilities in disease, and assess the efficacy of therapeutic interventions. This guide offers detailed experimental protocols, structured quantitative data, and visual representations of key metabolic pathways to facilitate the design and implementation of robust metabolic tracer studies.

Core Principles of Dual-Labeled Glycine Tracing

Glycine, a non-essential amino acid, is a central hub in cellular metabolism, contributing to a myriad of biosynthetic and catabolic pathways. The use of glycine labeled with stable isotopes, typically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the precise tracking of its metabolic fate. Dual-labeling, for instance with [1,2-¹³C₂, ¹⁵N]glycine, provides a powerful tool to simultaneously follow the carbon backbone and the amino group of glycine as it is incorporated into various downstream metabolites.

The fundamental principle lies in introducing the labeled glycine into a biological system (in vivo or in vitro) and subsequently measuring the isotopic enrichment in various metabolites over time. This enrichment is quantified using mass spectrometry, which can differentiate between the naturally abundant isotopes and the heavy-labeled isotopes introduced by the tracer. By analyzing the distribution of these isotopes in different molecules, researchers can deduce the activity and flux through specific metabolic pathways.

Key metabolic pathways that can be interrogated using dual-labeled glycine include:

  • One-Carbon Metabolism: Glycine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) are key enzymes in this process.

  • Glutathione (B108866) Synthesis: Glycine is one of the three amino acid precursors for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] Tracing labeled glycine into the glutathione pool provides a direct measure of glutathione synthesis rates, which is crucial for understanding cellular redox homeostasis.[2]

  • Serine Metabolism: The reversible conversion of serine to glycine, catalyzed by SHMT, is a critical intersection in amino acid metabolism. Dual-labeled glycine can elucidate the directionality and rate of this interconversion.[3]

  • Protein Synthesis: As a proteinogenic amino acid, the incorporation of labeled glycine into the proteome can be used to measure rates of protein synthesis.

Experimental Protocols

In Vivo Human Studies: Primed, Constant Infusion of Dual-Labeled Glycine

This protocol is adapted from studies quantifying whole-body glycine metabolism in healthy human subjects.[4][5]

1. Subject Preparation:

  • Subjects should fast overnight prior to the infusion study.
  • Insert intravenous catheters into each arm: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Infusion:

  • Prepare a sterile solution of [1,2-¹³C₂, ¹⁵N]glycine.
  • A priming dose is administered to rapidly achieve isotopic steady state.
  • This is followed by a constant infusion of the tracer. A typical infusion rate is 9.26 µmol/kg/h.

3. Sample Collection:

  • Collect baseline blood and breath samples before starting the infusion.
  • Collect blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period (e.g., 4-6 hours).
  • Collect breath samples into Exetainer tubes at similar intervals to measure the exhalation rate of ¹³CO₂.

4. Sample Processing:

  • Immediately place blood samples on ice and centrifuge to separate plasma.
  • Store plasma at -80°C until analysis.
  • For analysis of intracellular metabolites, red blood cells can be isolated, washed, and lysed.

5. Metabolite Extraction from Plasma:

  • Thaw plasma samples on ice.
  • Precipitate proteins by adding a cold solvent, such as acetonitrile (B52724) or a methanol (B129727)/acetonitrile/water mixture.
  • Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.
  • Collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen or by lyophilization.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

In Vitro Cell Culture Studies: Stable Isotope Labeling

This protocol outlines the general steps for tracing dual-labeled glycine in cultured cells.

1. Cell Culture Preparation:

  • Culture cells to the desired confluency in standard growth medium.
  • For adherent cells, plate them in multi-well plates. For suspension cells, use appropriate culture flasks.

2. Labeling Medium Preparation:

  • Prepare a custom culture medium that is deficient in glycine.
  • Supplement this medium with a known concentration of dual-labeled glycine (e.g., [U-¹³C₂, ¹⁵N]glycine). The concentration should be similar to that in standard medium to avoid metabolic perturbations.
  • It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glycine and other small molecules.

3. Labeling Experiment:

  • Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for a time course that is appropriate for the pathway of interest. For example, labeling in central carbon metabolism can reach a steady state within hours, while labeling of macromolecules like proteins may take longer.

4. Metabolism Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium.
  • Wash the cells with ice-cold PBS to halt metabolic activity.
  • Immediately add a cold extraction solvent (e.g., 80% methanol or a mixture of methanol, acetonitrile, and water) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cell debris and proteins.
  • Collect the supernatant containing the metabolites.
  • Dry and reconstitute the metabolite extract as described for plasma samples.

Data Presentation: Quantitative Metabolic Flux

The following tables summarize representative quantitative data from metabolic studies using labeled glycine.

Parameter Value Experimental System Tracer Reference
Whole Body Glycine Flux463 ± 55 µmol/kg/hHealthy Human Volunteers[1,2-¹³C₂]glycine
Glycine to Serine Flux193 ± 28 µmol/kg/hHealthy Human Volunteers[1,2-¹³C₂]glycine
Glycine Decarboxylation Rate190 ± 41 µmol/kg/hHealthy Human Volunteers[1,2-¹³C₂]glycine
Glycine Flux (CHOm+ cells)616 ± 88 nmol/24h/mg DNAChinese Hamster Ovary Cells[1-¹³C]glycine
Glycine Flux (CHOm- cells)538 ± 82 nmol/24h/mg DNAChinese Hamster Ovary Cells[1-¹³C]glycine
Serine to Glycine Flux (CHOm+ cells)3080 ± 320 nmol/24h/mg DNAChinese Hamster Ovary Cells[1-¹³C]serine
Serine to Glycine Flux (CHOm- cells)80 ± 28 nmol/24h/mg DNAChinese Hamster Ovary Cells[1-¹³C]serine

Table 1: Quantitative data on glycine metabolic fluxes in different experimental systems.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for quantifying the isotopic enrichment of metabolites.

1. Chromatographic Separation:

  • Use a suitable liquid chromatography method to separate the metabolites of interest. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites like amino acids.

2. Mass Spectrometry Analysis:

  • Perform analysis on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted analysis.
  • The following table provides example MRM transitions for unlabeled and dual-labeled glycine and its key metabolites. The exact transitions should be optimized for the specific instrument used.

Metabolite Precursor Ion (m/z) Product Ion (m/z) Labeling
Glycine76.030.0Unlabeled
[¹³C₂, ¹⁵N]Glycine79.032.0M+3
Serine106.060.0Unlabeled
[¹³C₂]Serine108.062.0M+2
[¹³C₂, ¹⁵N]Serine109.062.0M+3
Glutathione (GSH)308.1179.1Unlabeled
[¹³C₂, ¹⁵N]Gly-GSH311.1179.1M+3

Table 2: Example MRM transitions for key metabolites in dual-labeled glycine studies.

3. Data Analysis:

  • Calculate the fractional isotopic enrichment for each metabolite by determining the ratio of the labeled isotopologue to the total pool of the metabolite (labeled + unlabeled).
  • Metabolic flux rates can be calculated using mathematical models that incorporate the isotopic enrichment data and known metabolic network stoichiometry.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to dual-labeled glycine tracing.

Glycine_Cleavage_System cluster_mitochondria Mitochondrial Matrix Glycine [¹³C₂,¹⁵N]Glycine P_protein P-protein (GLDC) Glycine->P_protein C1 decarboxylation H_protein H-protein P_protein->H_protein Transfers aminomethyl group CO2 ¹³CO₂ P_protein->CO2 T_protein T-protein (AMT) H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein NH3 ¹⁵NH₃ T_protein->NH3 Methylene_THF 5,10-Methylene-[¹³C]THF T_protein->Methylene_THF Transfers ¹³C-methylene L_protein->H_protein NADH NADH L_protein->NADH THF THF THF->T_protein NAD NAD⁺ NAD->L_protein

Glycine Cleavage System Pathway

SHMT_Reaction Serine Serine SHMT SHMT Serine->SHMT Glycine [¹³C₂,¹⁵N]Glycine SHMT->Glycine Methylene_THF 5,10-Methylene-[¹³C]THF SHMT->Methylene_THF THF THF THF->SHMT

Serine Hydroxymethyltransferase (SHMT) Reaction

Glutathione_Synthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine [¹³C₂,¹⁵N]Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ADP1 ADP + Pi GCL->ADP1 GSH Glutathione ([¹³C₂,¹⁵N]Gly) GS->GSH ADP2 ADP + Pi GS->ADP2 gamma_GC->GS ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS

Glutathione Synthesis Pathway

Experimental_Workflow start Start: In Vivo Infusion or In Vitro Labeling sample_collection Sample Collection (Blood, Tissue, Cells) start->sample_collection quenching Metabolism Quenching (e.g., Cold Solvent) sample_collection->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Isotopic Enrichment Calculation analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation

General Experimental Workflow

Conclusion

The use of dual-labeled glycine as a metabolic tracer offers a powerful and versatile approach to quantitatively assess the dynamics of several key metabolic pathways. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively employ this technique in their studies. By carefully designing experiments, meticulously preparing samples, and accurately analyzing the data, scientists can unravel the intricate metabolic networks that underpin cellular function in both health and disease, ultimately paving the way for novel therapeutic strategies.

References

A Comprehensive Technical Guide to 13C and 15N Stable Isotope Labeling for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Core Principles, Experimental Protocols, and Data Interpretation in Metabolic Research and Proteomics

Stable isotope labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) has become an indispensable tool in modern biological and biomedical research. By introducing these non-radioactive, heavy isotopes into biological systems, scientists can trace the metabolic fate of molecules, quantify protein dynamics, and elucidate complex cellular processes with high precision. This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of ¹³C and ¹⁵N stable isotope labeling, with a focus on metabolic flux analysis and quantitative proteomics, to empower researchers, scientists, and drug development professionals in their quest to understand and manipulate biological systems.

Core Principles of ¹³C and ¹⁵N Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the substitution of naturally abundant, lighter isotopes (¹²C and ¹⁴N) with their heavier, stable counterparts (¹³C and ¹⁵N) in molecules of interest.[1] These labeled molecules, often referred to as tracers, are chemically identical to their unlabeled forms and are processed by cells in the same manner.[2] However, the mass difference imparted by the heavy isotopes allows for their detection and quantification using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

¹³C Stable Isotope Labeling: This technique is primarily used to trace the path of carbon atoms through metabolic pathways.[3] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), researchers can track the incorporation of these labeled carbons into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides. This allows for the quantification of metabolic fluxes, which are the rates of reactions in a metabolic network. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular reaction rates.

¹⁵N Stable Isotope Labeling: This method is crucial for studying nitrogen metabolism and protein dynamics. ¹⁵N-labeled compounds, such as ¹⁵N-labeled amino acids or ammonium (B1175870) salts, are used to track the flow of nitrogen through biosynthetic pathways. In proteomics, a technique called Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilizes ¹⁵N (often in combination with ¹³C) labeled amino acids to achieve metabolic labeling of entire proteomes. This enables the accurate relative quantification of thousands of proteins between different cell populations, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions.

Quantitative Data Presentation

A key advantage of stable isotope labeling is the generation of precise quantitative data. This data allows for the direct comparison of metabolic states or protein expression levels under different conditions.

Table 1: Comparative Isotopic Enrichment in ¹³C-Metabolic Flux Analysis (MFA)

This table presents representative data on the isotopic enrichment of central metabolites in cancer cells cultured with [U-¹³C]-glucose. The mass isotopomer distribution (MID) reflects the percentage of molecules containing a specific number of ¹³C atoms (M+0 being unlabeled, M+1 containing one ¹³C atom, and so on).

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate10.515.274.3----
Lactate9.814.975.3----
Citrate25.110.340.512.18.53.5-
α-Ketoglutarate30.212.535.810.511.0--
Malate28.911.838.213.18.0--
Aspartate31.513.236.111.28.0--

Note: Data is hypothetical and serves as an example of typical results obtained in a ¹³C-MFA experiment. Actual values will vary depending on the cell type, experimental conditions, and the specific labeled substrate used.

Table 2: Quantitative Proteomics Data from a SILAC Experiment

This table illustrates typical quantitative data from a SILAC experiment comparing a control cell population ("Light") with a treated cell population ("Heavy"). The H/L ratio indicates the relative abundance of each protein in the treated sample compared to the control.

ProteinGeneH/L Ratiop-valueRegulation
Pyruvate kinasePKM2.540.001Upregulated
Hexokinase-2HK22.110.005Upregulated
Lactate dehydrogenase ALDHA1.890.012Upregulated
Caspase-3CASP30.450.002Downregulated
B-cell lymphoma 2BCL20.510.008Downregulated
mTORMTOR1.050.85Unchanged
Akt1AKT10.980.91Unchanged

Note: This is example data. H/L ratios significantly greater than 1 indicate upregulation, while ratios significantly less than 1 indicate downregulation.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality and reproducible data from stable isotope labeling experiments.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Mammalian Cells

Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured mammalian cells using a ¹³C-labeled glucose tracer.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM) lacking glucose

  • [U-¹³C₆]-glucose (or another desired ¹³C-labeled glucose tracer)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium to the desired confluency.

    • For the labeling experiment, switch the cells to a custom medium containing the ¹³C-labeled glucose as the sole glucose source and supplemented with dFBS.

    • Allow the cells to grow in the labeling medium for a period sufficient to reach isotopic steady state. This time can range from hours to days depending on the cell line and the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling time.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS to quench metabolic activity.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using a methanol/chloroform/water mixture to separate polar metabolites from lipids and proteins.

    • Collect the polar metabolite-containing aqueous phase.

  • Sample Analysis by MS:

    • Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the metabolites to increase their volatility for GC-MS analysis (e.g., using silylation). For LC-MS analysis, derivatization may not be necessary.

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • Use specialized software (e.g., INCA, Metran) to fit the corrected mass isotopomer data to a metabolic network model.

    • The software will then calculate the best-fit metabolic flux values and provide confidence intervals for these estimates.

Protocol 2: SILAC for Quantitative Proteomics

Objective: To compare the relative abundance of proteins between two different cell populations.

Materials:

  • Mammalian cell line of interest

  • SILAC-specific cell culture medium (deficient in lysine (B10760008) and arginine)

  • "Light" (unlabeled) L-lysine and L-arginine

  • "Heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) labeled L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Trypsin (mass spectrometry grade)

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Labeling:

    • Culture one population of cells in "light" SILAC medium supplemented with unlabeled lysine and arginine.

    • Culture the second population of cells in "heavy" SILAC medium supplemented with the heavy-isotope-labeled lysine and arginine.

    • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids (>97%).

  • Cell Treatment and Lysis:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).

    • Harvest both cell populations and count the cells to ensure equal numbers are mixed.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer.

  • Protein Digestion:

    • Quantify the protein concentration of the cell lysate.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

    • The software will then calculate the H/L ratio for each identified protein, providing a measure of its relative abundance between the two samples.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

G cluster_labeling Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Quenching Quenching Cell Culture->Quenching Labeled Substrate Labeled Substrate Labeled Substrate->Cell Culture Introduction Extraction Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization MS_NMR MS or NMR Analysis Derivatization->MS_NMR Data Processing Data Processing MS_NMR->Data Processing Flux Calculation Metabolic Flux Calculation Data Processing->Flux Calculation Metabolic Insights Metabolic Insights Flux Calculation->Metabolic Insights G cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture Control Cells (Light Amino Acids) Mix Cells Mix Cells 1:1 Light Culture->Mix Cells Heavy Culture Treated Cells (Heavy Amino Acids) Heavy Culture->Mix Cells Lysis Lysis Mix Cells->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Quantification Protein Identification & Quantification LC_MSMS->Quantification Protein Ratios Protein Ratios Quantification->Protein Ratios G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

References

An In-depth Technical Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotopes in glycine (B1666218). It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in fields where isotopic analysis of amino acids is crucial, such as metabolism studies, nutritional science, and drug discovery. This document details the natural isotopic variation of glycine, outlines the primary analytical methods for its determination, and provides context through relevant metabolic pathways.

Natural Abundance of ¹³C and ¹⁵N in Glycine

The natural abundance of stable isotopes is not uniform and can vary depending on the source of the material and the biochemical pathways involved in its synthesis. For glycine, these variations in ¹³C and ¹⁵N content, though small, can provide significant insights into metabolic processes and the origin of the molecule. Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

The following tables summarize the natural abundance of ¹³C and ¹⁵N in various glycine samples, including internationally recognized reference materials and glycine from different biological sources. These values are crucial for calibrating instrumentation and for comparative studies.

Table 1: Isotopic Composition of Glycine Reference Materials

Reference Materialδ¹³C (‰ vs. VPDB)δ¹⁵N (‰ vs. Air)Source/Notes
USGS64 -40.81+1.76Glycine standard from the U.S. Geological Survey[1].
USGS65 -20.29+20.68Glycine standard from the U.S. Geological Survey[1].
USGS66 -0.67+40.83Glycine standard from the U.S. Geological Survey[1].
LGC171-KT (-42.22‰) -42.22 ± 0.34Not ProvidedGlycine solution certified reference material[2][3].
LGC171-KT (-24.66‰) -24.66 ± 0.24Not ProvidedGlycine solution certified reference material.
LGC171-KT (+12.55‰) +12.55 ± 0.22Not ProvidedGlycine solution certified reference material.

VPDB: Vienna Pee Dee Belemnite Air: Atmospheric Air

Table 2: Examples of ¹³C and ¹⁵N Natural Abundance in Glycine from Biological Samples

Sample Typeδ¹³C (‰ vs. VPDB)δ¹⁵N (‰ vs. Air)Organism/TissueReference
Coral TissueVaries (e.g., lower in symbiont)VariesMontipora capitata
Beluga Whale TissuesVaries between tissues~10‰ difference among tissuesDelphinapterus leucas
Plant TissuesVariesVariesMedicago sativa

Experimental Protocols for Isotope Analysis

The determination of ¹³C and ¹⁵N natural abundance in glycine is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique for compound-specific isotope analysis. The following protocol outlines the key steps for analyzing the ¹³C and ¹⁵N abundance in glycine.

GC_C_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Processing Hydrolysis Protein Hydrolysis (6 M HCl, 150°C) Purification Purification (Cation-Exchange) Hydrolysis->Purification Derivatization Derivatization (e.g., N-acetyl-methyl ester) Purification->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Combustion Combustion (to CO₂ and N₂) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (Detection) Combustion->IRMS Data_Acquisition Data Acquisition IRMS->Data_Acquisition Isotope_Ratio_Calculation Isotope Ratio Calculation (δ¹³C, δ¹⁵N) Data_Acquisition->Isotope_Ratio_Calculation

GC-C-IRMS experimental workflow for glycine isotope analysis.
  • Protein Hydrolysis: To analyze glycine within a protein, the protein must first be hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 150°C for approximately 70 minutes under a nitrogen atmosphere to prevent oxidation.

  • Purification: For complex biological samples, a purification step is often necessary to remove interfering substances like carbohydrates, lipids, and salts. Strong cation-exchange chromatography is a frequently used method for this purpose.

  • Derivatization: To make the amino acids volatile for gas chromatography, they must be derivatized. A common derivatization procedure for amino acids is the formation of N-acetyl methyl esters. This involves a two-step process:

    • Esterification: The carboxyl group is esterified, for example, with acidified methanol.

    • Acetylation: The amino group is acetylated using a reagent like acetic anhydride.

  • GC Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Combustion: As the separated compounds elute from the GC column, they are passed through a combustion reactor, typically a nickel oxide tube containing copper and nickel wires at high temperatures (e.g., 1000°C). This process converts the organic compounds into simple gases, primarily CO₂ and N₂.

  • IRMS Analysis: The resulting CO₂ and N₂ gases are then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the heavy to light isotopes (¹³C/¹²C and ¹⁵N/¹⁴N) with high precision.

  • Data Analysis: The measured isotope ratios are compared to those of a calibrated reference material and expressed in delta (δ) notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the natural abundance of ¹³C and ¹⁵N. While less sensitive than IRMS for this purpose, NMR provides information about the isotopic composition at specific atomic positions within the molecule. However, due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, its direct detection at natural abundance is challenging and often requires specialized equipment or long acquisition times.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Dissolution Dissolve Glycine in Deuterated Solvent Filtering Filter into NMR Tube Dissolution->Filtering Shimming Shimming Filtering->Shimming Acquisition 1D ¹³C & ¹⁵N Spectrum Acquisition Shimming->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Peak Integration & Isotope Ratio Calculation Processing->Analysis

NMR experimental workflow for glycine isotope analysis.
  • Sample Preparation:

    • Dissolve a sufficient amount of glycine (typically several milligrams) in a deuterated solvent (e.g., D₂O).

    • Filter the solution into a standard 5 mm NMR tube.

  • NMR Data Acquisition (¹³C):

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive probe.

    • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

    • Shimming: Shim the magnetic field to obtain a homogeneous field and sharp spectral lines.

    • Acquisition Parameters:

      • Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

      • Spectral Width (SW): Set a spectral width that covers the expected chemical shift range for glycine (e.g., ~200 ppm).

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (thousands to tens of thousands) is required to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.

      • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data to the frequency domain.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to the carboxyl and α-carbon of glycine.

    • The ratio of the integrals can be used to determine the relative abundance of ¹³C at each position, although precise quantification requires careful calibration and consideration of relaxation effects.

Direct 1D ¹⁵N NMR at natural abundance is very challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus. This results in very low sensitivity. While possible with very high concentrations, long acquisition times, and specialized hardware (e.g., cryoprobes), it is often not practical. Indirect detection methods, such as ¹H-¹⁵N HSQC, are more common but are typically used for isotopically enriched samples. For natural abundance studies of small molecules like glycine, IRMS remains the preferred method for ¹⁵N analysis.

Glycine Metabolic Pathways

The isotopic signature of glycine is influenced by its synthesis and degradation pathways within an organism. Understanding these pathways is essential for interpreting isotopic data in metabolic studies.

Glycine Biosynthesis from Serine

The primary route for glycine biosynthesis in many organisms is from the amino acid serine. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).

Glycine_Biosynthesis Serine Serine SHMT Serine Hydroxymethyltransferase (SHMT) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylenetetrahydrofolate SHMT->Glycine SHMT->Methylene_THF

Biosynthesis of glycine from serine.
Glycine Cleavage System

The glycine cleavage system is a major catabolic pathway for glycine in the mitochondria of many organisms. It is a multi-enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate.

Glycine_Cleavage_System Glycine Glycine GCS Glycine Cleavage System (P, T, H, L proteins) Glycine->GCS CO2 CO₂ NH4 NH₄⁺ NAD NAD⁺ NAD->GCS NADH NADH + H⁺ THF Tetrahydrofolate (THF) THF->GCS Methylene_THF 5,10-Methylenetetrahydrofolate GCS->CO2 GCS->NH4 GCS->NADH GCS->Methylene_THF

References

Methodological & Application

Glycine-1-13C,15N as a tracer for protein synthesis and turnover studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Glycine-1-¹³C,¹⁵N as a Tracer for Protein Metabolism

Introduction

The study of protein turnover, encompassing both protein synthesis and degradation, is fundamental to understanding cellular homeostasis, growth, and the pathogenesis of numerous diseases. Stable isotope tracers have become an indispensable tool for in vivo kinetic studies in humans and animals.[1] Glycine (B1666218), a non-essential amino acid, labeled with stable isotopes such as ¹³C and ¹⁵N, serves as a powerful tracer for these investigations.[2][3] Specifically, doubly-labeled Glycine-1-¹³C,¹⁵N allows for simultaneous tracing of both the carbon skeleton and the amino group, providing a comprehensive view of its metabolic fate.

The use of [¹⁵N]glycine is a well-established, non-invasive method for measuring whole-body protein turnover, often requiring only oral administration and urine collection.[4] This makes it particularly suitable for clinical and field research.[4] The incorporation of the ¹⁵N label into the total amino acid pool and its subsequent appearance in end-products like urinary urea (B33335) and ammonia (B1221849) allow for the calculation of whole-body protein synthesis, breakdown, and net balance. When combined with tissue biopsies, these tracers can also determine tissue-specific fractional synthesis rates (FSR) of proteins.

These application notes provide an overview of the methodologies, sample data, and relevant biological pathways for researchers utilizing Glycine-1-¹³C,¹⁵N to study protein synthesis and turnover.

Quantitative Data on Protein Synthesis and Turnover

The following tables summarize representative quantitative data obtained from studies using glycine stable isotope tracers. These values can serve as a reference for expected ranges in various biological contexts.

Table 1: Fractional Synthesis Rates (FSR) of Human Plasma Proteins. Data derived from a study in a healthy young male volunteer using multiple oral administrations of [¹⁵N]glycine.

ProteinFSR (% per day)Precursor Pool for Calculation
Albumin6.8%Total Free Amino Acids
Albumin3.3%Urea
Fibrinogen26.4%Not Specified
α-globulin26.4%Not Specified
β-globulin17.5%Not Specified
γ-globulin4.3%Not Specified
Glycoprotein20.2%Not Specified

Table 2: Whole-Body Protein Turnover in Rats. Data from a study using continuous infusion of [¹⁵N]glycine.

ParameterMethod of CalculationValue
Liver Protein FSRFrom ¹⁵N incorporation into liver protein~50-70% per day (estimated from graph)
Whole-Body Protein SynthesisUrinary ¹⁵N enrichment at plateau (Picou & Taylor-Roberts)~5.5 g protein / day
Whole-Body Protein SynthesisWhole-rat homogenate ¹⁵N enrichment (Garlick et al.)~5.7 g protein / day

Table 3: Effect of Hyperinsulinemia on Whole-Body Protein Turnover in Humans. Data from a study using a single dose of [¹⁵N]glycine with and without a euglycemic hyperinsulinemic clamp.

ParameterConditionValue (mg·kg⁻¹·9 h⁻¹)
Total Nitrogen ExcretionBasal (No Clamp)48.2
Insulin Clamp22.1
Urea Nitrogen ExcretionBasal (No Clamp)37.5
Insulin Clamp15.8
Ammonia Nitrogen ExcretionBasal (No Clamp)5.0
Insulin Clamp7.7

Experimental Protocols

Protocol 1: Measurement of Whole-Body Protein Turnover using Oral [¹⁵N]glycine

This protocol is adapted from the "end-product method" and offers a non-invasive approach suitable for clinical and field studies.

1. Materials:

  • [¹⁵N]glycine tracer (e.g., 98-99 atom % ¹⁵N).

  • Scale for accurate weighing of the tracer.

  • Urine collection vessels.

  • Freezer (-20°C or -80°C) for sample storage.

  • Isotope Ratio Mass Spectrometer (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

2. Procedure:

  • Baseline Sample Collection: Collect a baseline urine sample before tracer administration to determine background isotopic enrichment.

  • Tracer Administration: Administer a precisely weighed oral dose of [¹⁵N]glycine. A common dosage is 2-4 mg per kg of body weight. The tracer can be dissolved in water or a non-protein-containing beverage.

  • Urine Collection: Collect all urine produced over a defined period, typically 9 to 24 hours. The collection period should be accurately timed.

  • Sample Processing and Storage: Measure the total volume of urine collected. Aliquot samples and store them frozen at -20°C or below until analysis.

  • Sample Analysis:

    • Isolate urea and/or ammonia from the urine samples.

    • Determine the ¹⁵N enrichment in the isolated end-products using IRMS or a similar technique.

  • Calculation: Calculate whole-body protein flux, synthesis, and breakdown using established equations that relate the amount of ¹⁵N excreted in urea and ammonia to the administered dose and the isotopic enrichment of the precursor pool.

Protocol 2: Measurement of Tissue-Specific Fractional Synthesis Rate (FSR)

This protocol uses the primed-constant infusion method to determine the rate of protein synthesis in a specific tissue, such as skeletal muscle.

1. Materials:

  • Sterile, pyrogen-free Glycine-1-¹³C,¹⁵N tracer solution for infusion.

  • Infusion pump and sterile catheter sets.

  • Blood collection tubes (e.g., EDTA-coated).

  • Tissue biopsy equipment (e.g., Bergström needle).

  • Liquid nitrogen for snap-freezing tissue.

  • Homogenization buffer and equipment.

  • Reagents for protein precipitation (e.g., perchloric acid) and hydrolysis (e.g., 6M HCl).

  • GC-MS or LC-MS/MS for isotopic enrichment analysis.

2. Procedure:

  • Subject Preparation: Subjects should be fasted overnight. Insert intravenous catheters into contralateral arms, one for tracer infusion and one for blood sampling.

  • Priming Dose: Administer an initial bolus (priming) dose of the Glycine-1-¹³C,¹⁵N tracer to rapidly achieve isotopic equilibrium in the precursor pool.

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a steady rate for several hours (e.g., 3-6 hours).

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion to monitor the isotopic enrichment of the plasma free amino acid pool.

  • Tissue Biopsy:

    • Obtain a baseline tissue biopsy before the infusion begins or from a control group.

    • Obtain a second tissue biopsy from the same site at the end of the infusion period.

    • Immediately snap-freeze the tissue sample in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples and prepare the supernatant for analysis of free amino acid enrichment.

    • Tissue: Homogenize the frozen tissue sample. Precipitate the protein and separate it from the intracellular free amino acid pool. Hydrolyze the protein pellet to its constituent amino acids.

  • Mass Spectrometry Analysis:

    • Derivatize the amino acids from the plasma, intracellular free pool, and hydrolyzed protein samples.

    • Analyze the samples by GC-MS or LC-MS/MS to determine the ¹³C and ¹⁵N enrichment of glycine.

  • FSR Calculation: The fractional synthesis rate (FSR) is calculated using the formula:

    • FSR (%/hour) = [(E_p / (E_precursor × t))] × 100

    • Where E_p is the enrichment of the tracer in the protein-bound pool, E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acids) over the infusion period, and t is the duration of the infusion in hours.

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

G General Workflow for Protein Turnover Studies cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Tracer Tracer Administration (Oral or IV Infusion) Blood Blood Collection (Plasma Precursor) Tracer->Blood Urine Urine Collection (Whole-Body Turnover) Tracer->Urine Biopsy Tissue Biopsy (Tissue-Specific FSR) Tracer->Biopsy Subject Subject Preparation (Fasting, Catheterization) Subject->Tracer Processing Sample Processing (Hydrolysis, Derivatization) Blood->Processing Urine->Processing Biopsy->Processing MS Mass Spectrometry (GC-MS or LC-MS/MS) Processing->MS Enrichment Determine Isotopic Enrichment (Precursor & Product) MS->Enrichment Calc Calculate Kinetic Parameters (FSR, Synthesis, Breakdown) Enrichment->Calc

Caption: Workflow for stable isotope tracer studies of protein turnover.

Signaling Pathway Diagrams

The synthesis and degradation of proteins are tightly regulated by complex signaling networks. Glycine has been shown to influence these pathways directly.

mTOR Signaling Pathway (Protein Synthesis)

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis. Amino acids, including glycine, are known to activate mTOR Complex 1 (mTORC1), promoting the translation of mRNA into protein.

G Amino Acid Signaling to mTORC1 AA Amino Acids (e.g., Glycine) Ragulator Ragulator AA->Ragulator activates Lysosome Lysosome Rag Rag GTPases Ragulator->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome Rheb Rheb-GTP S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inhibits) Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis inhibition removed

Caption: Simplified mTOR pathway showing activation by amino acids.

Ubiquitin-Proteasome Pathway (Protein Degradation)

The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins, playing a key role in protein turnover.

G Ubiquitin-Proteasome Protein Degradation Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 activation E3 E3 Ub Ligase Ub->E3 multiple rounds E2 E2 Ub-Conjugating Enzyme E1->E2 transfer ATP1 ATP E1->ATP1 E2->E3 PolyUb Polyubiquitinated Protein E3->PolyUb Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome recognition & degradation Proteasome->Ub recycling Peptides Peptides Proteasome->Peptides AMP AMP+PPi

Caption: Overview of the ubiquitin-proteasome degradation pathway.

References

Application of Glycine-1-¹³C,¹⁵N in NMR-Based Protein Structure and Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and characterizing the dynamics of proteins at atomic resolution. For proteins larger than ~15 kDa, spectral complexity and signal overlap necessitate the use of isotopic labeling, typically with ¹³C and ¹⁵N. While uniform labeling is a common strategy, selective labeling of specific amino acid types offers a powerful approach to simplify spectra and focus on particular regions of interest.

Glycine (B1666218), with its unique conformational flexibility, frequently resides in functionally critical regions such as loops and turns that mediate protein-protein interactions and catalytic activity. Selectively labeling glycine residues with Glycine-1-¹³C,¹⁵N provides a specific and sensitive probe for investigating the backbone structure, dynamics, and interaction interfaces of these key regions without the complexity of a fully labeled spectrum. This labeling scheme, where only the carbonyl carbon and amide nitrogen of glycine are isotopically enriched, enables a targeted set of NMR experiments to answer specific questions about protein function.

Key Applications

  • Backbone Dynamics Analysis: The labeled glycine ¹⁵N-¹H and ¹³C'=O moieties serve as precise probes for relaxation studies (T₁, T₂, heteronuclear NOE) to characterize backbone motions on picosecond to millisecond timescales. This is crucial for understanding protein flexibility, conformational entropy, and allosteric regulation.

  • Protein-Protein Interaction Mapping: By selectively labeling one protein partner with Glycine-1-¹³C,¹⁵N, Chemical Shift Perturbation (CSP) experiments can unambiguously identify glycine residues at the binding interface.[1] This approach is highly effective for mapping interaction sites and studying the conformational changes that occur upon complex formation.[2][3]

  • Structural Validation: In large proteins or complexes, signals from selectively labeled glycines can serve as important structural restraints and provide anchors for validating computational models, especially in flexible loop regions that are often difficult to resolve by X-ray crystallography.

  • Probing Conformational Changes: The chemical shifts of the glycine backbone are highly sensitive to the local environment. This property can be exploited to monitor subtle conformational changes induced by ligand binding, mutation, or changes in solution conditions (e.g., pH, temperature).

Experimental Workflow and Methodologies

The overall process involves protein expression in a minimal medium supplemented with the labeled amino acid, followed by purification and NMR data acquisition and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_reagents Key Reagents plasmid Expression Plasmid (Gene of Interest) transformation Transformation plasmid->transformation ecoli E. coli Strain (e.g., BL21(DE3)) ecoli->transformation preculture Pre-culture (Rich Medium, e.g., LB) transformation->preculture m9_growth Growth in M9 Minimal Medium preculture->m9_growth Inoculation induction Induce Protein Expression (IPTG) m9_growth->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis & Clarification harvest->lysis purification Protein Purification (e.g., Ni-NTA, SEC) lysis->purification verification Purity & Labeling Check (SDS-PAGE, Mass Spec) purification->verification nmr_sample NMR Sample Preparation (Buffer, D₂O, DSS) verification->nmr_sample acquisition NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC, CSP, Relaxation) processing Data Processing & Analysis acquisition->processing interpretation Structural & Dynamic Interpretation processing->interpretation m9_salts M9 Salts glycine_labeled Glycine-1-¹³C,¹⁵N glycine_labeled->m9_growth unlabeled_aa Unlabeled Amino Acids (to suppress scrambling) unlabeled_aa->m9_growth carbon_source ¹²C-Glucose carbon_source->m9_growth nitrogen_source ¹⁴NH₄Cl nitrogen_source->m9_growth

Caption: Overall workflow for NMR analysis using selective glycine labeling.
Protocol 1: Selective Glycine-1-¹³C,¹⁵N Labeling in E. coli

This protocol is adapted from standard methods for amino acid-selective labeling in prokaryotic expression systems.[4][5]

1. Media Preparation (per 1 Liter): a. Prepare 1L of M9 minimal medium using H₂O and autoclave. b. Prepare the following sterile stock solutions:

  • 20% (w/v) ¹²C-Glucose
  • 1 M MgSO₄
  • 0.1 M CaCl₂
  • 1 g/L Thiamine
  • 100 g/L ¹⁴NH₄Cl c. After the M9 base has cooled, add the sterile stocks to the following final concentrations: 2-4 g/L ¹²C-Glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 1 mg/L Thiamine, and 1 g/L ¹⁴NH₄Cl. d. Add the required antibiotics (e.g., 100 µg/mL ampicillin). e. Crucially, to prevent metabolic scrambling , supplement the medium with a mix of all 19 unlabeled amino acids (except glycine) at a concentration of 50-100 mg/L each. f. Add 100-200 mg of Glycine-1-¹³C,¹⁵N .

2. Protein Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. b. Inoculate a 10-20 mL pre-culture in a rich medium (e.g., LB) with antibiotics and grow overnight at 37°C. c. The next day, inoculate the 1L of prepared M9 minimal medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.1. d. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. f. Reduce the temperature to 18-25°C and continue expression for 12-18 hours.

3. Protein Purification and Verification: a. Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). c. Verify protein purity by SDS-PAGE. d. Confirm labeling incorporation and check for scrambling using mass spectrometry (electrospray ionization or MALDI-TOF). The mass increase should correspond only to the number of glycine residues.

Protocol 2: NMR Chemical Shift Perturbation (CSP) for Interaction Mapping

This protocol outlines the steps for identifying interaction surfaces using a Glycine-1-¹³C,¹⁵N labeled protein.

1. NMR Sample Preparation: a. Prepare a sample of the ¹³C,¹⁵N-Glycine labeled protein (Protein A) at a concentration of 0.1-0.3 mM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. b. Prepare a concentrated stock (10-20x) of the unlabeled binding partner (Protein B) in the identical NMR buffer.

2. NMR Data Acquisition: a. Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of labeled Protein A alone. Optimize acquisition parameters to obtain a high signal-to-noise ratio. b. Add a sub-stoichiometric amount of unlabeled Protein B to the sample (e.g., A:B ratios of 1:0.2, 1:0.5, 1:0.8). c. Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point, ensuring all experimental parameters are identical to the reference spectrum. d. Continue the titration until a molar excess of Protein B is reached (e.g., 1:1, 1:1.5, 1:2) or until the chemical shifts of the affected peaks show no further changes.

3. Data Analysis: a. Process all spectra identically. b. Overlay the spectra from the titration series and identify the glycine amide peaks that shift or broaden upon addition of Protein B. c. Calculate the weighted average chemical shift perturbation (CSP) for each glycine residue (i) using the following equation: CSPᵢ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ] where ΔδHᵢ and ΔδNᵢ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges. d. Map the glycine residues with significant CSP values onto the 3D structure of Protein A to visualize the putative binding interface.

CSP_Workflow cluster_exp Experimental cluster_analysis Analysis pA Labeled Protein A (¹³C,¹⁵N-Gly) ref_spec Acquire Reference ¹H-¹⁵N HSQC of A pA->ref_spec pB Unlabeled Protein B (Titrant) titration Titrate A with B pB->titration ref_spec->titration series_spec Acquire ¹H-¹⁵N HSQC at each point titration->series_spec [A]:[B] = 1:0.2, 1:0.5... series_spec->titration next addition overlay Overlay Spectra series_spec->overlay calc_csp Calculate CSP for each Glycine Residue overlay->calc_csp threshold Identify Significant Perturbations calc_csp->threshold mapping Map Perturbed Residues onto 3D Structure threshold->mapping

Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

Data Presentation

Quantitative data is essential for planning and interpreting NMR experiments. The following tables summarize key parameters.

Table 1: Typical Parameters for Selective Labeling and NMR
ParameterTypical Value / RangeNotes
Labeled Amino AcidGlycine-1-¹³C,¹⁵NEnsures specific probing of the backbone at Gly residues.
Protein Concentration0.1 - 0.5 mMHigher concentrations improve signal-to-noise but risk aggregation.
Labeling Efficiency> 95%Should be verified by mass spectrometry. Lower efficiency can result from metabolic scrambling or unlabeled glycine pools.
NMR Buffer20-50 mM Phosphate or TrispH should be optimized for protein stability, typically 6.0-7.5.
D₂O Content5-10% (v/v)Required for the NMR instrument's frequency lock.
Table 2: Isotope Properties and Typical Glycine Chemical Shifts
NucleusNatural AbundanceGyromagnetic Ratio (γ/10⁷ rad s⁻¹ T⁻¹)Typical Chemical Shift Range (ppm)
¹H99.98%26.758.0 - 9.5 (Amide)
¹³C1.11%6.73170 - 178 (Carbonyl, C')
¹⁵N0.37%-2.71104 - 115 (Amide, N)

Note: Chemical shifts are dependent on the local secondary structure and environment.

Rationale for Selective Labeling

The primary advantage of selective labeling is spectral simplification. In a uniformly ¹³C,¹⁵N-labeled protein, every residue contributes a signal to the NMR spectrum, leading to significant overlap, especially in larger proteins. By labeling only glycine residues, the resulting ¹H-¹⁵N HSQC spectrum contains only signals from these specific sites, making assignments trivial and allowing for unambiguous analysis of dynamics and interactions at these locations.

Spectral_Simplification cluster_uniform Uniform ¹³C,¹⁵N Labeling cluster_selective Selective ¹³C,¹⁵N-Glycine Labeling uniform_protein Protein with all residues labeled uniform_spectrum Complex ¹H-¹⁵N HSQC Spectrum (Many overlapping peaks) uniform_protein->uniform_spectrum analysis Unambiguous Analysis of: • Dynamics • Interactions • Conformation uniform_spectrum->analysis Difficult selective_protein Protein with only Glycines labeled selective_spectrum Simplified ¹H-¹⁵N HSQC Spectrum (Few, well-resolved peaks) selective_protein->selective_spectrum selective_spectrum->analysis Straightforward

References

Application Notes and Protocols for In Vivo Metabolic Tracing with Glycine-1-13C,15N in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic tracing with stable isotopes is a powerful technique to quantitatively track the fate of metabolites through biochemical pathways in vivo. Glycine (B1666218), a non-essential amino acid, is a central building block for numerous critical biomolecules, including proteins, purines, and glutathione (B108866). Dysregulation of glycine metabolism is implicated in various pathologies, including cancer and metabolic disorders. The use of dual-labeled Glycine-1-13C,15N allows for the simultaneous tracing of both the carbon and nitrogen atoms, providing a deeper understanding of glycine's metabolic contributions.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies in animal models using this compound.

Key Applications

  • Mapping Glycine Flux: Quantifying the rate of glycine incorporation into downstream metabolites such as serine, purines, and glutathione in various tissues.[1]

  • Investigating One-Carbon Metabolism: Elucidating the contribution of glycine to the one-carbon unit pool, which is essential for nucleotide synthesis and methylation reactions.[1]

  • Disease-Related Metabolic Reprogramming: Studying alterations in glycine metabolism in disease models, such as cancer, to identify potential therapeutic targets.

  • Drug Efficacy and Target Engagement: Assessing the impact of therapeutic interventions on glycine metabolic pathways.

Data Presentation: Quantitative Insights

The following tables provide representative quantitative data from in vivo metabolic tracing studies. While specific data for this compound is limited in publicly available literature, these examples are based on studies using similarly labeled glycine isotopes and serve as a guide for expected outcomes.

Table 1: Representative Tracer Administration Parameters in Mice

ParameterValueReference
TracerThis compoundN/A
Animal ModelC57BL/6J MouseN/A
Route of AdministrationIntravenous (IV) Infusion[2]
Infusion Rate5-15 µmol/kg/hourAdapted from[3]
Bolus Dose (optional)5-10 µmol/kgAdapted from[3]
Duration of Infusion2-6 hours

Table 2: Example of Isotopic Enrichment in Plasma and Tissues of Mice

MetaboliteTissueIsotopic Enrichment (M+2)Reference
GlycinePlasma20-30%Hypothetical
GlycineLiver15-25%Hypothetical
GlycineTumor10-20%Hypothetical
SerineLiver5-10%Hypothetical
Glutathione (GSH)Liver2-5%Hypothetical

Table 3: Representative Metabolic Flux Rates in Animal Models

Metabolic FluxTissueFlux Rate (µmol/kg/hour)Reference
Whole-body Glycine Flux-~450Adapted from
Glycine to SerineLiver80-100Adapted from
Glycine Cleavage SystemLiver180-200Adapted from

Experimental Protocols

I. Animal Preparation and Handling
  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress.

  • Fasting: Fast animals for 4-6 hours prior to tracer administration to achieve a consistent metabolic baseline. Provide free access to water.

  • Anesthesia (for infusion studies): Anesthetize animals using a suitable anesthetic agent (e.g., isoflurane). Monitor the depth of anesthesia and body temperature throughout the procedure. Be aware that anesthesia can affect metabolism.

II. This compound Tracer Administration

A. Intravenous (IV) Infusion (for steady-state analysis)

  • Tracer Preparation: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein or tail vein) for infusion.

  • Priming Bolus (optional): Administer an initial bolus of the tracer to rapidly achieve isotopic steady state in the plasma.

  • Continuous Infusion: Infuse the tracer at a constant rate for the desired duration using a syringe pump.

B. Oral Gavage (for bolus administration)

  • Tracer Preparation: Suspend this compound in a suitable vehicle (e.g., water or saline).

  • Administration: Administer a single bolus of the tracer solution directly into the stomach using a gavage needle. A typical dose for a glucose tracer is 2 g/kg body weight, which can be adapted for glycine based on pilot studies.

III. Sample Collection
  • Blood Collection: Collect blood samples at predetermined time points via tail vein, saphenous vein, or cardiac puncture at the terminal point. Collect blood in EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Immediately freeze the plasma in liquid nitrogen and store at -80°C.

  • Tissue Collection: At the end of the experiment, euthanize the animal via an approved method (e.g., cervical dislocation).

  • Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, tumor, brain, muscle) and immediately freeze-clamp them using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.

  • Storage: Store frozen tissues at -80°C until metabolite extraction.

IV. Metabolite Extraction from Tissues
  • Tissue Pulverization: Keep the tissue frozen on dry ice or in liquid nitrogen and pulverize it to a fine powder using a mortar and pestle or a tissue pulverizer.

  • Extraction Solvent Preparation: Prepare a cold extraction solvent. A common choice is 80% methanol (B129727) in water, pre-chilled to -80°C.

  • Homogenization: Add the cold extraction solvent to the powdered tissue in a pre-chilled tube. Homogenize the mixture using a bead beater or a sonicator.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

V. LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatographic Separation: Separate the metabolites using a suitable column, such as a HILIC or reversed-phase column, depending on the metabolites of interest.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Use positive electrospray ionization (ESI) for the detection of glycine and its derivatives.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions to specifically detect and quantify the different isotopologues of glycine (M+0, M+1 for 13C, M+1 for 15N, and M+2 for 13C and 15N) and its downstream metabolites (e.g., serine, glutathione).

    • Optimization: Optimize instrument parameters such as collision energy and declustering potential for each specific metabolite and its isotopologues.

  • Data Analysis:

    • Peak Integration: Integrate the peak areas for each isotopologue.

    • Isotopic Enrichment Calculation: Calculate the fractional or molar percent enrichment (MPE) for each metabolite.

    • Metabolic Flux Analysis: Use appropriate metabolic modeling software (e.g., INCA, Metran) to calculate metabolic flux rates from the isotopic labeling data.

Visualizations

Glycine_Metabolism_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycine-1-13C,15N_in This compound (Tracer) Glycine Glycine Glycine-1-13C,15N_in->Glycine Uptake Serine Serine Glycine->Serine SHMT1 Glutathione Glutathione (GSH) Glycine->Glutathione GCL, GS Purines Purines Glycine->Purines de novo synthesis Glycine_mito Glycine Glycine->Glycine_mito Transport Serine->Glycine SHMT1 One_Carbon_Pool One-Carbon Pool (5,10-methylene-THF) Glycine_mito->One_Carbon_Pool Glycine Cleavage System (GCS) One_Carbon_Pool->Serine SHMT2

Caption: Glycine Metabolism and Tracer Incorporation Pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Tracer_Prep Tracer_Prep IV_Infusion IV_Infusion Tracer_Prep->IV_Infusion Oral_Gavage Oral_Gavage Tracer_Prep->Oral_Gavage Blood_Collection Blood_Collection IV_Infusion->Blood_Collection Oral_Gavage->Blood_Collection Tissue_Harvesting Tissue_Harvesting Blood_Collection->Tissue_Harvesting Metabolite_Extraction Metabolite_Extraction Blood_Collection->Metabolite_Extraction Tissue_Harvesting->Metabolite_Extraction LCMS_Analysis LCMS_Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data_Analysis LCMS_Analysis->Data_Analysis

Caption: In Vivo Metabolic Tracing Experimental Workflow.

References

Application Notes: Quantifying Glycine Metabolism Pathways Using Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycine (B1666218) is a non-essential amino acid central to a wide array of metabolic processes, including one-carbon metabolism, purine (B94841) and glutathione (B108866) synthesis, and protein production.[1][2] In rapidly proliferating cells, such as cancer cells, the demand for glycine is significantly elevated to support nucleotide synthesis and maintain redox balance.[3][4] Metabolic reprogramming in these cells often involves the upregulation of pathways for glycine synthesis and uptake.[3] Quantifying the flux through these interconnected pathways is crucial for understanding disease pathology and identifying novel therapeutic targets.

Stable isotope tracing using dual-labeled Glycine-1-13C,15N offers a powerful method to dissect the complex fate of glycine within the cell. By tracking the incorporation of the heavy carbon (¹³C) and nitrogen (¹⁵N) atoms into downstream metabolites, researchers can quantitatively measure the activity of specific metabolic routes. This technique, coupled with high-resolution mass spectrometry, provides a detailed map of glycine utilization, distinguishing between pathways like the Glycine Cleavage System (GCS), serine-glycine interconversion, and direct incorporation into biomolecules. These application notes provide detailed protocols for designing and executing this compound tracing experiments to quantify glycine metabolism.

Core Glycine Metabolic Pathways

Glycine sits (B43327) at a critical metabolic node. The primary pathways involving glycine that can be traced using Glycine-1-¹³C,¹⁵N are:

  • Serine Hydroxymethyltransferase (SHMT) : This reversible enzyme, present in both the cytosol and mitochondria, interconverts serine and glycine. The reaction also involves tetrahydrofolate (THF) and is a major source of one-carbon units.

  • Glycine Cleavage System (GCS) : Located in the mitochondria, the GCS catabolizes glycine, producing CO₂, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF).

  • Purine Synthesis : The entire glycine molecule (C-C-N backbone) is directly incorporated into the purine ring during de novo nucleotide synthesis.

  • Glutathione (GSH) Synthesis : Glycine is one of the three amino acids (along with glutamate (B1630785) and cysteine) required for the synthesis of the antioxidant glutathione.

Glycine_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Extracellular Extracellular Glycine_M Glycine SHMT2 SHMT2 Glycine_M->SHMT2 GCS GCS Glycine_M->GCS Glycine_C Glycine Glycine_M->Glycine_C Transport Serine_M Serine Serine_M->SHMT2 Serine_C Serine Serine_M->Serine_C Transport One_C_M 5,10-CH2-THF SHMT2->One_C_M THF GCS->One_C_M CO2_NH3 CO2 + NH3 GCS->CO2_NH3 One_C_C 5,10-CH2-THF One_C_M->One_C_C Transport SHMT1 SHMT1 Glycine_C->SHMT1 Purines Purine Synthesis Glycine_C->Purines GSH Glutathione (GSH) Glycine_C->GSH Serine_C->SHMT1 SHMT1->One_C_C THF Glycine_Ext This compound Glycine_Ext->Glycine_C Uptake

Caption: Major metabolic pathways of glycine in mammalian cells.

Protocols

Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from cell culture to data analysis. The goal is to introduce the labeled substrate and measure its incorporation into various metabolites at isotopic steady state.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase A 1. Cell Seeding & Growth Culture cells to desired confluency. B 2. Media Switch Replace standard medium with medium containing this compound. A->B C 3. Incubation Incubate for a defined period to approach isotopic steady state (e.g., 24h). B->C D 4. Metabolite Extraction Quench metabolism rapidly and extract polar metabolites. C->D E 5. LC-MS/MS Analysis Separate and detect metabolites, acquiring mass spectra. D->E F 6. Data Processing Identify metabolites and determine mass isotopologue distributions (MIDs). E->F G 7. Correction Correct for natural isotope abundance. F->G H 8. Flux Calculation Use MIDs and a metabolic model to calculate relative pathway fluxes. G->H

Caption: General workflow for stable isotope tracing experiments.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Custom DMEM lacking glycine

  • Glycine-1-¹³C,¹⁵N (e.g., Cambridge Isotope Laboratories, Inc.)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (typically 24-48 hours post-seeding). Culture in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Prepare Labeling Medium: Prepare the experimental medium by supplementing the custom DMEM (glycine-free) with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the physiological concentration of Glycine-1-¹³C,¹⁵N.

  • Media Switch: Once cells reach ~60-70% confluency, aspirate the standard medium.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glycine.

  • Add Labeling Medium: Add 2 mL of the pre-warmed Glycine-1-¹³C,¹⁵N labeling medium to each well.

  • Incubation: Return the plates to the incubator and culture for a period sufficient to reach isotopic steady state. This is often determined empirically but is typically close to the doubling time of the cell line (e.g., 24 hours).

Protocol 2: Metabolite Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the in vivo metabolic state.

Materials:

  • Cold (on dry ice) 80:20 Methanol (B129727):Water solution (-80°C)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.

  • Wash: Place the plate on ice and quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Add 1 mL of -80°C 80:20 Methanol:Water directly to the well.

  • Scraping: Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This is a general guideline. Specific parameters for liquid chromatography (LC) and mass spectrometry (MS) should be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for injection.

  • Chromatography: Separate metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining polar compounds like amino acids.

  • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode to detect glycine and related amino acids. Acquire data in full scan mode over a mass range that includes the metabolites of interest (e.g., m/z 50-500).

  • Data Acquisition: The mass spectrometer will detect different isotopologues of each metabolite. For example, for glycine (unlabeled formula C₂H₅NO₂), the expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion is ~74.02. For Glycine-1-¹³C,¹⁵N, the [M-H]⁻ ion will have an m/z of ~76.02 (M+2).

Data Presentation and Interpretation

Quantitative Data Analysis

The raw data from the LC-MS/MS is processed to determine the Mass Isotopologue Distribution (MID) for each metabolite. The MID is the fractional abundance of all isotopic forms of a metabolite. This data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O).

The corrected MIDs provide direct insight into the metabolic fate of the glycine tracer.

Table 1: Example Mass Isotopologue Distribution (MID) Data This table shows hypothetical fractional enrichment data for key metabolites after labeling with Glycine-1-¹³C,¹⁵N. M+0 represents the unlabeled metabolite, M+1 contains one heavy isotope, M+2 contains two, and so on.

MetaboliteM+0M+1 (¹³C or ¹⁵N)M+2 (¹³C¹⁵N)M+n...
Intracellular Glycine 0.100.050.85...
Serine 0.450.400.15...
Glutathione (GSH) 0.250.050.70...
Adenosine Monophosphate (AMP) 0.600.100.30...
Interpreting Isotope Labeling Patterns

The labeling pattern in downstream metabolites reveals the activity of specific pathways.

Interpretation_Diagram cluster_Input Isotopic Input cluster_Output Labeled Products & Interpretation Tracer Glycine (1-¹³C, ¹⁵N) [M+2] GCS Glycine Cleavage System (GCS) Tracer->GCS C1 is lost as CO2 SHMT Serine Hydroxymethyl- transferase (SHMT) Tracer->SHMT C1 is transferred to THF Purine Purine Synthesis Tracer->Purine Direct Incorporation GSH GSH Synthesis Tracer->GSH Direct Incorporation One_C One-Carbon Pool (¹³C) [M+1] GCS->One_C ¹³C enters 1C pool ¹⁵N is lost as NH3 Serine_M1 Serine (¹⁵N) [M+1] SHMT->Serine_M1 ¹⁵N is retained ¹³C enters 1C pool Purine_M2 Purines (¹³C, ¹⁵N) [M+2] Purine->Purine_M2 GSH_M2 Glutathione (¹³C, ¹⁵N) [M+2] GSH->GSH_M2

Caption: Interpreting labeling patterns from this compound.

  • Serine Labeling : If the SHMT pathway is active in the direction of serine synthesis, serine will become labeled. Since the C1 of glycine (the ¹³C label) is transferred to THF, the resulting serine will primarily be labeled with ¹⁵N, appearing as M+1. A high M+1 serine fraction indicates significant flux from glycine to serine.

  • Purine Labeling : Direct incorporation of the Glycine-1-¹³C,¹⁵N tracer into the purine backbone will result in purine nucleotides (e.g., AMP, GMP) that are M+2 labeled. The abundance of M+2 purines reflects the rate of de novo purine synthesis utilizing extracellular glycine.

  • Glutathione (GSH) Labeling : Similarly, direct incorporation into GSH will produce M+2 labeled glutathione.

  • One-Carbon Metabolism : The ¹³C from the C1 position of glycine enters the one-carbon pool via both GCS and SHMT. This ¹³C can then be found in other metabolites that rely on one-carbon units, such as thymidylate or methionine.

Metabolic Flux Calculation

Metabolic Flux Analysis (MFA) uses the measured MIDs and known metabolic network stoichiometry to calculate the rates (fluxes) of intracellular reactions. This requires specialized software (e.g., INCA, Metran) and a detailed metabolic network model. The analysis fits the flux values to best reproduce the experimentally measured MIDs.

Table 2: Example Calculated Metabolic Fluxes Fluxes are often normalized to the glycine uptake rate.

Reaction / PathwayRelative Flux (Normalized to Glycine Uptake = 100)
Glycine Uptake 100
Glycine -> Serine (SHMT) 45 ± 5
Glycine -> GCS 20 ± 3
Glycine -> Purine Synthesis 25 ± 4
Glycine -> GSH Synthesis 8 ± 2
Glycine -> Protein Synthesis 2 ± 1

These quantitative flux maps provide a detailed snapshot of cellular metabolism, highlighting how cells allocate glycine resources under specific conditions. Such data is invaluable for understanding metabolic vulnerabilities in diseases like cancer and for the rational design of therapeutic interventions.

References

Application Notes and Protocols for Stable Isotope-Resolved Metabolomics with Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and executing stable isotope-resolved metabolomics (SIRM) experiments using Glycine-1-13C,15N. This powerful technique allows for the precise tracing of glycine's metabolic fate, offering deep insights into cellular physiology and disease.

Introduction

Glycine (B1666218), the simplest amino acid, is a central player in cellular metabolism. It serves as a precursor for the synthesis of proteins, purines (and thus DNA and RNA), glutathione (B108866), heme, and creatine.[1][2][3] The dual labeling of glycine with ¹³C at the C1 position and ¹⁵N in the amino group provides a robust tool to simultaneously trace the carbon and nitrogen atoms as they are incorporated into various downstream metabolites. Stable Isotope-Resolved Metabolomics (SIRM) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) enables the quantitative analysis of these isotopic enrichments, revealing the activity of key metabolic pathways.[4][5] This approach is invaluable for understanding metabolic reprogramming in diseases like cancer, and for elucidating the mechanism of action of novel therapeutics.

Key Applications

  • Cancer Metabolism: Elucidating the role of glycine in fueling cancer cell proliferation through nucleotide and glutathione biosynthesis.

  • Drug Discovery: Assessing the impact of drug candidates on glycine-dependent metabolic pathways.

  • Neurological Disorders: Investigating alterations in glycine metabolism in the central nervous system.

  • Metabolic Diseases: Studying the contribution of glycine to pathways implicated in diseases like diabetes and non-alcoholic fatty liver disease.

Experimental Design and Protocols

A typical SIRM experiment involves several key stages, from cell culture and isotopic labeling to metabolite extraction and data analysis. The following protocols provide a detailed methodology for each step.

Experimental Workflow

The overall experimental workflow for a SIRM experiment with Glycine-1-¹³C,¹⁵N is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture isotope_labeling 2. Isotopic Labeling (this compound) cell_culture->isotope_labeling Introduce Tracer quenching 3. Metabolic Quenching (Cold Saline Wash) isotope_labeling->quenching Stop Metabolism metabolite_extraction 4. Metabolite Extraction (Methanol/Acetonitrile/Water) quenching->metabolite_extraction Extract Metabolites lcms_analysis 5. LC-MS Analysis metabolite_extraction->lcms_analysis Sample Injection data_processing 6. Data Processing (Peak Picking, Alignment) lcms_analysis->data_processing Raw Data isotopologue_analysis 7. Isotopologue Analysis (Mass Isotopomer Distribution) data_processing->isotopologue_analysis Processed Data pathway_analysis 8. Pathway Analysis & Interpretation isotopologue_analysis->pathway_analysis Enrichment Data

Figure 1: Experimental workflow for SIRM with this compound.
Protocol 1: Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvesting. The exact cell number will depend on the cell line and plate format (e.g., 1 x 10⁶ cells for a 6-well plate).

  • Culture Medium: Culture cells in their standard growth medium. For the labeling experiment, prepare a custom medium that is identical to the standard medium but lacks unlabeled glycine.

  • Preparation of Labeling Medium: Supplement the glycine-free medium with Glycine-1-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc., CNLM-507-1 or equivalent) to the desired final concentration (typically the same as physiological glycine concentration in the standard medium, e.g., 0.4 mM).

  • Labeling: When cells reach the desired confluency, aspirate the standard medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the labeled isotopes into downstream metabolites. The optimal labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.

Protocol 2: Metabolite Quenching and Extraction

This protocol is critical to halt enzymatic activity and preserve the metabolic state of the cells.

  • Quenching:

    • Place the cell culture plates on dry ice to rapidly cool them.

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (a mixture of 50% methanol, 30% acetonitrile, and 20% water) to each well.

    • Use a cell scraper to detach the cells and ensure they are submerged in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes for 2 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites.

    • Store the supernatant at -80°C until LC-MS analysis.

Protocol 3: LC-MS Analysis
  • Chromatography:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A common column choice for separating polar metabolites is a reverse-phase C18 column.

    • The mobile phases typically consist of water with a small amount of an ion-pairing agent (e.g., formic acid) and an organic solvent like acetonitrile.

    • A gradient elution is generally used to separate a wide range of metabolites.

  • Mass Spectrometry:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.

    • Perform full scan analysis to detect all ions within a specified mass range.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the identity of metabolites.

Data Presentation and Analysis

The primary output of a SIRM experiment is the mass isotopomer distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

Table 1: Theoretical Mass Shifts for Metabolites Labeled with Glycine-1-¹³C,¹⁵N
MetaboliteMetabolic PathwayExpected Isotopologues and Mass Shifts
SerineOne-Carbon MetabolismM+1 (from ¹³C), M+1 (from ¹⁵N), M+2 (from ¹³C and ¹⁵N)
GlutathioneGlutathione SynthesisM+1 (from ¹³C), M+1 (from ¹⁵N), M+2 (from ¹³C and ¹⁵N)
Adenine (B156593)Purine (B94841) SynthesisM+2 (from one glycine), M+4 (from two glycines)
Guanine (B1146940)Purine SynthesisM+2 (from one glycine), M+4 (from two glycines)
HemeHeme SynthesisM+2, M+4, M+6, M+8 (from incorporation of up to four glycine molecules)
Table 2: Representative Quantitative Data of Isotopic Enrichment

The following table shows hypothetical data for the fractional enrichment of key metabolites in A549 lung cancer cells after 24 hours of labeling with Glycine-1-¹³C,¹⁵N.

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4
Glycine5%2%93%0%0%
Serine65%15%20%0%0%
Glutathione50%10%40%0%0%
Adenosine Monophosphate (AMP)40%5%35%5%15%
  • M+0 represents the unlabeled metabolite.

  • M+1, M+2, etc. , represent the metabolite with one, two, etc., additional mass units due to the incorporation of ¹³C and/or ¹⁵N.

Glycine Metabolic Pathways

The dual-labeled glycine can be traced through several key metabolic pathways. The diagram below illustrates the incorporation of the ¹³C and ¹⁵N atoms from glycine into downstream metabolites.

glycine_metabolism cluster_glycine This compound cluster_one_carbon One-Carbon Metabolism cluster_glutathione Glutathione Synthesis cluster_purine Purine Synthesis cluster_heme Heme Synthesis glycine Glycine (1-13C, 15N) shmt SHMT glycine->shmt Reversible glutathione Glutathione glycine->glutathione Incorporation purines Purines (Adenine, Guanine) glycine->purines Incorporation heme Heme glycine->heme Incorporation serine Serine shmt->serine

Figure 2: Metabolic fate of this compound.

Data Interpretation

  • Glycine (M+2): A high enrichment in the M+2 isotopologue of glycine confirms efficient uptake of the tracer.

  • Serine (M+1, M+2): The appearance of M+1 and M+2 serine indicates the activity of serine hydroxymethyltransferase (SHMT), which can operate in the reverse direction to synthesize serine from glycine.

  • Glutathione (M+2): The M+2 isotopologue of glutathione demonstrates the direct incorporation of glycine into this critical antioxidant.

  • Purines (M+2, M+4): The entire glycine molecule is used in purine synthesis. The presence of M+2 and M+4 isotopologues in purine bases like adenine and guanine reflects the incorporation of one or two glycine molecules, respectively.

Conclusion

Stable isotope-resolved metabolomics with Glycine-1-¹³C,¹⁵N is a powerful technique for dissecting the complexities of cellular metabolism. By providing detailed, quantitative data on the flux through key metabolic pathways, this approach can accelerate research and drug development in a wide range of therapeutic areas. The protocols and guidelines presented here offer a solid foundation for researchers to design and implement these sophisticated experiments in their own laboratories.

References

Application Notes and Protocols for Studying One-Carbon Metabolism using Glycine-1-13C,15N Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for cellular proliferation, maintenance, and differentiation. This metabolic system, which involves the transfer of one-carbon units, is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and methionine), and for methylation reactions that regulate epigenetic processes. Glycine (B1666218) serves as a central hub in one-carbon metabolism, acting as both a source and a product of one-carbon units. The use of stable isotope-labeled glycine, particularly Glycine-1-13C,15N, provides a powerful tool for tracing the flux of both carbon and nitrogen through these critical pathways, offering detailed insights into cellular physiology in both healthy and diseased states, such as cancer.

These application notes provide an overview of the principles and methodologies for using this compound to study one-carbon metabolism, including detailed experimental protocols and data interpretation guidelines.

Application Notes

Principle of this compound Tracing:

This compound is a stable isotope-labeled form of glycine where the carboxyl carbon (C1) is replaced with its heavy isotope, carbon-13 (¹³C), and the amino nitrogen is replaced with its heavy isotope, nitrogen-15 (B135050) (¹⁵N). When introduced into a biological system, this dual-labeled glycine is taken up by cells and participates in metabolic reactions. The heavy isotopes act as tracers, allowing researchers to follow the fate of the glycine molecule and its constituent atoms as they are incorporated into downstream metabolites.

The key advantage of using this compound is the ability to simultaneously track the carbon and nitrogen atoms. The ¹³C at the C1 position is lost as CO₂ during the glycine cleavage system (GCS) activity, a key mitochondrial reaction of one-carbon metabolism. The remaining ¹³C at the C2 position and the ¹⁵N can be traced into other metabolites. For instance, the conversion of serine to glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), and the use of dually labeled glycine can elucidate the bidirectionality of this flux. Furthermore, the entire glycine molecule is incorporated into the purine (B94841) ring during de novo nucleotide synthesis, making this compound an excellent tracer for this pathway.

Applications in Research and Drug Development:

  • Cancer Metabolism: Cancer cells often exhibit altered one-carbon metabolism to support their high proliferative rate.[1] Tracing with this compound can elucidate how cancer cells utilize glycine and the one-carbon network for nucleotide synthesis, redox balance, and methylation. This knowledge can help identify novel therapeutic targets and understand mechanisms of drug resistance.

  • Metabolic Diseases: Dysregulation of one-carbon metabolism is implicated in various metabolic disorders. This compound can be used to study the metabolic fluxes in these conditions and to evaluate the efficacy of therapeutic interventions aimed at restoring metabolic homeostasis.

  • Neurobiology: Glycine acts as a neurotransmitter in the central nervous system, and one-carbon metabolism is crucial for neuronal function. Isotope tracing studies can provide insights into glycine's role in neurological disorders.

  • Drug Development: By understanding the metabolic pathways that are critical for disease progression, researchers can design and screen for drugs that specifically target these pathways. This compound can be used in preclinical studies to assess the on-target effects of drug candidates on one-carbon metabolism.

Quantitative Data Summary

ParameterCell Line/ModelTracer UsedMeasured ValueReference
Glycine incorporation into Purines (IMP) HeLa Cells[¹⁵N]glycine~18% incorporation after 1.5 hours in purine-depleted media[2]
Glycine incorporation into Purines (AMP) HeLa Cells[¹⁵N]glycine~15% incorporation after 1.5 hours in purine-depleted media[2]
Glycine incorporation into Purines (GMP) HeLa Cells[¹⁵N]glycine~12% incorporation after 1.5 hours in purine-depleted media[2]
Glycine Decarboxylation Rate Healthy Humans[1-¹³C]glycine96 ± 8 µmol·h⁻¹·kg⁻¹[3]
Glycine-to-CO₂ Flux Healthy Humans[1,2-¹³C]glycine146 ± 37 µmol·h⁻¹·kg⁻¹
Serine Isotopomer Enrichment from [2-¹³C]glycine Rat Renal Proximal Tubules[2-¹³C]glycine>50% of serine formed was unlabelled, indicating de novo synthesis

Experimental Protocols

This section provides detailed protocols for a typical this compound labeling experiment in cultured mammalian cells, followed by sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: this compound Labeling of Adherent Mammalian Cancer Cells

Materials:

  • Adherent cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Custom labeling medium: Glucose- and glycine-free DMEM supplemented with dialyzed FBS, penicillin-streptomycin, and a known concentration of glucose.

  • This compound (≥98% purity)

  • Sterile cell culture plates (e.g., 6-well or 10 cm dishes)

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in complete medium until they reach 70-80% confluency.

    • Trypsinize the cells, count them, and seed them into new culture plates at a density that will result in 50-60% confluency at the start of the labeling experiment (e.g., 24 hours post-seeding).

  • Preparation of Labeling Medium:

    • Prepare the custom labeling medium by supplementing the glucose- and glycine-free base medium with dialyzed FBS (to minimize unlabeled amino acids), penicillin-streptomycin, and the desired concentration of glucose (e.g., 25 mM).

    • Dissolve this compound in the labeling medium to the desired final concentration (e.g., the physiological concentration of glycine). Filter-sterilize the final labeling medium.

  • Isotope Labeling:

    • When the cells reach 50-60% confluency, aspirate the complete medium.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled glycine.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the labeled glycine into various metabolites. The optimal time course will depend on the specific metabolic pathway and cell line being studied.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol (B129727), -80°C) to quench all enzymatic activity.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully collect the supernatant containing the polar metabolites for subsequent analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Amino Acids

Materials:

  • Collected metabolite extracts from Protocol 1

  • 6 M Hydrochloric Acid (HCl)

  • Heptane:Chloroform (6:5, v:v)

  • Nitrogen gas supply

  • Heating block or oven (60°C and 150°C)

  • Acidified methanol (1.85 M)

  • Dichloromethane (DCM)

  • Derivatization reagents: Acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5, v/v/v)

  • Ethyl acetate (B1210297)

  • Saturated Sodium Chloride (NaCl) solution

  • GC vials with inserts

Procedure:

  • Protein Hydrolysis (for protein-bound amino acids):

    • Dry the cell pellet obtained after metabolite extraction under a stream of nitrogen.

    • Add 0.5 mL of 6 M HCl.

    • Flush the vial with nitrogen, seal tightly, and heat at 150°C for 70 minutes.

    • After cooling, add 200 µL of heptane:chloroform (6:5, v:v), vortex briefly, and discard the organic layer to remove lipids.

    • Dry the sample in a heating block at 60°C under a gentle stream of nitrogen.

  • Derivatization of Amino Acids (from polar extract or hydrolysate):

    • Dry the metabolite extract or the hydrolyzed protein sample under a stream of nitrogen.

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.

    • Evaporate the methanol under nitrogen at room temperature.

    • Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.

    • Add 1 mL of the acetylation mixture (acetic anhydride:trimethylamine:acetone) and heat at 60°C for 10 minutes.

    • Evaporate the reagents under nitrogen at room temperature.

    • Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.

    • After phase separation, discard the aqueous (lower) phase.

    • Remove the ethyl acetate under a stream of nitrogen.

    • Perform two additional washes with 1 mL of DCM to remove any trace water.

    • Finally, reconstitute the derivatized amino acids in 100 µL of ethyl acetate and transfer to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis of Derivatized Amino Acids

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: Agilent DB-35 or equivalent (e.g., 60 m x 0.32 mm ID, 1.5 µm film thickness).

    • Injection: 1 µL, splitless mode at 260°C.

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

    • Oven Temperature Program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min).

  • Mass Spectrometer (MS):

    • Interface: Combustion interface for isotope ratio mass spectrometry (IRMS) or a standard quadrupole MS for mass isotopomer distribution analysis.

    • For IRMS: The combustion reactor is maintained at 1000°C. Water is removed, and for ¹⁵N analysis, CO₂ is trapped using liquid nitrogen.

    • For Quadrupole MS: Operate in selected ion monitoring (SIM) mode to monitor the mass fragments corresponding to the derivatized amino acids and their isotopologues.

Data Analysis:

The raw data from the GC-MS is processed to determine the isotopic enrichment in the metabolites of interest. This involves correcting for the natural abundance of stable isotopes and calculating the mass isotopomer distribution (MID). The MID provides information on the fraction of molecules that contain 0, 1, 2, or more heavy isotopes. This data can then be used in metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways.

Visualizations

Signaling Pathways and Experimental Workflows

One_Carbon_Metabolism cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Glycine_13C15N This compound Glycine_cyto Glycine Glycine_13C15N->Glycine_cyto Transport Purines Purine Synthesis (incorporates Glycine) Glycine_cyto->Purines Glutathione Glutathione Synthesis Glycine_cyto->Glutathione Glycine_mito Glycine Glycine_cyto->Glycine_mito Transport Serine_cyto SHMT1 Serine_cyto->Glycine_cyto SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Serine_cyto->Methylene_THF_cyto SHMT1 THF_cyto THF THF_cyto->Methylene_THF_cyto Methylene_THF_mito 5,10-Methylene-THF Glycine_mito->Methylene_THF_mito GCS CO2 CO2 (from C1 of Glycine) Glycine_mito->CO2 GCS Serine_mito SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Methylene_THF_mito->Methylene_THF_cyto Transport - -

Caption: Glycine's role in one-carbon metabolism.

Experimental_Workflow A 1. Cell Culture (Adherent Cancer Cells) B 2. Isotope Labeling (this compound Medium) A->B C 3. Metabolite Quenching & Extraction (Cold 80% Methanol) B->C D 4. Sample Preparation (Derivatization) C->D E 5. GC-MS Analysis D->E F 6. Data Analysis (Isotopomer Distribution, Flux Analysis) E->F

Caption: Workflow for this compound tracing.

References

Application Notes and Protocols for Glycine-1-13C,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. Its use as a tracer allows for the precise tracking of glycine's metabolic fate in various biological systems, offering insights into cellular proliferation, nucleotide biosynthesis, and redox homeostasis. This document outlines methods for sample extraction from common biological matrices, preparation for mass spectrometry analysis, and an overview of the key metabolic pathways traced using this molecule.

I. Introduction to this compound Metabolic Tracing

Glycine (B1666218) is a non-essential amino acid that plays a central role in numerous metabolic pathways.[1][2][3][4] The use of stable isotope-labeled glycine, such as this compound, enables researchers to trace the flow of its carbon and nitrogen atoms through these pathways. This technique, known as metabolic flux analysis, is instrumental in understanding the alterations in cellular metabolism associated with various diseases, including cancer and metabolic disorders.[1]

This compound is particularly valuable for studying the serine-glycine one-carbon (SGOC) metabolism pathway. This network is critical for the synthesis of nucleotides (purines), lipids, and proteins, and for the maintenance of cellular redox balance through glutathione (B108866) synthesis. By monitoring the incorporation of the 13C and 15N labels into downstream metabolites, researchers can quantify the activity of these pathways under different physiological or pathological conditions.

II. Sample Preparation Techniques

The accurate analysis of this compound and its metabolites relies on robust and reproducible sample preparation. The primary goals of sample preparation are to efficiently extract the analytes of interest from the biological matrix, remove interfering substances like proteins and salts, and prepare the sample in a format compatible with the analytical instrument (LC-MS or GC-MS).

A. Sample Types and Initial Handling

A variety of biological samples can be analyzed for this compound tracing studies. Proper handling and storage are critical to preserve the integrity of the metabolites.

  • Cell Cultures: After incubation with this compound, cells should be rapidly quenched to halt metabolic activity. This is typically achieved by washing with ice-cold phosphate-buffered saline (PBS) or saline and then quenching with a cold solvent like methanol (B129727) or a methanol/water mixture.

  • Plasma/Serum: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuged promptly to separate plasma or serum. Samples should be stored at -80°C until analysis.

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Homogenization is performed in a cold extraction solvent.

B. Protein Precipitation

For the analysis of small molecule metabolites like amino acids, the removal of high-abundance proteins is a crucial first step. This is typically achieved by protein precipitation using organic solvents or acids.

Protocol 1: Protein Precipitation from Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol (or a 1:1 mixture of methanol:acetonitrile).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Metabolite Extraction from Adherent Cell Cultures

  • Aspirate the culture medium from the well.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the well.

  • Scrape the cells from the well plate in the methanol.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

Quantitative Data on Protein Precipitation Methods

Solvent/MethodSample TypeKey FindingsReference
MethanolSerumFound to be the most effective and reproducible method, resulting in over 2000 detected metabolite features and less than 2% residual protein.
AcetonitrilePlasmaShowed the highest protein removal efficiency (93.2%) compared to ethanol (B145695) (88.6%) and methanol (88.7%).
Methanol-Ethanol (1:1)PlasmaIdentified as an optimal solvent for global metabolic profiling.
Sulfosalicylic Acid (30%)PlasmaEffective for protein precipitation in a direct LC-MS/MS analysis of underivatized amino acids.
C. Solid-Phase Extraction (SPE)

Solid-phase extraction can be used as an alternative or in addition to protein precipitation for sample clean-up and concentration of amino acids. Cation exchange (SCX) cartridges are commonly used to retain basic amino acids like glycine.

Protocol 3: Solid-Phase Extraction of Amino Acids

  • Conditioning: Condition an SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl.

  • Loading: Load the supernatant from the protein precipitation step (acidified to pH < 3) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.

  • Elution: Elute the retained amino acids with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Quantitative Data on SPE Methods

SPE Cartridge TypeSample TypeRecoveryKey FindingsReference
Silica-based Cationic Exchange (SCX)Urine53-100% (extraction efficiency)Minimized matrix effects and eliminated retention time shifts.
Oasis MCXHuman Tears80-98%Provided high recovery for 15 amino acids.

III. Analytical Methodologies

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of amino acids due to its high sensitivity and selectivity. Underivatized amino acids can be analyzed directly, which simplifies sample preparation.

Protocol 4: Direct LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation: Perform protein precipitation as described in Protocol 1.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar amino acids like glycine.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the amino acids.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

    • MRM Transitions:

      • Glycine (unlabeled): Precursor ion (Q1) m/z 76.1 -> Product ion (Q3) m/z 30.1

      • This compound: Precursor ion (Q1) m/z 78.1 -> Product ion (Q3) m/z 31.1

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids requires a derivatization step to increase their volatility. Silylation is a common derivatization method.

Protocol 5: GC-MS Analysis of Derivatized this compound in Cell Extracts

  • Sample Preparation: Perform metabolite extraction as described in Protocol 2 and dry the supernatant.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

    • Add 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes.

  • Chromatography:

    • Column: A non-polar column such as a DB-5ms.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: The specific m/z values will depend on the fragmentation pattern of the derivatized glycine. For the di-TMS derivative of glycine, the fragment ion at m/z 174 is often monitored for the unlabeled compound. The corresponding ion for this compound would be at m/z 176.

IV. Metabolic Pathways and Experimental Workflows

A. Serine-Glycine One-Carbon (SGOC) Metabolism

This compound is a key tracer for elucidating the flux through the SGOC pathway. This pathway is crucial for providing one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The nitrogen from glycine is also a direct precursor for purine (B94841) synthesis.

SGOC_Pathway cluster_glycolysis Glycolysis cluster_sgoc Serine-Glycine One-Carbon Metabolism cluster_biosynthesis Biosynthesis Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps Serine Serine 3-PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT1/2 5,10-methylene-THF 5,10-methylene-THF Serine->5,10-methylene-THF SHMT1/2 Glycine->5,10-methylene-THF Glycine Cleavage System (GCS) Purines Purines Glycine->Purines Purine Synthesis Glutathione Glutathione Glycine->Glutathione Glutathione Synthesis 10-formyl-THF 10-formyl-THF 10-formyl-THF->Purines Purine Synthesis 5,10-methylene-THF->10-formyl-THF MTHFD1/2 THF THF 5,10-methylene-THF->THF Thymidylate Synthase Thymidylate (dTMP) Thymidylate (dTMP) THF->Thymidylate (dTMP) dTMP Synthesis Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cells B Culture in Medium with This compound A->B C Incubate for Desired Time B->C D Quench Metabolism (e.g., Cold Methanol) C->D E Extract Metabolites D->E F Remove Proteins (Precipitation/SPE) E->F G (Optional) Derivatization for GC-MS F->G H LC-MS or GC-MS Analysis G->H I Quantify Labeled and Unlabeled Metabolites H->I J Metabolic Flux Analysis (Software) I->J K Pathway Visualization & Interpretation J->K

References

Unraveling Microbial Metabolism: The Role of Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the simplest amino acid, holds a central position in the metabolic networks of microorganisms, serving as a crucial building block for proteins, purines, and other essential biomolecules. Understanding the intricate pathways of glycine metabolism is paramount for advancements in microbiology, biotechnology, and the development of novel antimicrobial therapies. The use of stable isotope-labeled compounds, particularly doubly labeled Glycine-1-13C,15N, offers a powerful tool for tracing the fate of glycine's carbon and nitrogen atoms through complex metabolic routes. This document provides detailed application notes and experimental protocols for employing this compound in the study of microbial metabolism, enabling researchers to quantitatively analyze metabolic fluxes and elucidate key enzymatic activities.

Key Applications of this compound in Microbial Metabolism Studies

  • Metabolic Flux Analysis (MFA): Quantitatively determine the rates (fluxes) of metabolic pathways involving glycine, providing a detailed snapshot of cellular metabolism under specific conditions.[1][2][3][4]

  • Pathway Elucidation and Validation: Trace the incorporation of labeled carbon and nitrogen into various downstream metabolites to confirm known metabolic pathways and discover novel biochemical transformations.

  • Studying the Glycine Cleavage System (GCS): Investigate the activity of the GCS, a central pathway for glycine catabolism in many organisms, by monitoring the release of labeled CO2 and the transfer of the one-carbon unit.[5]

  • Investigating Serine and Purine (B94841) Biosynthesis: Elucidate the contribution of glycine to the biosynthesis of serine and the purine ring, fundamental components of proteins and nucleic acids, respectively.

  • Characterizing Microbial Community Interactions: Utilize techniques like Stable Isotope Probing (SIP) with labeled glycine to identify which microorganisms in a complex community are actively metabolizing this amino acid.

Data Presentation: Quantitative Analysis of Glycine Metabolism

The following tables summarize quantitative data from studies utilizing 13C and/or 15N labeled glycine to investigate microbial metabolism.

Table 1: Glycine Uptake Kinetics in Marine Microbial Communities

Location/ConditionMaximum Uptake Rate (Vmax) (nM/h)Half-saturation Constant (Kt + S) (nM)
North Pacific (High Nitrate)0.36 ± 0.0679.46 ± 48.26
North Pacific (Low Nitrate)0.56 ± 0.0611.06 ± 5.53

Table 2: Fate of 15N-Glycine in Soils at Different Altitudes

Altitude (m)Mineralization of Glycine N (%)Assimilation into Microbial Biomass (MIT route) (%)
75022.524.7
132015.835.1
157010.242.3
18108.148.5
22006.252.1

Table 3: Incorporation of 13C from Glycine into Phospholipid Fatty Acids (PLFAs) in Soil Microbes

Altitude (m)PLFA MarkerMicrobial Group13C Abundance (%)
1810i-15:0Gram-positive bacteria0.18
2200i-15:0Gram-positive bacteria0.15
750i-15:0Gram-positive bacteria< 0.05
181016:0General bacteria0.07
220016:0General bacteria0.09

Experimental Protocols

Protocol 1: 13C,15N-Glycine Labeling of Escherichia coli for Metabolomic Analysis

This protocol details the steps for labeling E. coli with this compound to trace its incorporation into cellular metabolites.

Materials:

  • E. coli strain of interest

  • Minimal medium (e.g., M9 medium)

  • This compound (or other desired labeled glycine)

  • Unlabeled glycine (for control cultures)

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge and centrifuge tubes

  • Quenching solution (e.g., 60% methanol (B129727), -40°C)

  • Extraction solvent (e.g., 80% methanol)

  • Lyophilizer or speed vacuum concentrator

Procedure:

  • Prepare Minimal Medium: Prepare M9 minimal medium (or other appropriate defined medium) ensuring all components are sterile. For the labeled experiment, supplement the medium with this compound at a desired concentration. For the unlabeled control, supplement with the same concentration of unlabeled glycine.

  • Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of unlabeled minimal medium and grow overnight at 37°C with shaking.

  • Main Culture Inoculation: Inoculate the main cultures (both labeled and unlabeled) with the overnight pre-culture to an initial OD600 of ~0.05 in sterile flasks.

  • Cell Growth and Harvesting: Incubate the cultures at 37°C with shaking. Monitor the cell growth by measuring the OD600. Harvest the cells during the mid-exponential growth phase (OD600 ≈ 0.8-1.0).

  • Quenching Metabolism: Rapidly quench the metabolic activity by adding the cell culture to a pre-chilled quenching solution. For example, mix the cell suspension with cold 60% methanol at a 1:1 ratio.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). Incubate on ice for a specified time with intermittent vortexing to ensure efficient extraction.

  • Sample Clarification: Centrifuge the extract to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for Analysis: Dry the metabolite extract using a lyophilizer or a speed vacuum concentrator. The dried extract is now ready for derivatization (if required) and analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Sample Preparation for NMR-based Metabolomics

This protocol outlines the general steps for preparing microbial metabolite extracts for analysis by NMR spectroscopy.

Materials:

  • Dried metabolite extract (from Protocol 1)

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O, with a known concentration of a chemical shift reference standard like DSS or TSP)

  • NMR tubes

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a precise volume of NMR buffer.

  • pH Adjustment: Adjust the pH of the sample to the desired value for NMR analysis, as chemical shifts can be pH-dependent.

  • Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

  • Data Acquisition: Acquire NMR spectra (e.g., 1D 1H, 2D 1H-13C HSQC) according to the instrument manufacturer's instructions. 2D 1H-13C HSQC is particularly useful for resolving the complex mixture of metabolites and identifying those that have incorporated the 13C label.

Protocol 3: Phospholipid Fatty Acid (PLFA) Analysis with 13C Labeling

This protocol is used to determine which microbial groups in a mixed community are actively incorporating carbon from a labeled substrate like glycine.

Materials:

  • Soil or other environmental sample

  • This compound

  • Extraction reagents: Chloroform, Methanol, Phosphate buffer

  • Solid Phase Extraction (SPE) columns (Silica)

  • Fractionation solvents: Chloroform, Acetone (B3395972), Methanol

  • Methylation reagents (e.g., methanolic KOH)

  • Hexane

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or GC-Combustion-Isotope Ratio MS (GC-C-IRMS)

Procedure:

  • Sample Incubation: Incubate the environmental sample (e.g., soil) with this compound under controlled conditions for a specific duration.

  • Lipid Extraction: Extract the total lipids from the sample using a one-phase extraction method (e.g., Bligh-Dyer method) with a mixture of chloroform, methanol, and buffer.

  • Lipid Fractionation: Separate the phospholipids (B1166683) from other lipids (neutral lipids and glycolipids) using silica (B1680970) SPE columns. Elute the different lipid classes with solvents of increasing polarity (chloroform for neutral lipids, acetone for glycolipids, and methanol for phospholipids).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids in the phospholipid fraction to their corresponding fatty acid methyl esters (FAMEs) using a mild alkaline methanolysis.

  • FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

  • Analysis: Analyze the FAME profile and the 13C enrichment of individual FAMEs using GC-MS or GC-C-IRMS. The presence of 13C-labeled PLFAs indicates that the microorganisms containing those specific fatty acid biomarkers have assimilated the labeled glycine.

Visualization of Metabolic Pathways and Workflows

Glycine Cleavage System (GCS)

The Glycine Cleavage System is a multi-enzyme complex that catalyzes the oxidative degradation of glycine.

Glycine_Cleavage_System Glycine Glycine GCS Glycine Cleavage System (GCS) Glycine->GCS Tetrahydrofolate Tetrahydrofolate Tetrahydrofolate->GCS NAD NAD+ NAD->GCS Methylene_THF 5,10-Methylene- tetrahydrofolate CO2 CO2 NH3 NH3 NADH NADH GCS->Methylene_THF GCS->CO2 GCS->NH3 GCS->NADH

Caption: The Glycine Cleavage System (GCS) reaction.

Serine Biosynthesis from Glycine

Glycine can be converted to serine through the action of serine hydroxymethyltransferase (SHMT).

Serine_Biosynthesis Glycine Glycine SHMT Serine Hydroxymethyl- transferase (SHMT) Glycine->SHMT Methylene_THF 5,10-Methylene- tetrahydrofolate Methylene_THF->SHMT Serine Serine Tetrahydrofolate Tetrahydrofolate SHMT->Serine SHMT->Tetrahydrofolate

Caption: Biosynthesis of serine from glycine.

Purine Biosynthesis from Glycine

The entire glycine molecule is incorporated into the purine ring during de novo purine biosynthesis.

Purine_Biosynthesis cluster_inputs Precursors Glycine Glycine Purine_Ring Purine Ring (Inosine Monophosphate - IMP) Glycine->Purine_Ring C4, C5, N7 Aspartate Aspartate Aspartate->Purine_Ring N1 Glutamine Glutamine Glutamine->Purine_Ring N3, N9 CO2 CO2 CO2->Purine_Ring C6 Formate Formate (from Methylene-THF) Formate->Purine_Ring C2, C8

Caption: Contribution of glycine to the purine ring.

Experimental Workflow for Stable Isotope Probing

A general workflow for conducting stable isotope probing experiments with this compound.

SIP_Workflow Start Start: Microbial Culture/ Environmental Sample Incubation Incubation with This compound Start->Incubation Harvesting Harvesting Biomass Incubation->Harvesting Extraction Extraction of Biomolecules (DNA, RNA, Proteins, Metabolites) Harvesting->Extraction Analysis Analysis (MS, NMR, Sequencing) Extraction->Analysis Data_Interpretation Data Interpretation: Identify active microbes, Trace metabolic fate Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for stable isotope probing.

References

Troubleshooting & Optimization

Optimizing Glycine-1-13C,15N concentration for maximal labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Glycine-1-13C,15N for maximal labeling efficiency in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell culture medium?

A1: A recommended starting point is to match the glycine (B1666218) concentration in your standard culture medium. For example, RPMI-1640 medium contains 10 mg/L (approximately 0.133 mM) of glycine[1]. For labeling experiments, it is common to use a concentration in the range of 0.1 mM to 1.0 mM. Studies have shown that glycine concentrations in this range can stimulate protein synthesis[2].

Q2: Can I increase the concentration of this compound to achieve higher labeling efficiency?

A2: Yes, increasing the concentration of labeled glycine can potentially improve labeling efficiency, especially if the endogenous, unlabeled glycine pool is a limiting factor. Research on C2C12 muscle cells has indicated that glycine concentrations between 100 to 1000 µM (0.1 to 1.0 mM) can stimulate protein synthesis in a dose-dependent manner[2]. Another study demonstrated that 2.5 mM glycine can enhance protein synthesis in cells under nutrient starvation[3]. However, excessively high concentrations may not provide additional benefits and could potentially alter cellular metabolism. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound for maximal labeling?

A3: For maximal labeling, cells should be cultured in the presence of the labeled glycine for a sufficient duration to allow for protein turnover and incorporation of the stable isotope. For SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, a general guideline is to culture the cells for at least 5-6 doublings to achieve near-complete incorporation of the labeled amino acid. The exact time will depend on the proliferation rate of your specific cell line.

Q4: Is it necessary to use glycine-free medium for my labeling experiments?

A4: Yes, for optimal and quantifiable labeling, it is highly recommended to use a custom medium that is devoid of unlabeled glycine. This ensures that the primary source of glycine for protein synthesis is the labeled this compound you provide, leading to higher and more consistent incorporation rates.

Q5: How can I verify the labeling efficiency of this compound in my experiment?

A5: The most common method to determine labeling efficiency is through mass spectrometry. After labeling, proteins are extracted, digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. By comparing the signal intensities of the heavy (labeled) and light (unlabeled) peptide pairs, you can calculate the percentage of incorporation. A labeling efficiency of over 95% is generally considered successful for quantitative proteomics studies.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

  • Symptom: Mass spectrometry data shows a low percentage of incorporation of this compound.

  • Possible Causes & Solutions:

    • Insufficient Incubation Time: The cells may not have undergone enough doublings for complete protein turnover.

      • Solution: Increase the incubation time in the labeling medium. Monitor the cell doubling time and aim for at least 5-6 doublings.

    • Presence of Unlabeled Glycine: The culture medium may contain residual unlabeled glycine, or it may be present in supplements like fetal bovine serum (FBS).

      • Solution: Use a custom glycine-free medium and dialyzed FBS to minimize the concentration of unlabeled glycine.

    • Suboptimal Labeled Glycine Concentration: The concentration of this compound may be too low to effectively compete with any remaining unlabeled glycine.

      • Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM) to identify the optimal concentration for your cell line.

Issue 2: Metabolic Conversion of Glycine to Serine

  • Symptom: You observe labeling in serine-containing peptides even though you only supplied labeled glycine.

  • Possible Causes & Solutions:

    • Interconversion Pathway: Cells can metabolically convert glycine to serine, and vice versa, through the action of the enzyme serine hydroxymethyltransferase (SHMT)[4]. This is a natural metabolic process.

      • Solution 1 (Analytical): Account for this conversion during data analysis. Mass spectrometry software can be configured to identify and quantify peptides with labeled serine originating from labeled glycine.

      • Solution 2 (Experimental): While complete prevention is difficult, ensuring an adequate supply of unlabeled serine in the medium may help reduce the net conversion of labeled glycine to labeled serine.

Data Presentation

Table 1: Glycine Concentration in Standard Cell Culture Media

Media FormulationGlycine Concentration (mg/L)Glycine Concentration (mM)
RPMI-164010~ 0.133
DMEM (Dulbecco's Modified Eagle Medium)30~ 0.4
MEM (Minimum Essential Medium)50~ 0.67

Table 2: Reported Effects of Glycine Concentration on Protein Synthesis

Cell LineGlycine ConcentrationObserved EffectReference
C2C12100 - 1000 µM (0.1 - 1.0 mM)Dose-dependent stimulation of protein synthesis
C2C122.5 mMImproved protein synthesis during nutrient starvation
E. coli6 - 12 mMIncreased maximum specific growth rate and cell yield

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

  • Cell Culture Preparation:

    • Culture your cells of interest in their standard growth medium until they reach approximately 80% confluency.

    • Prepare several flasks or plates for the different concentrations to be tested.

  • Medium Preparation:

    • Prepare a custom glycine-free version of your standard cell culture medium.

    • Prepare stock solutions of this compound.

    • Supplement the glycine-free medium with different final concentrations of labeled glycine (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, and a no-glycine control). Ensure all other supplements (e.g., dialyzed FBS, glutamine) are consistent across all conditions.

  • Labeling:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared labeling media with varying concentrations of this compound to the cells.

    • Culture the cells for a period equivalent to at least 3-5 cell doublings.

  • Sample Collection and Preparation:

    • Harvest the cells from each concentration group.

    • Lyse the cells and extract the proteins.

    • Quantify the protein concentration for each sample.

  • Mass Spectrometry Analysis:

    • Digest an equal amount of protein from each sample with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Determine the labeling efficiency for each concentration by calculating the ratio of heavy to light glycine-containing peptides.

    • Plot the labeling efficiency as a function of the this compound concentration to identify the optimal concentration that yields the highest incorporation without negatively impacting cell health.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells B 2. Prepare Glycine-Free Medium A->B C 3. Add Varying Concentrations of Labeled Glycine B->C D 4. Wash and Add Labeling Media C->D E 5. Incubate for 3-5 Doublings D->E F 6. Harvest Cells and Extract Proteins E->F G 7. Protein Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Determine Labeling Efficiency H->I J 10. Identify Optimal Concentration I->J

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting_Low_Labeling cluster_causes Potential Causes cluster_solutions Solutions Start Low Labeling Efficiency Cause1 Insufficient Incubation Time Start->Cause1 Cause2 Presence of Unlabeled Glycine Start->Cause2 Cause3 Suboptimal Labeled Glycine Concentration Start->Cause3 Sol1 Increase Incubation Time Monitor Cell Doublings Cause1->Sol1 Sol2 Use Glycine-Free Medium Use Dialyzed FBS Cause2->Sol2 Sol3 Perform Dose-Response Experiment Cause3->Sol3

Caption: Troubleshooting guide for low labeling efficiency.

Glycine_Serine_Interconversion Glycine This compound Protein Protein Synthesis Glycine->Protein Direct Incorporation SHMT SHMT Glycine->SHMT Serine Serine Serine->Protein Incorporation of Labeled Serine Serine->SHMT SHMT->Serine Conversion

Caption: Metabolic pathway of Glycine to Serine interconversion.

References

Troubleshooting low incorporation of Glycine-1-13C,15N in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low incorporation of Glycine-1-13C,15N in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of labeled glycine (B1666218) in mammalian cells?

Glycine is a central node in cellular metabolism. Once taken up by the cell, labeled glycine can be utilized in several key pathways:

  • Protein Synthesis: Directly incorporated into newly synthesized proteins.

  • Serine Synthesis: Converted to serine by the enzyme Serine Hydroxymethyltransferase (SHMT). This reaction is reversible.[1][2][3]

  • Purine (B94841) Synthesis: The entire glycine molecule is incorporated into the purine ring, a fundamental building block for DNA and RNA.[4][5]

  • Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major cellular antioxidant, glutathione.

  • Glycine Cleavage System (GCS): In the mitochondria, glycine can be catabolized by the GCS to produce CO₂, ammonia, and a one-carbon unit for folate metabolism.

Q2: What is the role of the enzyme Serine Hydroxymethyltransferase (SHMT)?

SHMT is a critical enzyme that catalyzes the reversible conversion of serine to glycine, simultaneously transferring a one-carbon unit to tetrahydrofolate (THF). It exists in both the cytosol (SHMT1) and mitochondria (SHMT2). The direction of the reaction (serine-to-glycine or glycine-to-serine) can depend on the cell type and metabolic state, significantly impacting the flow of your labeled glycine.

Q3: Why must I use specialized media for my labeling experiment?

Standard commercial cell culture media like DMEM or RPMI-1640 contain high concentrations of unlabeled ("light") glycine and serine. These unlabeled amino acids will compete with and severely dilute your expensive this compound tracer, leading to very low and often undetectable incorporation. Therefore, it is mandatory to use a custom medium prepared from a base powder that lacks both glycine and serine.

Q4: How does Fetal Bovine Serum (FBS) impact my labeling efficiency?

Standard FBS is a rich source of unlabeled amino acids, including glycine and serine, which will dilute your tracer. To ensure high labeling efficiency, it is essential to use dialyzed FBS (dFBS) , which has had small molecules like amino acids removed. For experiments requiring the highest sensitivity, charcoal-dextran stripped FBS can be even more effective at removing residual small molecules.

Q5: How many cell doublings are required to achieve high isotopic enrichment?

For metabolic steady-state, particularly when analyzing macromolecules like proteins, at least five cell doublings are recommended to ensure that the pre-existing unlabeled protein pool is diluted out and replaced with newly synthesized, labeled proteins. For analysis of intracellular metabolites with faster turnover rates, isotopic steady state can be reached much faster, often within hours. The optimal time should be determined empirically for your specific cell line and metabolites of interest.

Troubleshooting Guide

This guide is structured to help you diagnose the root cause of low this compound incorporation.

Problem Area 1: Media & Reagents

Q: I'm seeing very low enrichment of my labeled glycine. Could my media be the cause?

A: This is the most common cause of poor incorporation.

  • Check for Unlabeled Sources: Ensure your base medium is completely devoid of unlabeled glycine and serine. The presence of even small amounts of unlabeled serine can impact glycine labeling, as cells can readily convert serine to glycine.

  • Verify Serum Dialysis: Confirm that you are using high-quality dialyzed FBS. Using standard FBS is a frequent error that introduces a large pool of unlabeled glycine.

  • Assess Tracer Quality: Check the certificate of analysis for your this compound to confirm its isotopic purity. Ensure your stock solution was prepared and stored correctly to avoid degradation.

Problem Area 2: Cell-Specific Metabolism & Culture Conditions

Q: Does the choice of cell line matter for glycine labeling?

A: Yes, profoundly. Metabolic phenotypes vary widely across different cell lines.

  • Metabolic Profile: Some cell lines may have low expression of glycine transporters, limiting uptake from the media. Others may exhibit high rates of de novo serine synthesis from glucose, creating a large intracellular pool of unlabeled serine and glycine that dilutes your tracer.

  • Proliferation Rate: Rapidly proliferating cells, particularly many cancer cell lines, often have a high demand for glycine to support nucleotide (purine) synthesis and will show robust incorporation. Slower-growing cells may have lower uptake and incorporation rates.

Q: My incorporation is inconsistent between experiments. Could cell culture conditions be the culprit?

A: Yes, consistency is key for reproducible metabolic tracing studies.

  • Growth Phase: Always perform labeling experiments on cells in the mid-exponential (log) growth phase. Cells in lag or stationary phase have significantly altered metabolic activity.

  • Cell Density: High cell density can lead to the depletion of other essential nutrients or the accumulation of toxic byproducts like lactate (B86563) and ammonia, which can reprogram cell metabolism and affect your results. Ensure you seed and harvest cells at consistent, non-confluent densities.

Problem Area 3: Experimental Protocol & Data Interpretation

Q: I've confirmed uptake of labeled glycine into the cell, but see minimal labeling in downstream products like serine or purines. What does this mean?

A: This points to a bottleneck in glycine's metabolic pathways within your specific cell type.

  • Dominant Reverse SHMT Flux: In some cells, particularly those of hepatic origin, the dominant metabolic flux may be the conversion of glycine to serine via the reverse action of SHMT. This means your labeled glycine is being used to produce labeled serine, which is then catabolized.

  • Metabolic Compartmentation: Glycine metabolism is split between the cytosol and mitochondria. The glycine cleavage system (GCS), a major catabolic pathway, is exclusively mitochondrial. If your labeled glycine is primarily shuttled into the mitochondria and cleaved, you may see less incorporation into cytosolic pathways like purine synthesis.

  • Alternative Nutrient Utilization: Cells may be preferentially using other sources for one-carbon units. For instance, if the media contains sufficient serine, cells will primarily use it for one-carbon metabolism, reducing the flux from labeled glycine.

Data & Visualization

Quantitative Data Summary

For successful labeling, it is critical to control the concentration of the tracer and competing unlabeled amino acids.

Table 1: Comparison of Glycine/Serine in Standard vs. Labeling Media

ComponentStandard DMEM (High Glucose)Typical Labeling MediumRationale
L-Glycine ~0.4 mM (30 mg/L)0 mM (add labeled glycine)Prevents isotopic dilution from unlabeled media component.
L-Serine ~0.4 mM (42 mg/L)0 mM (or matched to tracer)Serine is readily converted to glycine, causing isotopic dilution.
Labeled Glycine N/A0.4 - 2.0 mM (user-defined)Concentration should be sufficient to support cell health and proliferation.
Serum Standard FBSDialyzed FBS (dFBS)Removes competing unlabeled amino acids from the serum.
Visual Guides
Experimental & Metabolic Pathways

A clear understanding of the experimental steps and underlying biochemistry is essential for troubleshooting.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Labeling Medium (Base + dFBS + 13C,15N-Gly) P2 Seed Cells in Standard Medium E1 Aspirate Standard Medium P2->E1 E2 Wash Cells with PBS E1->E2 E3 Add Labeling Medium (Incubate for T hours) E2->E3 E4 Quench Metabolism (e.g., Cold Methanol) E3->E4 A1 Extract Metabolites E4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Calculate Isotopic Enrichment A2->A3 G Gly_ext Glycine-1-¹³C,¹⁵N (Extracellular) Gly_int Glycine (m+2) Gly_ext->Gly_int Uptake Purines Purines (m+2) Gly_int->Purines 5-Atom Incorporation GSH Glutathione (m+2) Gly_int->GSH Synthesis shmt SHMT1/2 Gly_int->shmt Ser Serine (m+1) OneC ¹³C-One-Carbon Units (m+1) Ser->OneC Forward Reaction shmt->Ser shmt->OneC Reverse Reaction G Start Start: Low ¹³C,¹⁵N Glycine Incorporation CheckMedia Is your medium custom-made (no 'light' Gly/Ser) and using Dialyzed FBS? Start->CheckMedia FixMedia Result: Problem is Media. Prepare fresh, correct media. Use high-quality dFBS. CheckMedia->FixMedia No CheckCulture Are cells in log phase and at a consistent, non-confluent density? CheckMedia->CheckCulture Yes FixCulture Result: Problem is Culture. Optimize cell density and harvest only during log phase. CheckCulture->FixCulture No CheckMetabolism Is tracer uptake confirmed but downstream labeling is low? CheckCulture->CheckMetabolism Yes Investigate Result: Problem is Biological. Consider cell-specific metabolism: - High reverse SHMT flux? - GCS activity? - Alternative pathways active? CheckMetabolism->Investigate Yes CheckProtocol Result: Protocol Issue. Review incubation time and harvesting/quenching steps. CheckMetabolism->CheckProtocol No

References

How to minimize metabolic scrambling of Glycine-1-13C,15N isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing metabolic scrambling of Glycine-1-13C,15N isotopes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of this compound and why is it a problem?

A1: Metabolic scrambling refers to the cellular conversion of the isotopically labeled this compound into other metabolites, most commonly serine. This interconversion is primarily catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT).[1][2] When scrambling occurs, the heavy isotopes from your tracer are incorporated into molecules other than glycine (B1666218), leading to a dilution of the label in your target analyte and the appearance of the label in unexpected metabolites. This complicates data analysis and can lead to inaccurate measurements of glycine metabolism and flux.

Q2: What are the primary metabolic pathways responsible for this compound scrambling?

A2: The main driver of glycine scrambling is the reversible reaction catalyzed by both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of Serine Hydroxymethyltransferase, which interconverts glycine and serine.[1][3] This process is tightly linked to one-carbon metabolism, where the one-carbon unit from serine is transferred to tetrahydrofolate (THF). Additionally, the Glycine Cleavage System (GCS) in the mitochondria can decarboxylate glycine, contributing to the one-carbon pool and further influencing the dynamics of glycine and serine metabolism.

Q3: Can the choice of cell line affect the extent of metabolic scrambling?

A3: Yes, the extent of metabolic scrambling can vary significantly between different cell lines. For example, HEK293 cells are known to exhibit substantial interconversion between glycine and serine.[4] Cancer cell lines, particularly those with high proliferation rates, often have upregulated serine/glycine metabolism, which can lead to increased scrambling. It is crucial to characterize the scrambling profile in your specific cell line of interest.

Q4: How can I detect and quantify the extent of scrambling in my experiment?

A4: The extent of scrambling is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracing the incorporation of the 13C and 15N labels into serine and other related metabolites, you can determine the percentage of your labeled glycine that has been converted. For instance, after introducing this compound, the appearance of Serine M+1 (from 15N) and Serine M+2 (from 13C and 15N) would indicate scrambling.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound labeling experiments.

Problem 1: High levels of labeled serine detected, indicating significant scrambling.

Possible Cause Troubleshooting Steps
High SHMT Activity 1. Pharmacological Inhibition: Treat cells with a specific SHMT inhibitor, such as SHIN1 or SHIN2, to block the interconversion of glycine and serine. Determine the optimal inhibitor concentration and incubation time for your cell line with minimal toxicity. 2. Genetic Knockdown: If possible, use siRNA or CRISPR/Cas9 to reduce the expression of SHMT1 and/or SHMT2.
Sub-optimal Media Composition 1. Supplement with Unlabeled Serine: Increase the concentration of unlabeled serine in the culture medium. This can create a larger unlabeled serine pool, which can dilute the labeled serine produced from glycine, effectively reducing the relative scrambling. 2. Optimize Glycine Concentration: While ensuring sufficient label incorporation, avoid excessively high concentrations of labeled glycine, as this can drive the conversion to serine.
Inappropriate Cell Culture Conditions 1. Control Cell Density: High cell densities can lead to nutrient depletion and alterations in metabolism, potentially increasing scrambling. Maintain consistent and optimal cell densities across experiments. 2. Monitor pH: Ensure the pH of the culture medium is maintained within the optimal range for your cells, as pH can influence enzyme kinetics.

Problem 2: Low incorporation of this compound into the target protein or metabolite.

Possible Cause Troubleshooting Steps
Insufficient Tracer Concentration 1. Increase Labeled Glycine Concentration: The concentration of this compound in the medium may be too low for efficient uptake and incorporation. Titrate the concentration to find the optimal level that maximizes incorporation without causing toxicity.
Dilution by Unlabeled Sources 1. Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to remove unlabeled amino acids, including glycine, that would compete with your tracer. 2. Check Media Formulation: Ensure your base medium does not contain high levels of unlabeled glycine. Custom media formulations can provide greater control.
Incorrect Sampling Time 1. Time-Course Experiment: The time point for harvesting may be too early to allow for significant incorporation. Perform a time-course experiment to determine the optimal labeling duration for your system.
Poor Cell Health 1. Assess Cell Viability: Ensure cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity and nutrient uptake. Monitor viability using methods like trypan blue exclusion.

Problem 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Steps
Variable Sample Handling 1. Standardize Quenching and Extraction: Implement a rapid and consistent protocol for quenching metabolism and extracting metabolites. Variations in the time between sample collection and quenching can significantly alter metabolite profiles. 2. Use Internal Standards: Include a consistent amount of a labeled internal standard in each sample before extraction to correct for variations in extraction efficiency and instrument response.
Inconsistent Cell Culture Practices 1. Synchronize Cell Cultures: If possible, synchronize cell cultures to ensure they are in a similar metabolic state at the time of labeling. 2. Control Passage Number: Use cells within a consistent and narrow passage number range, as metabolic phenotypes can change over time in culture.
Analytical Variability 1. Regular Instrument Calibration: Ensure the mass spectrometer is regularly calibrated to maintain mass accuracy and sensitivity. 2. Monitor System Suitability: Run standard samples periodically throughout your analytical run to monitor for any instrument drift or changes in performance.

Quantitative Data Summary

The following table summarizes quantitative data on glycine and serine metabolism, providing context for the extent of potential scrambling.

Parameter Value System Reference
Glycine to Serine Conversion Rate (via SHMT)193 ± 28 µmol/(kg·h)Healthy Humans
Contribution of Glycine-to-Serine Conversion to Total Glycine Flux41%Healthy Humans
Glycine Decarboxylation (via GCS) Contribution to Total Glycine Flux39 ± 6%Healthy Humans
Typical Plasma Serine Concentration76 - 212 µmol/LHumans
Typical Plasma Glycine Concentration178 - 632 µmol/LHumans
Effect of SHIN1 (5 µM) on Glycine Production from SerineNearly complete blockadeHCT-116 cells

Experimental Protocols

Protocol 1: Minimizing Glycine Scrambling in Adherent Mammalian Cells

This protocol is designed for researchers using adherent cell lines who wish to minimize the metabolic scrambling of this compound.

Materials:

  • This compound

  • Cell culture medium deficient in glycine and serine

  • Unlabeled L-serine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • SHMT inhibitor (e.g., SHIN1 or SHIN2) (optional)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Metabolite extraction solvent (e.g., 80:20 methanol:water, cooled to -80°C)

Procedure:

  • Cell Seeding: Seed cells at a consistent density to ensure they reach the desired confluency (typically 70-80%) at the start of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing the glycine and serine-deficient base medium with the desired concentration of this compound, a high concentration of unlabeled L-serine (e.g., 2-4 times the standard concentration), and dFBS.

  • (Optional) SHMT Inhibition: If using an SHMT inhibitor, add it to the labeling medium at the predetermined optimal concentration.

  • Labeling:

    • Aspirate the growth medium from the cell culture plates.

    • Quickly wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired labeling period, determined from a time-course experiment.

  • Quenching and Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled glycine.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

    • Scrape the frozen cells in the presence of the cold extraction solvent.

  • Metabolite Extraction:

    • Collect the cell lysate into a pre-chilled tube.

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.

    • Collect the supernatant containing the metabolites for analysis by MS or NMR.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Collected metabolite extract

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS grade water

  • LC-MS grade organic solvent (e.g., acetonitrile)

  • Autosampler vials

Procedure:

  • Drying: Dry the metabolite extract to completeness using a gentle stream of nitrogen gas or a vacuum concentrator. Avoid excessive heat, which can degrade certain metabolites.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with your LC method (e.g., a mixture of water and organic solvent). This step concentrates the sample for improved detection.

  • Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulate matter that could clog the LC column.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

  • Analysis: Analyze the sample using an appropriate LC-MS method for the detection and quantification of amino acids.

Visualizations

Glycine_Serine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glycine_cyto This compound SHMT1 SHMT1 Glycine_cyto->SHMT1 Glycine_mito This compound Glycine_cyto->Glycine_mito Transport Serine_cyto Serine Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport THF_cyto THF THF_cyto->SHMT1 MethyleneTHF_cyto 5,10-Methylene-THF MethyleneTHF_cyto->SHMT1 MethyleneTHF_mito 5,10-Methylene-THF MethyleneTHF_cyto->MethyleneTHF_mito One-carbon shuttle SHMT1->Serine_cyto SHMT1->MethyleneTHF_cyto SHMT2 SHMT2 Glycine_mito->SHMT2 GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 MethyleneTHF_mito->SHMT2 SHMT2->Serine_mito SHMT2->MethyleneTHF_mito GCS->MethyleneTHF_mito CO2_NH3 CO2 + NH3 GCS->CO2_NH3 Experimental_Workflow cluster_prep Cell Culture & Labeling cluster_harvest Sample Harvesting cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Labeling Media (this compound, Unlabeled Serine, +/- SHMTi) A->B C 3. Label Cells B->C D 4. Wash with Ice-Cold PBS C->D E 5. Quench with Liquid Nitrogen D->E F 6. Scrape & Collect in Cold Solvent E->F G 7. Extract Metabolites F->G H 8. Dry & Reconstitute G->H I 9. LC-MS/MS Analysis H->I J 10. Data Analysis (Quantify Scrambling) I->J

References

Correcting for natural isotope abundance in Glycine-1-13C,15N experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycine-1-13C,15N in mass spectrometry-based experiments. Our goal is to help you overcome common challenges related to correcting for natural isotope abundance and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of correcting for natural isotope abundance in my this compound experiment?

A1: All elements exist as a mixture of stable isotopes in nature. For example, carbon is approximately 98.9% 12C and 1.1% 13C, and nitrogen is approximately 99.6% 14N and 0.4% 15N. When you analyze a sample by mass spectrometry, the instrument detects the mass-to-charge ratio of ions, which is influenced by the total number of heavy isotopes present, regardless of whether they came from your tracer or were naturally present.

Correcting for natural isotope abundance is crucial to distinguish the isotopic enrichment that is a direct result of the incorporation of your this compound tracer from the baseline natural abundance.[1][2] Failure to do so will lead to an overestimation of the true tracer incorporation and result in inaccurate calculations of metabolic fluxes or biosynthesis rates.[3][4]

Q2: What are the basic principles behind natural abundance correction?

A2: Natural abundance correction is a mathematical process that deconvolutes the raw mass isotopomer distribution (MID) data obtained from the mass spectrometer. The core principle is to subtract the contribution of naturally occurring heavy isotopes from the measured signal to reveal the true enrichment from the isotopic tracer.[1]

This is typically achieved using algorithms that employ correction matrices. These matrices are constructed based on the known natural isotopic abundances of all elements in the molecule (or fragment) being analyzed and the elemental composition of that molecule. The correction algorithm essentially solves a system of linear equations to determine the true extent of labeling from your this compound tracer.

Q3: Can I use the same correction matrix for all my metabolites?

A3: No, each metabolite has a unique elemental composition and therefore requires a specific correction matrix. The probability of a molecule containing naturally abundant heavy isotopes depends on the number of atoms of each element it contains. For example, a metabolite with more carbon atoms will have a higher natural abundance of 13C compared to a metabolite with fewer carbon atoms. Therefore, a tailored correction matrix must be generated for each metabolite of interest based on its specific chemical formula.

Q4: What information do I need to perform the correction?

A4: To accurately correct for natural isotope abundance, you will need the following:

  • Raw Mass Isotopomer Distribution (MID) Data: The relative intensities of the different mass isotopomers (e.g., M+0, M+1, M+2, etc.) for each metabolite of interest, as measured by the mass spectrometer.

  • Elemental Composition: The precise chemical formula (e.g., CₓHᵧN₂Oₐ) of the metabolite or the specific fragment ion being analyzed.

  • Natural Isotope Abundances: The known natural abundances of the stable isotopes of all elements present in the molecule. These are well-established constants.

  • Tracer Purity: The isotopic purity of the this compound tracer being used. This information is typically provided by the manufacturer on the certificate of analysis.

Troubleshooting Guide

Problem 1: My corrected data shows negative enrichment for some isotopologues.
  • Possible Cause 1: Incorrect background subtraction.

    • Solution: Ensure that you have properly subtracted the background noise from your mass spectra. Inaccurate background subtraction can distort the relative intensities of your isotopologue peaks.

  • Possible Cause 2: Inaccurate chemical formula.

    • Solution: Double-check the elemental composition of the metabolite or fragment ion you are analyzing. An incorrect formula will lead to an incorrect correction matrix and erroneous results.

  • Possible Cause 3: Issues with the correction algorithm or software.

    • Solution: If you are using custom scripts, carefully review your code for any errors in the implementation of the correction algorithm. Consider using established software packages for natural abundance correction, such as IsoCor or AccuCor2, which have been validated by the scientific community.

  • Possible Cause 4: Over-correction due to high natural abundance in derivatizing agents.

    • Solution: If you are using chemical derivatization (e.g., for GC-MS analysis), the atoms in the derivatizing agent also have natural isotopes that must be accounted for in the correction. Ensure your correction algorithm correctly considers the elemental composition of the entire derivatized molecule.

Problem 2: The level of enrichment I'm observing is much lower than expected.
  • Possible Cause 1: Inefficient tracer uptake or incorporation.

    • Solution: Review your experimental protocol for the metabolic labeling. Factors such as the concentration of the this compound tracer, the duration of the labeling period, and the metabolic state of your cells or organism can all affect the efficiency of tracer incorporation. Consider optimizing these parameters.

  • Possible Cause 2: Dilution of the tracer by endogenous pools.

    • Solution: The labeled glycine (B1666218) you introduce will mix with the pre-existing unlabeled glycine pool within the cells. The size of this endogenous pool can dilute the isotopic enrichment. This is a biological reality that needs to be considered when interpreting your data.

  • Possible Cause 3: Isotope effects.

    • Solution: Enzymes may process molecules containing heavy isotopes at a slightly different rate than their light counterparts. While typically a minor effect, it can contribute to lower than expected enrichment in certain metabolic pathways.

Problem 3: I am seeing unexpected labeled species in my dual-labeling experiment.
  • Possible Cause 1: Metabolic scrambling of the tracer.

    • Solution: Glycine can be metabolized into other compounds, and its labeled carbon and nitrogen atoms can be incorporated into various metabolic pathways. For example, the carbon from glycine can enter the one-carbon metabolism pathway. Map the potential metabolic fate of both the 13C and 15N from glycine to understand how the labels might appear in different metabolites.

  • Possible Cause 2: Insufficient mass resolution.

    • Solution: For dual-labeling experiments with 13C and 15N, it is often necessary to use a high-resolution mass spectrometer to distinguish between isotopologues with the same nominal mass but different exact masses (e.g., a metabolite with one 13C vs. one 15N). Without sufficient resolution, these may be incorrectly assigned.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
  • Cell Culture: Culture mammalian cells in standard growth medium to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh growth medium, but substitute the standard glycine with this compound at the same concentration. If using a custom medium formulation, ensure all other amino acid concentrations are kept constant. For complex media containing serum, it is advisable to use dialyzed fetal bovine serum to minimize the concentration of unlabeled glycine.

  • Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

  • Incubation: Place the cells back in the incubator and allow them to grow for the desired period. The optimal labeling time will depend on the specific metabolic pathway being investigated and should be determined empirically. A time-course experiment is often recommended.

  • Metabolite Extraction: At the end of the labeling period, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation for MS: Scrape the cells in the extraction solvent, collect the cell lysate, and centrifuge to pellet any precipitates. The supernatant containing the metabolites can then be dried down and reconstituted in an appropriate solvent for mass spectrometry analysis.

Protocol 2: Data Analysis Workflow for Natural Abundance Correction
  • Data Acquisition: Acquire mass spectrometry data for your samples, ensuring that the mass resolution is sufficient to resolve the isotopologues of interest.

  • Peak Integration: Integrate the peak areas for each mass isotopologue of your target metabolite(s).

  • Construct Correction Matrix: For each metabolite, determine its chemical formula. Use a software tool or a custom script to generate a correction matrix based on this formula and the known natural abundances of all constituent elements.

  • Apply Correction: Apply the correction matrix to the raw mass isotopomer distribution data to obtain the corrected distribution, which reflects the true enrichment from the this compound tracer.

  • Calculate Isotopic Enrichment: From the corrected data, calculate relevant metrics such as the percentage of the metabolite pool that is labeled or the fractional contribution of the tracer to the product.

Data Presentation

Table 1: Natural Isotope Abundances of Common Elements in Biological Molecules

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.985
2H0.015
Nitrogen14N99.632
15N0.368
Oxygen16O99.757
17O0.038
18O0.205
Sulfur32S94.93
33S0.76
34S4.29
36S0.02

Table 2: Example of Raw vs. Corrected Mass Isotopomer Distribution Data for a Hypothetical Metabolite (C₅H₁₀N₂O₃) after Labeling with Glycine-1-¹³C,¹⁵N

Mass IsotopologueRaw Relative Abundance (%)Corrected Relative Abundance (%)
M+050.055.0
M+125.020.0
M+215.015.0
M+37.08.0
M+43.02.0

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Labeling 2. Add this compound Labeling Medium Cell_Culture->Labeling Extraction 3. Quench Metabolism & Extract Metabolites Labeling->Extraction MS_Analysis 4. LC-MS/MS Analysis Extraction->MS_Analysis Raw_Data 5. Obtain Raw Mass Isotopomer Distributions MS_Analysis->Raw_Data Correction 6. Natural Abundance Correction Raw_Data->Correction Final_Data 7. Corrected Data for Biological Interpretation Correction->Final_Data

Caption: Workflow for a stable isotope tracing experiment.

Correction_Logic Raw_MID Raw Mass Isotopomer Distribution (MID) from Mass Spectrometer Correction_Algorithm Correction Algorithm (e.g., Matrix Inversion) Raw_MID->Correction_Algorithm Natural_Abundance Known Natural Isotopic Abundances of C, H, N, O, etc. Natural_Abundance->Correction_Algorithm Chemical_Formula Elemental Composition of the Analyte Chemical_Formula->Correction_Algorithm Corrected_MID Corrected MID (Reflects True Tracer Incorporation) Correction_Algorithm->Corrected_MID

Caption: Logic of natural abundance correction.

References

Technical Support Center: Analysis of Glycine-1-13C,15N Data from Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycine-1-13C,15N in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic fates of this compound that I should expect to see in my mass spectrometry data?

A1: When you introduce this compound into your biological system, you can expect to see the labeled atoms incorporated into several key downstream metabolites. The 15N label is primarily transferred to other amino acids through transamination reactions. The 13C label, being on the carboxyl group, can be lost as 13CO2 during certain metabolic processes. Key pathways to monitor include:

  • Serine Synthesis: Glycine (B1666218) can be converted to serine, transferring both the 13C and 15N labels.

  • Purine (B94841) Synthesis: The entire glycine molecule, including both labeled atoms, is incorporated into the purine ring of nucleotides (e.g., AMP, GMP).[1]

  • Glutathione Synthesis: Glycine is one of the three amino acids that make up the antioxidant glutathione.[1]

  • One-Carbon Metabolism: The alpha-carbon and nitrogen of glycine can enter the one-carbon pool, which is crucial for various biosynthetic pathways.

Q2: Why is it important to correct for the natural abundance of isotopes in my this compound tracing experiment?

A2: It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O) for accurate quantification of label incorporation. Naturally occurring heavy isotopes contribute to the mass isotopologue distribution (MID) of your target metabolites, which can be mistaken for incorporation of the labeled tracer.[2] Failure to correct for this can lead to an overestimation of label incorporation and incorrect interpretation of metabolic fluxes. Several software tools are available to perform this correction.

Q3: What is metabolic scrambling and how can it affect my results?

A3: Metabolic scrambling refers to the interconversion of labeled amino acids into other amino acids by cellular metabolism. For instance, the 15N from your labeled glycine can be transferred to other amino acids like glutamate (B1630785) and alanine. This can dilute the isotopic enrichment of your intended tracer pool and lead to the appearance of the label in unexpected metabolites, complicating the interpretation of specific pathway activities.

Q4: What is the expected mass shift for metabolites labeled with this compound?

A4: this compound itself will have a mass shift of +2 Da compared to unlabeled glycine. When incorporated into downstream metabolites, the mass shift will depend on how many labeled glycine molecules are used and whether both the 13C and 15N atoms are retained. For example, in the de novo synthesis of purines, the entire glycine molecule is incorporated, resulting in a +2 Da shift for each contributing glycine molecule.

Troubleshooting Guides

Issue 1: Low or no incorporation of the this compound label is observed in target metabolites.

  • Possible Cause: Inefficient uptake of the labeled glycine by the cells.

    • Troubleshooting Step: Optimize the concentration of this compound in the culture medium and the labeling duration. Ensure that the cells are in a metabolically active state during the labeling period. Verify the viability of your cells.

  • Possible Cause: Rapid degradation or export of the labeled glycine.

    • Troubleshooting Step: Perform a time-course experiment to analyze the intracellular and extracellular concentrations of labeled glycine to understand its dynamics.

  • Possible Cause: The metabolic pathway of interest is not highly active under your experimental conditions.

    • Troubleshooting Step: Re-evaluate your experimental model and conditions to ensure they are appropriate for studying the pathway of interest. Consider using positive controls where the pathway is known to be active.

Issue 2: Unexpected or inconsistent labeling patterns are observed.

  • Possible Cause: Metabolic scrambling is occurring.

    • Troubleshooting Step: Analyze a broad range of amino acids and related metabolites to map the extent of label redistribution. Consider using shorter labeling times to minimize the effects of scrambling.

  • Possible Cause: Isotopic interference from other molecules.

    • Troubleshooting Step: Ensure your mass spectrometry method has sufficient resolution to distinguish your labeled metabolite from other molecules with similar mass-to-charge ratios.[3][4] Use a high-resolution mass spectrometer if available. Optimize your chromatographic separation to resolve interfering species.

  • Possible Cause: Incomplete correction for natural isotope abundance.

    • Troubleshooting Step: Double-check your data processing workflow to ensure that the natural abundance correction algorithm is correctly applied. Use appropriate software designed for this purpose.

Issue 3: High background signal or noise in the mass spectrometry data.

  • Possible Cause: Contamination during sample preparation.

    • Troubleshooting Step: Use high-purity solvents and reagents. Thoroughly clean all labware and equipment. Include blank samples (matrix without the analyte) in your analysis to identify sources of contamination.

  • Possible Cause: Matrix effects leading to ion suppression or enhancement.

    • Troubleshooting Step: Optimize your sample preparation method to remove interfering matrix components. Use a stable isotope-labeled internal standard that is chemically identical to your analyte to normalize for matrix effects.

Data Presentation

Table 1: Representative Quantitative Data for this compound Incorporation into Downstream Metabolites in Cultured Cells.

MetaboliteTime Point% Label Incorporation (M+2)Standard Deviation
Glycine 0 hr0.00.0
1 hr95.21.5
4 hr98.50.8
24 hr99.10.5
Serine 0 hr0.00.0
1 hr15.32.1
4 hr45.83.2
24 hr60.14.5
ATP (Purine) 0 hr0.00.0
1 hr5.11.1
4 hr20.72.5
24 hr35.43.1
Glutathione 0 hr0.00.0
1 hr8.91.3
4 hr30.22.8
24 hr55.64.2

Note: This table presents hypothetical but realistic data for illustrative purposes. Actual results will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol: Metabolic Labeling of Cultured Mammalian Cells with this compound and Analysis by LC-MS/MS

  • Cell Culture and Labeling:

    • Culture mammalian cells to the desired confluency (typically 70-80%) in standard growth medium.

    • Prepare the labeling medium by supplementing glycine-free medium with this compound to the desired final concentration (e.g., the same concentration as glycine in the standard medium).

    • Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and place the culture dish on dry ice.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

    • Perform chromatographic separation using a HILIC column for polar metabolites.

    • Set up the mass spectrometer to acquire data in full scan mode or using a targeted multiple reaction monitoring (MRM) method for specific metabolites.

    • Define the mass-to-charge ratios (m/z) for both the unlabeled (M+0) and labeled (M+2 for glycine, and corresponding shifts for downstream metabolites) versions of your target metabolites.

  • Data Analysis:

    • Process the raw mass spectrometry data to obtain the peak areas for each isotopologue of your target metabolites.

    • Correct the raw data for the natural abundance of stable isotopes using appropriate software.

    • Calculate the percentage of label incorporation for each metabolite at each time point.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed and grow cells B Prepare this compound labeling medium A->B C Replace standard medium with labeling medium B->C D Incubate for desired time points C->D E Quench metabolism D->E Harvest cells F Extract metabolites with cold solvent E->F G Separate metabolites from cell debris F->G H Dry metabolite extracts G->H I Reconstitute extracts H->I Prepare for injection J LC-MS/MS Analysis I->J K Data Processing & Natural Abundance Correction J->K L Quantitative Analysis & Interpretation K->L

Caption: Experimental workflow for this compound tracing.

Glycine_Metabolism gly This compound ser Serine (13C, 15N) gly->ser Serine Hydroxymethyltransferase pur Purines (13C, 15N) gly->pur de novo Purine Synthesis gsh Glutathione (13C, 15N) gly->gsh Glutathione Synthetase ocm One-Carbon Pool (15N) gly->ocm Glycine Cleavage System protein Protein Synthesis gly->protein co2 13CO2 gly->co2 Decarboxylation other_aa Other Amino Acids (15N) gly->other_aa Transamination ocm->ser

Caption: Metabolic fate of this compound.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Glycine-1-13C,15N NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving Glycine-1-13C,15N.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during NMR experiments with 13C,15N-labeled glycine (B1666218), focusing on improving the signal-to-noise ratio (SNR).

Q1: My 13C-15N HSQC spectrum for this compound has a very low signal-to-noise ratio. What are the primary factors I should check?

A low SNR in your 13C-15N HSQC spectrum can stem from several factors, broadly categorized into sample preparation, spectrometer parameters, and experimental setup. A logical troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Low SNR

Low_SNR_Troubleshooting cluster_sample Sample Preparation Details cluster_params Spectrometer Parameter Optimization cluster_hardware Hardware Performance Check cluster_advanced Advanced SNR Enhancement Techniques Start Low SNR in This compound Spectrum Sample_Prep 1. Verify Sample Preparation Start->Sample_Prep Spectrometer_Params 2. Optimize Spectrometer Parameters Sample_Prep->Spectrometer_Params Sample OK Concentration Concentration sufficient? (Target: >50-100 mg/mL) Sample_Prep->Concentration Purity Sample pure? Contaminants? Sample_Prep->Purity Solvent Correct deuterated solvent? Volume appropriate (0.6-0.7 mL)? Sample_Prep->Solvent pH Is pH optimized? Sample_Prep->pH Hardware_Check 3. Check Hardware Performance Spectrometer_Params->Hardware_Check Parameters Optimized Scans Increase Number of Scans (NS)? (SNR ∝ √NS) Spectrometer_Params->Scans Recycle_Delay Recycle Delay (D1) optimized? (Too short saturates signal) Spectrometer_Params->Recycle_Delay Pulse_Widths Calibrated 90° pulse widths? Spectrometer_Params->Pulse_Widths Decoupling Proton decoupling efficient? Spectrometer_Params->Decoupling Advanced_Methods 4. Consider Advanced Techniques Hardware_Check->Advanced_Methods Hardware OK Probe_Tuning Probe tuned and matched? Hardware_Check->Probe_Tuning Shimming Shimming adequate? Hardware_Check->Shimming Resolved SNR Improved Advanced_Methods->Resolved Technique Applied CryoProbe Using a CryoProbe? Advanced_Methods->CryoProbe DNP Dynamic Nuclear Polarization (DNP)? Advanced_Methods->DNP Concentration->Spectrometer_Params Adjust & Re-run Purity->Spectrometer_Params Purify & Re-run Solvent->Spectrometer_Params Correct & Re-run pH->Spectrometer_Params Adjust & Re-run Scans->Resolved SNR Improved Recycle_Delay->Resolved SNR Improved Pulse_Widths->Resolved SNR Improved Decoupling->Resolved SNR Improved Probe_Tuning->Resolved SNR Improved Shimming->Resolved SNR Improved

Caption: A flowchart for troubleshooting low SNR in this compound NMR experiments.

Q2: How does sample concentration affect the SNR of this compound?

The signal-to-noise ratio is directly proportional to the concentration of the analyte. For 13C NMR, a higher concentration is generally better. For small molecules like glycine, a concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended for a good signal in a reasonable time.[1] Doubling the concentration will roughly double the signal intensity.[1] However, excessively high concentrations can lead to broadened lines due to increased viscosity and difficulty in shimming.[1]

Q3: What are the optimal acquisition parameters for a standard 1D 13C experiment of this compound?

Optimizing acquisition parameters is crucial for maximizing SNR. Here are some key parameters and their recommended starting points:

  • Pulse Program: For a standard 1D 13C experiment, a pulse program with proton decoupling during acquisition and NOE enhancement during the relaxation delay (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended.

  • Flip Angle: A 30° flip angle is often a good compromise for 13C experiments, as it allows for shorter relaxation delays compared to a 90° pulse.[2]

  • Acquisition Time (AQ): An acquisition time of around 1.0 second is a good starting point.[2] Shorter acquisition times can lead to signal truncation and baseline artifacts.

  • Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a reasonable starting point. This, combined with the acquisition time, gives a total inter-pulse delay of 3.0 seconds, which is often a good compromise for maximizing signal per unit time.

  • Number of Scans (NS): This should be increased until an acceptable SNR is achieved. The SNR increases with the square root of the number of scans. For dilute samples, a higher number of scans (e.g., 4096 or more) may be necessary.

Q4: I am performing a solid-state NMR experiment (CP/MAS) on this compound and getting no signal. What could be the issue?

In solid-state NMR, the absence of a signal in a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment can be due to molecular dynamics. For the CP technique to be effective, there must be strong dipolar coupling between protons and the heteronucleus (13C or 15N). If there is significant molecular motion on the timescale of the CP contact time, this coupling can be averaged out, leading to a loss of signal.

For glycine, different polymorphs exhibit different dynamic properties. For instance, the β-polymorph of glycine may not show a 13C CP/MAS signal at room temperature due to its short proton T1ρ relaxation time.

Troubleshooting steps for no signal in CP/MAS:

  • Verify the polymorph: If possible, confirm the polymorphic form of your glycine sample. The α and γ forms are generally more stable and suitable for CP/MAS.

  • Adjust temperature: Lowering the temperature can reduce molecular motion and improve CP efficiency.

  • Optimize CP contact time: The contact time is a critical parameter. A typical starting point is 1-3 ms. Varying this parameter can help optimize the polarization transfer.

  • Direct excitation: As a last resort, you can try a direct excitation 13C experiment (without CP). This will have lower sensitivity but is not dependent on proton dipolar coupling.

Quantitative Data on SNR Enhancement Techniques

The following table summarizes the potential SNR improvements achievable with various techniques.

TechniqueParameter(s) OptimizedExpected SNR ImprovementReference
Increased Scans Number of Scans (NS)Proportional to √NS
Parameter Optimization AQ, D1, Flip AngleCan double the S/N ratio in the same experiment time
CryoProbe Hardware3-4 fold increase compared to a room temperature probeGeneral Knowledge
Dynamic Nuclear Polarization (DNP) Hardware & Sample PrepCan enhance signal by orders of magnitude

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State NMR of this compound

  • Weighing the sample: Accurately weigh 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which glycine is soluble (e.g., D₂O).

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Basic 1D 13C NMR Experiment (Bruker Spectrometer)

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Standard Parameters: Load a standard 1D 13C experiment parameter set (e.g., CARBON).

  • Set Pulse Program: Set the pulse program to zgpg30 or zgdc30.

  • Calibrate Pulses: Determine the 90° pulse width for both 1H and 13C channels.

  • Set Spectral Width (SW): Set the spectral width to encompass the expected chemical shifts of glycine (approximately 0 to 200 ppm for 13C).

  • Set Acquisition Parameters:

    • AQ (Acquisition Time): ~1.0 s

    • D1 (Relaxation Delay): ~2.0 s

    • NS (Number of Scans): Start with 128 and increase as needed.

    • P1 (Pulse Width): Set to the calibrated 90° pulse width (the zgpg30 program will use a 30° flip angle).

  • Start Acquisition: Type zg to start the experiment.

  • Process Data: After acquisition, perform Fourier transformation (ft), automatic phasing (apk), and baseline correction (abs) to obtain the final spectrum.

Visualizations

Key Factors Influencing SNR in this compound NMR

SNR_Factors cluster_sample Sample Properties cluster_instrument Instrumental Factors cluster_experimental Experimental Parameters Concentration Glycine Concentration SNR Signal-to-Noise Ratio (SNR) Concentration->SNR Higher is better (to a limit) T1_Relaxation T1 Relaxation Time Recycle_Delay_D1 Recycle Delay (D1) T1_Relaxation->Recycle_Delay_D1 Influences choice of T2_Relaxation T2 Relaxation Time T2_Relaxation->SNR Longer is better Magnetic_Field Magnetic Field Strength (B₀) Magnetic_Field->SNR Higher is much better Probe_Type Probe Type (CryoProbe vs. RT) Probe_Type->SNR CryoProbe > RT Probe Shimming_Quality Shimming Quality Shimming_Quality->SNR Good shimming is crucial Num_Scans Number of Scans (NS) Num_Scans->SNR SNR ∝ √NS Recycle_Delay_D1->SNR Optimal D1 maximizes signal per time Flip_Angle Flip Angle Flip_Angle->SNR Ernst angle optimizes signal per time Acquisition_Time_AQ Acquisition Time (AQ) Acquisition_Time_AQ->SNR Sufficient AQ prevents truncation artifacts

Caption: Key factors influencing the signal-to-noise ratio in NMR experiments.

References

Technical Support Center: Quantifying Glycine-1-13C,15N Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Glycine-1-13C,15N enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during isotopic labeling experiments.

Troubleshooting Guide

This guide addresses specific technical challenges in a question-and-answer format to help you resolve common issues in your experiments.

Question 1: Why am I observing isotopic signals that suggest a lower-than-expected enrichment of this compound in my sample?

Answer: Lower-than-expected enrichment can stem from several factors, primarily metabolic scrambling and dilution from unlabeled sources.

  • Metabolic Scrambling: The isotopic labels from glycine (B1666218) can be metabolically transferred to other molecules. For instance, the nitrogen from ¹⁵N-glycine can be incorporated into other amino acids, and conversely, ¹⁴N from other unlabeled amino acids in the media can be transferred to glycine, diluting the enrichment.[1]

  • Dilution by Unlabeled Precursors: If the experimental system (e.g., cell culture) contains unlabeled glycine or its metabolic precursors, these will compete with the labeled glycine for incorporation, leading to a lower overall enrichment in the target protein or metabolite pool.

Troubleshooting Steps:

  • Optimize Cell Culture Media: Minimize the concentration of unlabeled amino acids that can be metabolically converted to glycine, such as serine.

  • Adjust Labeled Precursor Concentration: Reducing the concentration of the labeled amino acid may increase the percentage of its incorporation into the protein and decrease its availability for metabolism into other amino acids.[1]

  • Metabolic Pathway Analysis: Use metabolic flux analysis to trace the pathways of carbon and nitrogen to understand the extent of scrambling.[2]

  • Use High-Purity Isotopes: Ensure the this compound used is of high isotopic purity.

Question 2: My mass spectrometry data shows complex, overlapping isotopic patterns that are difficult to interpret. What is the cause and how can I resolve it?

Answer: Overlapping isotopic patterns in mass spectrometry occur when the isotopic clusters of different ions merge, making it difficult to distinguish and accurately quantify individual ions.[3] This is a common issue in isotope labeling experiments where you have a mixture of unlabeled, partially labeled, and fully labeled species.

Causes:

  • Co-elution of Species: In LC-MS, if different isotopologues or other molecules with similar m/z values elute from the chromatography column at the same time, their isotopic clusters will overlap.[3]

  • Intermediate Labeling: Metabolic processes can result in a population of molecules with varying degrees of isotope incorporation, leading to multiple overlapping isotopic patterns.

  • Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the analyte and any derivatizing agents contributes to the complexity of the observed spectrum and can overlap with the signals from the introduced labels.

Troubleshooting and Correction Strategies:

  • Improve Chromatographic Separation: Optimize your LC or GC method to better separate co-eluting species. This can involve adjusting the gradient, flow rate, or changing the column.

  • Use High-Resolution Mass Spectrometry: High-resolution instruments can resolve isotopic peaks that would otherwise overlap, providing clearer data.

  • Employ Deconvolution Algorithms: Use software tools (e.g., IsoCor, ICT) to mathematically correct for natural isotope abundance and spectral overlap. These tools can deconvolute the measured isotopic distribution to reveal the true extent of labeling.

  • Simulate Isotope Patterns: Simulate the theoretical isotope patterns for all potential labeled species and use linear combinations of these to fit the experimental data.

Question 3: The signal intensity for my labeled glycine is very low in my LC-MS/MS analysis. How can I improve it?

Answer: Low signal intensity for glycine in LC-MS/MS is a known issue, often due to its poor ionization efficiency and fragmentation in electrospray ionization (ESI).

Troubleshooting Steps:

  • Optimize MS Detection Mode: For glycine, Selected Ion Monitoring (SIM) mode on a triple quadrupole mass spectrometer can offer higher sensitivity compared to Multiple Reaction Monitoring (MRM), especially at low concentrations. A combined MRM-SIM method can be employed where SIM is used for quantifying low-level glycine.

  • Consider Derivatization: Although one of the advantages of LC-MS is the ability to analyze underivatized amino acids, derivatization can significantly improve the chromatographic retention and ionization efficiency of glycine. A pre-column derivatization with reagents like phenylisothiocyanate (PITC) can enhance sensitivity.

  • Adjust Mobile Phase Composition: The addition of modifiers to the mobile phase can improve glycine's response.

  • Sample Clean-up: Implement robust sample preparation to remove matrix components that can cause ion suppression.

Question 4: I suspect matrix effects are impacting the accuracy of my quantification. How can I identify and mitigate them?

Answer: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. This can significantly affect the accuracy and reproducibility of quantification.

Identification and Mitigation Strategies:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where matrix effects occur. A constant flow of the analyte is infused post-column while a blank matrix extract is injected. Dips or rises in the analyte's signal indicate ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent.

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled version of the analyte as an internal standard (e.g., Glycine-¹³C₂,¹⁵N). Since the internal standard has nearly identical chemical properties and elution time, it will experience the same matrix effects as the analyte, allowing for accurate ratio-based quantification.

  • Improve Sample Preparation: Use more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible if the analyte concentration is high enough for detection post-dilution.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects.

Experimental Protocols and Data

Table 1: Isotopic Purity of Commercially Available Labeled Glycine
CompoundVendorIsotopic Purity (¹³C)Isotopic Purity (¹⁵N)
Glycine-1-¹³C,¹⁵NCambridge Isotope Laboratories, Inc.99%98%
Glycine-1-¹³C,¹⁵NSigma-Aldrich99%98%
Glycine-2-¹³C,¹⁵NCambridge Isotope Laboratories, Inc.99%98%
Glycine-¹³C₂,¹⁵NSigma-Aldrich99%98%
Protocol 1: Acid Hydrolysis of Proteins for Amino Acid Analysis

This protocol is a standard method for liberating amino acids from protein samples.

Materials:

  • 6 N HCl containing 1% phenol (B47542) (by volume)

  • Hydrolysis tubes (borosilicate glass)

  • Vacuum source

  • Heating block or oven set to 110°C or 145°C

  • Nitrogen gas (pre-purified grade)

Procedure:

  • Sample Preparation: Place the purified protein sample (typically 0.1-1 mg) into a hydrolysis tube. If the sample is in solution, dry it completely under a vacuum.

  • Acid Addition (Liquid-Phase Hydrolysis): Add an appropriate volume of 6 N HCl with phenol to the tube. The acid-to-protein ratio should be high to ensure complete hydrolysis.

  • Vapor-Phase Hydrolysis (Recommended for pure samples): Place sample tubes in a hydrolysis vessel. Add 200 µL of 6 N HCl with phenol to the bottom of the vessel.

  • Oxygen Removal: Seal the tubes or vessel under vacuum to remove oxygen, which can degrade certain amino acids. Flushing with nitrogen before sealing is also recommended.

  • Hydrolysis: Place the sealed vessel in an oven or heating block. Common hydrolysis conditions are 110°C for 24 hours or a faster hydrolysis at 145°C for 4 hours.

  • Drying: After hydrolysis, cool the tubes, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried amino acid residue in an appropriate buffer or solvent for subsequent derivatization or direct analysis.

Note: Acid hydrolysis destroys tryptophan and can oxidize cysteine and methionine. Specific protocols, such as using sulfonic acids or base hydrolysis, are required for the analysis of these amino acids.

Protocol 2: Derivatization of Glycine for GC-MS Analysis

Derivatization is required to make amino acids volatile for GC analysis. This protocol describes a common method using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Materials:

  • MTBSTFA

  • Acetonitrile

  • Dried amino acid sample

  • Heating block set to 100°C

Procedure:

  • Ensure the amino acid sample from hydrolysis is completely dry.

  • Add 100 µL of neat MTBSTFA to the dried sample.

  • Add 100 µL of acetonitrile.

  • Seal the vial tightly and heat at 100°C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.

  • After cooling, the sample is ready for GC-MS analysis.

Table 2: Comparison of Analytical Techniques for Isotope Ratio Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile analytes; derivatization is necessary for amino acids.Does not require volatile analytes; can analyze underivatized amino acids.
Separation Efficiency Generally offers superior separation efficiency.Effective, with various column chemistries (e.g., HILIC, RP) available.
Sensitivity High sensitivity, dependent on the derivative and ionization method.Generally offers very high sensitivity, reaching femtogram levels.
Accuracy & Precision High-resolution instruments like GC-QTOF MS can provide excellent accuracy for isotope ratios. Low-resolution GC-TOF MS may offer superior precision.Can achieve high accuracy and precision, with results comparable to GC-MS for isotope dilution studies.
Throughput Can be high with modern autosamplers.Generally high, with run times as short as a few minutes per sample.
Matrix Effects Less prone to ion suppression compared to ESI-based LC-MS.Susceptible to matrix effects (ion suppression/enhancement), especially with ESI.

Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (Protocol 1) ProteinSample->Hydrolysis AminoAcids Free Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization for GC-MS (Protocol 2) AminoAcids->Derivatization LCMS LC-MS/MS Analysis AminoAcids->LCMS GCMS GC-MS Analysis Derivatization->GCMS RawData Raw Mass Spectra LCMS->RawData GCMS->RawData Correction Isotope Correction & Deconvolution RawData->Correction Quantification Quantification of Enrichment Correction->Quantification G Start Problem with Enrichment Data? LowEnrichment Low Enrichment Observed? Start->LowEnrichment Yes ComplexSpectra Complex/Overlapping Spectra? Start->ComplexSpectra No Scrambling Check for Metabolic Scrambling (e.g., from Serine) LowEnrichment->Scrambling Yes Dilution Check for Unlabeled Precursors in Media LowEnrichment->Dilution Yes LowSignal Low Signal Intensity? ComplexSpectra->LowSignal No ImproveChroma Optimize Chromatography ComplexSpectra->ImproveChroma Yes HighResMS Use High-Resolution MS ComplexSpectra->HighResMS Yes Deconvolution Apply Deconvolution Software ComplexSpectra->Deconvolution Yes OptimizeMS Optimize MS Method (e.g., SIM mode) LowSignal->OptimizeMS Yes Derivatize Consider Derivatization LowSignal->Derivatize Yes MatrixEffects Assess Matrix Effects (Post-column infusion) LowSignal->MatrixEffects Yes G Serine Serine (Unlabeled, ¹⁴N) Glycine_pool Intracellular Glycine Pool Serine->Glycine_pool SHMT (¹⁴N input) Glycine_labeled Glycine (Labeled, ¹³C, ¹⁵N) Glycine_labeled->Glycine_pool Tracer Input (¹⁵N) Glycine_pool->Serine SHMT (¹⁵N output) Protein Protein Synthesis Glycine_pool->Protein Incorporation Other_AA Other Amino Acids (e.g., Glutamate) Glycine_pool->Other_AA Transamination (¹⁵N output) Purines Purine Synthesis Glycine_pool->Purines Metabolic Fate

References

Technical Support Center: Glycine-1-13C,15N Isotopic Interference

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling isotopic interferences in studies utilizing Glycine-1-13C,15N. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data tables to facilitate accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isotopic interference in this compound studies?

A1: Isotopic interference in mass spectrometry arises from the natural abundance of stable isotopes for various elements within the analyte and any derivatizing agents. For this compound, the primary sources of interference are the naturally occurring heavier isotopes of carbon (¹³C), nitrogen (¹⁵N), hydrogen (²H), oxygen (¹⁷O, ¹⁸O), and silicon (²⁹Si, ³⁰Si) if silicon-containing derivatizing agents are used.[1][2] These heavier isotopes contribute to the mass spectrum, creating isotopic peaks at M+1, M+2, etc., relative to the monoisotopic peak (M), which can overlap with the signal from the intentionally labeled glycine (B1666218).[1]

Q2: How does the natural abundance of isotopes affect my measurements?

A2: The natural abundance of heavy isotopes can lead to an overestimation of the enrichment of your labeled this compound.[1][3] This is because the mass spectrometer detects the total ion intensity at a specific mass-to-charge ratio (m/z), which includes contributions from both the intentionally labeled molecule and molecules containing naturally abundant heavy isotopes. For accurate quantification, it is crucial to correct for these natural abundance contributions.

Q3: What are M+1 and M+2 isotopologues and how do they cause interference?

A3: M+1 and M+2 isotopologues are molecules that are one and two mass units heavier, respectively, than the monoisotopic molecule (M), which is composed of the most abundant isotopes (e.g., ¹²C, ¹⁴N, ¹H, ¹⁶O). Interference occurs when the isotopic signature of your labeled this compound (which is also M+2 relative to unlabeled glycine) overlaps with the M+2 signal of the unlabeled glycine arising from natural isotopes. For instance, an unlabeled glycine molecule could have two ¹³C atoms or one ¹⁸O atom, making its mass appear similar to the labeled molecule.

Q4: Is it necessary to correct for the isotopic purity of the this compound tracer?

A4: Yes, it is a common pitfall to assume 100% purity of isotopic tracers. Commercially available labeled compounds have a specified isotopic purity (e.g., 99% ¹³C, 98% ¹⁵N). The remaining percentage consists of other isotopologues. This information is critical for accurate correction calculations and should be factored into your data analysis.

Troubleshooting Guides

Issue 1: The measured isotopic enrichment in my sample is higher than theoretically possible.

  • Possible Cause: Failure to correct for the natural isotopic abundance of elements in the glycine molecule and the derivatization agent. The M+1 and M+2 peaks of the unlabeled (native) glycine are contributing to the signal of your labeled glycine.

  • Troubleshooting Steps:

    • Analyze an unlabeled standard: Run a sample of underivatized and derivatized unlabeled glycine to measure its natural isotopic distribution.

    • Calculate theoretical distribution: Use the natural abundance of all relevant isotopes to calculate the theoretical isotopic distribution of the derivatized unlabeled glycine.

    • Apply correction: Use a correction algorithm, such as a matrix-based method, to subtract the contribution of the natural isotopes from your experimental data. This will isolate the signal originating solely from the this compound tracer.

Issue 2: I am observing unexpected or broad peaks in my mass spectrum.

  • Possible Cause 1: Co-eluting contaminants. Other molecules from the sample matrix may have the same or similar m/z as your analyte.

    • Solution: Improve chromatographic separation by optimizing the temperature gradient, flow rate, or by using a longer or different type of chromatography column.

  • Possible Cause 2: In-source fragmentation. The glycine molecule or its derivative may be fragmenting in the ion source of the mass spectrometer.

    • Solution: Adjust the ion source parameters, such as the ionization energy, to minimize fragmentation.

  • Possible Cause 3: Matrix effects. Components in a complex sample can suppress or enhance the ionization of your analyte, distorting the true isotopic pattern.

    • Solution: Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards for calibration.

Quantitative Data Summary

For accurate correction, the natural abundances of all isotopes in the derivatized molecule must be considered.

Table 1: Natural Isotopic Abundance of Common Elements.

ElementIsotopeAtomic Mass (amu)Natural Abundance (%)
Hydrogen ¹H1.00782599.985
²H2.014100.015
Carbon ¹²C12.0000098.89
¹³C13.003351.11
Nitrogen ¹⁴N14.0030799.63
¹⁵N15.000110.37
Oxygen ¹⁶O15.9949199.759
¹⁷O16.999140.037
¹⁸O17.999160.204
Silicon ²⁸Si27.9769392.21
²⁹Si28.976494.70
³⁰Si29.973763.09

Experimental Protocols

Protocol 1: Glycine Derivatization for GC-MS Analysis

This protocol describes the silylation of glycine using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a common method for preparing amino acids for Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • Aliquot a known volume of your sample containing glycine into a microcentrifuge tube.

    • Dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all moisture as silylation reagents are moisture-sensitive.

  • Derivatization:

    • Add 100 µL of MTBSTFA to the dried sample.

    • Add 100 µL of a suitable solvent, such as acetonitrile (B52724) or pyridine.

    • Vortex the mixture thoroughly to ensure complete dissolution of the residue.

    • Heat the mixture at 100°C for 4 hours to ensure complete derivatization.

  • Neutralization and Analysis:

    • After cooling, neutralize the sample with sodium bicarbonate if necessary.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Isotopic Interference Correction

This protocol outlines the steps for correcting measured mass isotopomer distributions for natural isotope abundances.

Methodology:

  • Data Acquisition:

    • Analyze your samples containing both unlabeled and this compound labeled glycine using a mass spectrometer.

    • Acquire the mass spectra, ensuring sufficient resolution to distinguish between different isotopologues.

    • Measure the ion intensities for the different mass isotopomers (M, M+1, M+2, etc.) of the derivatized glycine.

  • Correction Calculation:

    • The correction can be performed using a matrix-based approach. The relationship between the measured (M) and corrected (m) isotopologue fractions is given by: M = C * m , where C is the correction matrix.

    • The corrected fractions can be found by: m = C⁻¹ * M .

    • The correction matrix 'C' is constructed based on the elemental formula of the derivatized glycine and the natural abundances of all constituent isotopes. Software programs are available to calculate this correction matrix.

  • Data Analysis:

    • The resulting corrected data will represent the true enrichment of this compound in your sample.

    • This corrected data can then be used for further quantitative analysis, such as metabolic flux analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_correction Data Correction cluster_result Final Result Sample Biological Sample Extraction Glycine Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS RawData Acquire Raw Mass Spectra GCMS->RawData Correction Isotopic Interference Correction Algorithm RawData->Correction CorrectedData Corrected Isotopic Enrichment Data Correction->CorrectedData FinalQuant Quantitative Analysis (e.g., Fluxomics) CorrectedData->FinalQuant interference_concept cluster_unlabeled Unlabeled Glycine Signal cluster_labeled Labeled Glycine-1-¹³C,¹⁵N Signal cluster_measured Measured Signal at M+2 M0 M (¹²C, ¹⁴N) M1 M+1 (¹³C or ¹⁵N) M2_natural M+2 (e.g., 2x¹³C) Measured_M2 Total M+2 Signal M2_natural->Measured_M2 Natural Abundance M2_labeled M+2 (¹³C + ¹⁵N) M2_labeled->Measured_M2 Tracer Enrichment troubleshooting_tree Start High/Inaccurate Enrichment? Q1 Is Natural Abundance Corrected? Start->Q1 A1_No Apply Correction Algorithm Q1->A1_No No A1_Yes Check for Other Interferences Q1->A1_Yes Yes A2_Contam Improve Chromatographic Separation A1_Yes->A2_Contam Co-elution? A2_Frag Optimize Ion Source Parameters A1_Yes->A2_Frag Fragmentation?

References

Strategies to enhance the sensitivity of Glycine-1-13C,15N detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitivity of Glycine-1-13C,15N detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

The primary challenges in detecting doubly labeled glycine (B1666218) stem from the inherently low sensitivity of the 13C and 15N nuclei compared to protons (1H). The natural abundance of 13C is only about 1.1%, and the magnetic moment of both 13C and 15N is significantly weaker than that of 1H, resulting in weaker NMR signals.[1] In mass spectrometry, sample complexity and potential for ion suppression can also hinder sensitive detection.[2]

Q2: What are the main strategic approaches to enhance the detection sensitivity of this compound?

There are two main analytical platforms for detecting this compound, each with specific strategies to enhance sensitivity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Dynamic Nuclear Polarization (DNP) and Cross-Polarization/Magic Angle Spinning (CP/MAS) are employed to significantly boost signal intensity.[3][4][5] Isotopic labeling, particularly deuteration of non-exchangeable protons, can also reduce relaxation effects and improve spectral quality.

  • Mass Spectrometry (MS): Isotope dilution mass spectrometry is a sensitive method for quantification. Proper sample preparation, including derivatization and optimized liquid chromatography, is crucial to improve ionization efficiency and reduce matrix effects.

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Poor signal-to-noise ratio in 13C NMR spectra.

  • Possible Cause 1: Low Sample Concentration.

    • Solution: Increase the sample concentration as much as solubility allows. For small molecules on a 300-600 MHz NMR spectrometer, a higher concentration is generally recommended. Doubling the concentration can roughly double the signal intensity.

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: Ensure the deuterated solvent completely dissolves the this compound sample. For carbohydrates and amino acids, D₂O or DMSO-d6 are common choices. Use high-quality deuterated solvents to minimize interfering residual proton signals.

  • Possible Cause 3: Sub-optimal Acquisition Parameters.

    • Solution: Optimize acquisition parameters. For instance, utilizing a 30-degree pulse angle and a relaxation delay (D1) of 2.0 seconds can be a good starting point. Increase the number of scans (NS) until a satisfactory signal-to-noise ratio is achieved.

  • Possible Cause 4: Inefficient Polarization Transfer in CP/MAS experiments.

    • Solution: For solid-state NMR, the Cross-Polarization (CP/MAS) experiment's efficiency is dependent on the 1H spin-lattice relaxation time in the rotating frame (T1ρ). If the 1H T1ρ is too short, magnetization cannot be effectively transferred to the 13C nucleus. This can be an issue for certain polymorphic forms of glycine (e.g., β-glycine) or at low temperatures. In such cases, direct excitation of 13C may be necessary, though with a loss of sensitivity.

Issue 2: Weak or absent signal in 13C CP/MAS of glycine.

  • Possible Cause: Molecular Dynamics.

    • Solution: The failure of the CP/MAS technique for some glycine polymorphs, particularly at low temperatures, can be due to the hindered rotation of the -NH3 group, which shortens the 1H T1ρ. Understanding the polymorphic form of your glycine sample is crucial. The α and γ polymorphs are generally more amenable to CP/MAS at ambient temperatures.

Mass Spectrometry

Issue 3: Low signal intensity and poor quantification of this compound.

  • Possible Cause 1: Inefficient Sample Preparation.

    • Solution: Proper sample preparation is critical for successful MS analysis. For complex biological samples, this includes efficient cell lysis, subcellular fractionation, and enrichment of the target analyte. Derivatization of amino acids can also improve their chromatographic behavior and ionization efficiency.

  • Possible Cause 2: Matrix Effects and Ion Suppression.

    • Solution: Complex sample matrices can suppress the ionization of the target analyte. Utilize robust sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction. Optimizing the liquid chromatography (LC) method to separate glycine from interfering compounds is also essential.

  • Possible Cause 3: Metabolic Scrambling.

    • Solution: In cell culture or in vivo studies, the isotopic label from this compound can be metabolically transferred to other molecules, complicating quantification. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotopes within the molecule.

Experimental Protocols & Data

Dynamic Nuclear Polarization (DNP) Enhanced NMR

Dynamic Nuclear Polarization is a powerful technique to dramatically increase the signal intensity in NMR experiments. It involves transferring the high polarization of electron spins to the nuclear spins of interest.

Experimental Workflow for DNP-NMR:

DNP-NMR experimental workflow for enhanced sensitivity.

A study on γ-glutamyl-[1-13C]glycine demonstrated the use of DNP to detect γ-glutamyl transpeptidase (GGT) activity in vivo. Deuteration of the glycine molecule was also explored to achieve a longer lifetime of the hyperpolarized signal.

Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR

CP/MAS is a standard solid-state NMR technique that enhances the signal of low-gamma nuclei like 13C and 15N by transferring polarization from abundant protons.

Key Experimental Parameters for 13C CP/MAS of Glycine:

ParameterTypical ValuePurposeReference
SpectrometerBruker Avance 300NMR Data Acquisition
1H 90° Pulse Width3.75 µsExcite proton spins
Hartmann-Hahn Contact Time0.5 - 10 msTransfer polarization from 1H to 13C
Data Acquisition Time65 msRecord the 13C signal
Recycle Delay5 x T1 of protonsAllow for proton spin relaxation between scans
MAS Spinning Speed5 kHzAverage out anisotropic interactions

Troubleshooting Logic for Low NMR Signal:

troubleshooting_nmr Start Poor Signal-to-Noise in this compound NMR CheckSample Is sample concentration adequate? Start->CheckSample CheckSolvent Is the sample fully dissolved in a suitable deuterated solvent? CheckSample->CheckSolvent Yes IncreaseConc Increase sample concentration. CheckSample->IncreaseConc No CheckParams Are acquisition parameters (scans, delays) optimized? CheckSolvent->CheckParams Yes ChangeSolvent Use a different deuterated solvent or improve dissolution. CheckSolvent->ChangeSolvent No CheckCPMAS For solid-state, is CP/MAS polarization transfer efficient? CheckParams->CheckCPMAS Yes OptimizeParams Increase number of scans, optimize relaxation delays. CheckParams->OptimizeParams No CheckT1rho Check 1H T1ρ. Consider direct 13C excitation if T1ρ is too short. CheckCPMAS->CheckT1rho No Success Signal Improved CheckCPMAS->Success Yes IncreaseConc->CheckSample ChangeSolvent->CheckSolvent OptimizeParams->CheckParams CheckT1rho->Success

Troubleshooting decision tree for low NMR signal.
Mass Spectrometry-Based Detection

A general workflow for the sensitive detection of this compound in biological samples using LC-MS.

General Workflow for LC-MS Detection:

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction of metabolites from biological matrix Derivatization Derivatization of Glycine (optional, to improve properties) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection and Quantification) LC->MS MSMS Tandem MS (MS/MS) (Structural Confirmation) MS->MSMS Quantification Quantification using isotope dilution MSMS->Quantification Interpretation Metabolic Flux Analysis Quantification->Interpretation

General workflow for LC-MS based detection of labeled glycine.

Quantitative Data Summary:

While specific quantitative comparisons of sensitivity enhancement across different platforms are highly dependent on the sample matrix and instrumentation, the following table provides a conceptual overview of the expected impact of various strategies.

StrategyTechniqueExpected Sensitivity EnhancementKey Considerations
NMR Dynamic Nuclear Polarization (DNP)>10,000-foldRequires specialized equipment for hyperpolarization.
Cross-Polarization (CP/MAS)Significant enhancement over direct 13C detectionEfficiency depends on molecular dynamics (1H T1ρ).
Deuteration~2-fold improvement in transverse relaxation ratesCan improve both sensitivity and resolution.
MS Isotope DilutionHigh accuracy and precision for quantificationRequires isotopically labeled internal standards.
DerivatizationVariable, can significantly improve ionizationAdds an extra step to sample preparation.
Optimized LC-MS/MSHighReduces ion suppression and improves specificity.

References

Technical Support Center: Refinement of Metabolic Models using Glycine-1-13C,15N Tracer Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glycine-1-13C,15N as a tracer to refine metabolic models.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of the 1-13C and 15N labels from this compound?

The dual labels on this compound allow for the simultaneous tracing of its carbon and nitrogen atoms through various metabolic pathways. The primary fates include:

  • Glycine (B1666218) Cleavage System (GCS): This mitochondrial pathway is a major route for glycine catabolism. The 15N is released as ammonia, and the 1-13C is released as 13CO2. The C2 carbon of glycine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF), a key one-carbon donor.[1][2]

  • Serine Synthesis: Glycine can be converted to serine via serine hydroxymethyltransferase (SHMT), which can utilize a one-carbon unit from the folate pool. The 15N from glycine can be incorporated into serine.

  • Purine (B94841) Synthesis: The entire glycine molecule, including the 15N and both carbons (with the 1-13C being incorporated), is directly incorporated into the purine ring.[3]

  • Protein Synthesis: Labeled glycine is incorporated into newly synthesized proteins, which can be quantified to measure protein turnover.[4]

Q2: Why is this compound a valuable tracer for studying cancer metabolism?

Cancer cells often exhibit altered one-carbon metabolism to support rapid proliferation, including the increased synthesis of nucleotides and amino acids. Glycine metabolism is central to these processes. By tracing the fate of both the carbon and nitrogen from glycine, researchers can investigate the activity of key pathways upregulated in cancer, such as the GCS and de novo purine biosynthesis.[5]

Q3: What is metabolic scrambling and how can it affect my results with this compound?

Metabolic scrambling refers to the metabolic interconversion of amino acids, which can lead to the transfer of stable isotopes to amino acids that were not the intended target of the labeling experiment. For instance, the 15N from labeled glycine can be transferred to other amino acids through transamination reactions. This can complicate the interpretation of labeling patterns and lead to inaccurate flux calculations. Using high-resolution mass spectrometry can help to distinguish between different isotopologues and identify potential scrambling.

Q4: What are the key considerations for designing a this compound tracer experiment in cell culture?

  • Tracer Concentration: The concentration of this compound in the culture medium should be carefully chosen to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations.

  • Labeling Duration: The duration of labeling should be sufficient to achieve isotopic steady-state for the pathways of interest. This can vary from minutes for glycolysis to many hours for nucleotide biosynthesis.

  • Cell Culture Medium: It is crucial to use a base medium that is deficient in glycine to allow for the specific introduction of the labeled tracer. The use of dialyzed fetal bovine serum (dFBS) is also recommended to minimize the dilution of the tracer by unlabeled amino acids present in standard serum.

  • Controls: Appropriate controls, such as cells grown in unlabeled medium, are essential for accurate data analysis and background correction.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Possible Cause Troubleshooting Step
Dilution from unlabeled sources Ensure the use of glycine-free base media and dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled glycine.
Insufficient labeling time Increase the incubation time with the this compound tracer to allow for sufficient incorporation into the metabolic pathways of interest. Consult literature for typical steady-state labeling times for your pathways of interest.
Low tracer concentration Increase the concentration of this compound in the culture medium. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Poor cell viability or metabolic activity Check cell health and viability. Ensure that the experimental conditions are not adversely affecting cellular metabolism.

Issue 2: Unexpected Labeling Patterns or Isotopologue Distributions

Possible Cause Troubleshooting Step
Metabolic Scrambling The 15N label from glycine may be transferred to other amino acids. Use high-resolution mass spectrometry to differentiate between isotopologues and analyze the labeling patterns of other amino acids to assess the extent of scrambling.
Contamination Contamination with unlabeled glycine or other amino acids can alter the expected labeling patterns. Ensure all reagents and consumables are free from contamination.
Alternative Metabolic Pathways The observed labeling patterns may indicate the activity of unexpected or alternative metabolic pathways. Review the literature for known alternative routes of glycine metabolism in your specific biological system.
Incorrect Natural Isotope Abundance Correction Inaccurate correction for the natural abundance of stable isotopes can lead to errors in the calculated isotopologue distributions. Use appropriate software and ensure the correct chemical formulas are used for correction.

Issue 3: Poor Mass Spectrometry Signal or Data Quality

Possible Cause Troubleshooting Step
Inefficient Metabolite Extraction Optimize the metabolite extraction protocol to ensure efficient recovery of the target metabolites. A common method for polar metabolites involves extraction with ice-cold 80% methanol (B129727).
Ion Suppression High concentrations of salts or other matrix components can suppress the ionization of target analytes. Optimize sample cleanup and chromatographic separation to minimize ion suppression.
Instrument Calibration and Tuning Ensure the mass spectrometer is properly calibrated and tuned for the mass range of interest to achieve accurate mass measurements and optimal sensitivity.
Inappropriate LC-MS Method For polar metabolites like amino acids and nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often more suitable than reverse-phase chromatography.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from this compound tracer experiments. The actual values will vary depending on the cell type, experimental conditions, and analytical methods.

Table 1: Isotopic Enrichment of Key Metabolites from [1,2-13C2]Glycine Tracer

MetaboliteIsotopologueExpected Mass ShiftTypical Fractional Enrichment (%)
SerineM+1 (from GCS-derived 13C)+1Varies
SerineM+2 (direct conversion)+2Varies
Purines (e.g., AMP, GMP)M+2+2Varies
Data is illustrative and will vary based on experimental conditions.

Table 2: Quantification of Glycine and Serine Fluxes in Healthy Humans

FluxRate (μmol/kg/h)
Total Glycine Flux463 ± 55
Serine Synthesis from Glycine (via SHMT)193 ± 28
Serine Synthesis from Glycine (via GCS and SHMT)88 ± 13
Glycine Decarboxylation (via GCS)190 ± 41
Source: Adapted from Lamers et al. (2007). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: General Protocol for Stable Isotope Labeling in Mammalian Cell Culture

This protocol provides a general framework for labeling mammalian cells with this compound.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free base medium (e.g., DMEM) with the desired concentration of this compound and dialyzed fetal bovine serum (dFBS).

  • Labeling: When cells reach the desired confluency, aspirate the regular growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration to allow for isotopic labeling to reach a steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells quickly with ice-cold saline.

    • Add ice-cold 80% methanol to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator. The dried samples can be stored at -80°C until analysis by LC-MS.

Protocol 2: Sample Preparation for LC-MS Analysis of Labeled Metabolites

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., a mixture of acetonitrile (B52724) and water for HILIC).

  • Chromatography: Separate the metabolites using an appropriate liquid chromatography method. For polar metabolites, HILIC is often the method of choice.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues.

  • Data Analysis: Process the raw mass spectrometry data to identify metabolites and determine their isotopologue distributions. Correct for the natural abundance of stable isotopes using appropriate software.

Visualizations

Glycine_Metabolism Glycine This compound GCS Glycine Cleavage System (GCS) Glycine->GCS 1-13CO2 15NH3 Serine Serine Glycine->Serine SHMT Purines Purine Synthesis Glycine->Purines Proteins Protein Synthesis Glycine->Proteins One_Carbon_Pool One-Carbon Pool (5,10-CH2-THF) GCS->One_Carbon_Pool C2 One_Carbon_Pool->Serine

Caption: Metabolic fate of this compound.

Troubleshooting_Low_Enrichment Start Low Isotopic Enrichment Check_Media Check for unlabeled glycine sources Start->Check_Media Use_Defined_Media Use glycine-free media and dialyzed serum Check_Media->Use_Defined_Media Yes Check_Time Is labeling time sufficient? Check_Media->Check_Time No Increase_Time Increase incubation time Check_Time->Increase_Time No Check_Concentration Is tracer concentration adequate? Check_Time->Check_Concentration Yes Increase_Concentration Increase tracer concentration Check_Concentration->Increase_Concentration No Check_Viability Check cell viability and metabolic activity Check_Concentration->Check_Viability Yes

Caption: Troubleshooting workflow for low isotopic enrichment.

References

Validation & Comparative

Validating Metabolic Flux Models: A Comparative Guide Using Glycine-1-13C,15N Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic engineering and cellular physiology studies, the accurate validation of metabolic flux models is paramount. 13C Metabolic Flux Analysis (MFA) stands as a cornerstone technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular activity. The choice of isotopic tracer is a critical determinant of the precision and scope of the resulting flux map. This guide provides a comprehensive comparison of using Glycine-1-13C,15N as a tracer for validating metabolic flux models against more conventional tracers like 13C-glucose and 13C-glutamine.

The use of dual-labeled this compound offers a unique advantage by simultaneously tracing both carbon and nitrogen pathways, providing critical insights into one-carbon metabolism, serine biosynthesis, and purine (B94841) and glutathione (B108866) synthesis. This is particularly valuable for studying diseases with altered glycine (B1666218) metabolism, such as cancer.

Quantitative Comparison of Isotopic Tracers for Metabolic Flux Analysis

The selection of an isotopic tracer significantly influences the resolvability of fluxes in different metabolic pathways. While universally optimal tracers are rare, a comparison of their strengths can guide experimental design.

TracerKey Metabolic Pathways TracedAdvantagesDisadvantages
This compound One-Carbon Metabolism (folate cycle), Serine Biosynthesis, Glycine Cleavage System, Purine Synthesis, Glutathione Synthesis.- Simultaneously traces carbon and nitrogen flux. - Provides detailed information on the highly interconnected serine-glycine one-carbon network. - Useful for studying nucleotide and redox metabolism.- Less informative for central carbon metabolism (glycolysis, TCA cycle) compared to glucose or glutamine tracers. - Interpretation can be complex due to the extensive metabolic fate of glycine.
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate).- Provides broad coverage of central carbon metabolism. - High labeling enrichment in a wide range of metabolites.- Can be less effective in resolving fluxes in anaplerotic reactions and amino acid metabolism compared to other tracers.
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP).- Particularly effective for precisely estimating the flux through the oxidative PPP.[1]- Less informative for the TCA cycle compared to uniformly labeled glucose.[1]
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Amino Acid Metabolism.- Excellent for resolving fluxes within the TCA cycle and related pathways.[1]- Provides limited information on glycolytic and PPP fluxes.[1]

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality data for metabolic flux analysis. Below are generalized protocols for isotope labeling experiments using this compound and a comparison with a standard 13C-glucose experiment.

Protocol 1: Metabolic Flux Analysis using this compound

This protocol is adapted from general 13C15N dual-labeling procedures for a glycine-specific experiment.[2]

  • Cell Culture and Media Preparation:

    • Culture cells in a chemically defined medium to ensure metabolic and isotopic steady-state.

    • Prepare an experimental medium where unlabeled glycine is replaced with this compound at the same molar concentration.

  • Isotope Labeling:

    • In the mid-exponential growth phase, switch the cells from the standard medium to the this compound containing medium.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state in key downstream metabolites. This time should be determined empirically but often ranges from several hours to 24 hours.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

    • Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry (MS):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples to improve the volatility and chromatographic separation of amino acids and other metabolites.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., serine, purines, glutathione).

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of 13C and 15N.

    • Use a computational MFA software package (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model. This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

Protocol 2: Comparative 13C-MFA using [1,2-13C2]Glucose

This protocol is a standard method for analyzing central carbon metabolism.

  • Cell Culture and Media Preparation:

    • Culture cells in a chemically defined medium.

    • Prepare an experimental medium where unlabeled glucose is replaced with [1,2-13C2]glucose.

  • Isotope Labeling:

    • Switch cells to the [1,2-13C2]glucose medium during the exponential growth phase.

    • Incubate for a period sufficient to reach isotopic steady-state in central carbon metabolites.

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as in Protocol 1.

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the samples by GC-MS or LC-MS to determine the MIDs of intermediates in glycolysis, the PPP, and the TCA cycle.

  • Data Analysis and Flux Calculation:

    • Correct for natural isotope abundance and use MFA software to calculate fluxes, focusing on central carbon metabolism.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex relationships in metabolic flux analysis.

Glycine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glycine_1_13C_15N This compound Glycine_in Glycine Glycine_1_13C_15N->Glycine_in Serine_cyto Serine Glycine_in->Serine_cyto SHMT Methylene_THF_cyto 5,10-Methylene-THF Glycine_in->Methylene_THF_cyto Glutathione Glutathione Glycine_in->Glutathione Glycine_mito Glycine Glycine_in->Glycine_mito Serine_cyto->Glycine_in SHMT THF_cyto THF THF_cyto->Methylene_THF_cyto Methylene_THF_cyto->THF_cyto Purine Synthesis Purines Purines Methylene_THF_cyto->Purines GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Serine_mito Serine Serine_mito->Glycine_mito SHMT Methylene_THF_mito 5,10-Methylene-THF GCS->Methylene_THF_mito CO2 13CO2 GCS->CO2 NH3 15NH3 GCS->NH3 Methylene_THF_mito->Serine_mito Formate (B1220265) Formate Methylene_THF_mito->Formate Formate->Methylene_THF_cyto Export

Caption: Metabolic fate of this compound in cellular metabolism.

The 1-carbon (carboxyl group) of glycine is labeled with 13C, and the amino group is labeled with 15N. The glycine cleavage system (GCS) in the mitochondria decarboxylates glycine, releasing the 13C as 13CO2 and the 15N as 15NH3. The remaining methylene (B1212753) group, containing the 2-carbon, is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF, a key one-carbon donor. This one-carbon unit can be used for serine synthesis in the mitochondria or exported to the cytosol as formate to participate in purine and thymidylate synthesis. The 15N from glycine can be incorporated into other amino acids and nitrogenous compounds.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Cell Culture to Metabolic Steady-State B 2. Isotope Labeling with This compound A->B C 3. Metabolite Quenching & Extraction B->C D 4. GC-MS or LC-MS Analysis C->D E 5. Mass Isotopomer Distribution (MID) Data D->E F 6. Correction for Natural Abundance E->F H 8. Flux Estimation (e.g., INCA, METRAN) F->H G 7. Metabolic Network Model Construction G->H I 9. Statistical Analysis & Model Validation H->I J Validated Metabolic Flux Map I->J

Caption: General workflow for 13C15N Metabolic Flux Analysis.

The experimental phase involves culturing cells, introducing the isotopic tracer, and analyzing metabolite labeling patterns. The computational phase uses this data along with a metabolic network model to calculate intracellular fluxes.

Conclusion

Validating metabolic flux models with this compound provides a powerful approach to interrogate the highly interconnected network of one-carbon metabolism. While it may not be the optimal tracer for a broad overview of central carbon metabolism, its strength lies in the detailed and simultaneous quantification of carbon and nitrogen flow through pathways crucial for nucleotide synthesis, redox balance, and amino acid homeostasis. For researchers investigating these specific areas, or in disease models where glycine and serine metabolism are perturbed, this compound is an invaluable tool. A comparative approach, potentially using parallel labeling experiments with glucose or glutamine tracers, can provide a more comprehensive and robust validation of large-scale metabolic models.

References

Unlocking Deeper Metabolic Insights: The Superiority of Dual-Labeled Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracers is paramount to the depth and accuracy of experimental outcomes. While single-labeled isotopes have long been a staple in metabolic research, the use of dual-labeled substrates, such as Glycine-1-13C,15N, offers significant advantages in precision, scope, and the resolution of complex biological questions. This guide provides an objective comparison of dual-labeled this compound with its single-labeled counterparts, supported by experimental principles and methodologies, to empower researchers in selecting the optimal tools for their investigations.

The core advantage of employing this compound lies in its ability to simultaneously trace the metabolic fate of both the carbon backbone and the amino nitrogen of glycine (B1666218). This dual-channel tracking provides a more comprehensive and unambiguous view of metabolic pathways compared to single-labeled isotopes, which can only offer insights into the fate of either the carbon or the nitrogen atom individually.

Enhanced Resolution and Accuracy in Mass Spectrometry

In mass spectrometry-based metabolomics and proteomics, the larger mass shift introduced by dual labeling is a key differentiator. This increased mass difference between the labeled and unlabeled analyte simplifies data analysis and significantly improves the accuracy of quantification.

FeatureSingle-Labeled Glycine (e.g., ¹³C or ¹⁵N)Dual-Labeled Glycine-1-¹³C,¹⁵NAdvantage of Dual-Labeling
Mass Shift +1 Da per ¹³C or ¹⁵N atom+2 Da (for 1-¹³C,¹⁵N)Larger mass shift provides better separation from unlabeled peptides and reduces spectral complexity.[1]
Quantification Accuracy Prone to interference from natural isotopic abundance of other atoms in the molecule.The larger mass shift minimizes the impact of natural isotopic abundances, leading to more precise and reliable quantification.[]Improved signal-to-noise ratio and reduced ambiguity in peak identification.
Metabolic Tracing Tracks either the carbon or nitrogen pathway.Simultaneously tracks the coupled metabolism of carbon and nitrogen.[]Provides a more complete picture of metabolic flux and identifies points of divergence in carbon and nitrogen metabolism.

Unraveling Complex Protein Structures with NMR Spectroscopy

In the realm of structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, the combination of ¹³C and ¹⁵N labeling is often indispensable for the complete assignment of protein spectra and the determination of complex macromolecular structures.

FeatureSingle-Labeled Glycine (e.g., ¹⁵N)Dual-Labeled Glycine-1-¹³C,¹⁵NAdvantage of Dual-Labeling
Spectral Resolution Provides information for one dimension (e.g., ¹H-¹⁵N HSQC).Enables multidimensional NMR experiments (e.g., HNCA, HN(CO)CA) that correlate backbone amide protons and nitrogens with alpha and beta carbons.[]Essential for resolving spectral overlap and achieving complete peak assignment in complex protein spectra.[]
Structural Information Primarily provides information on the protein backbone.Yields comprehensive structural restraints, including dihedral angles and information about side-chain conformations.Facilitates the accurate determination of high-resolution 3D protein structures.
Protein Dynamics Allows for the study of backbone dynamics.Enables the investigation of both backbone and side-chain dynamics, providing a more detailed understanding of protein function.A more complete picture of molecular motion and its relationship to biological activity.

Experimental Workflow and Metabolic Pathway Analysis

The application of dual-labeled this compound in metabolic studies allows for the detailed mapping of its incorporation into various downstream metabolites. A key pathway where glycine plays a central role is the Glycine Cleavage System (GCS), which is crucial for one-carbon metabolism.

Experimental_Workflow General Experimental Workflow for Stable Isotope Tracing cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture Grow cells in standard medium. Media_Switch 2. Media Switch Replace with medium containing This compound. Cell_Culture->Media_Switch Metabolite_Extraction 3. Metabolite Extraction Quench metabolism and extract intracellular metabolites. Media_Switch->Metabolite_Extraction Sample_Analysis 4. Sample Analysis Analyze extracts by LC-MS/MS or NMR spectroscopy. Metabolite_Extraction->Sample_Analysis Data_Analysis 5. Data Analysis Determine isotopic enrichment and calculate metabolic fluxes. Sample_Analysis->Data_Analysis

A typical workflow for a stable isotope labeling experiment.

The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that breaks down glycine. By using this compound, researchers can trace the path of the labeled carbon and nitrogen through this critical metabolic hub.

Glycine_Cleavage_System Tracing Dual-Labeled Glycine through the Glycine Cleavage System Glycine This compound P_protein P-protein (GLDC) Glycine->P_protein Input H_protein H-protein (GCSH) P_protein->H_protein Transfers aminomethyl group CO2 13CO2 P_protein->CO2 Decarboxylation of 1-13C T_protein T-protein (AMT) H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein NH4 15NH4+ T_protein->NH4 Releases 15N Methylene_THF 5,10-Methylene-THF T_protein->Methylene_THF Transfers methylene (B1212753) group L_protein->H_protein Regenerates H-protein

Metabolic fate of this compound in the Glycine Cleavage System.

Detailed Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol outlines a general procedure for a stable isotope labeling experiment using dual-labeled glycine in cultured mammalian cells to analyze its incorporation into downstream metabolites by LC-MS/MS.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (deficient in glycine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 80% Methanol (B129727) (pre-chilled at -80°C)

  • Cell scrapers

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of labeling.

    • Culture cells in standard growth medium until they reach the desired confluency.

  • Preparation of Labeling Medium:

    • Prepare the base medium (glycine-free) supplemented with dFBS and other necessary components (e.g., glutamine, antibiotics).

    • Dissolve this compound in the prepared medium to the desired final concentration (typically the same as physiological glycine concentration).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the wells to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Develop a targeted method to detect and quantify the different isotopologues of glycine and its downstream metabolites (e.g., serine, purines).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the peaks corresponding to the different isotopologues.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of the labeled metabolites over time to determine the rates of metabolic flux.

Conclusion

References

Cross-Validation of Glycine-1-13C,15N Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification and validation of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. The cross-validation of results using orthogonal methods is paramount for ensuring data accuracy and reliability in metabolomics, proteomics, and drug development studies. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the selection of the most appropriate analytical strategy.

Data Presentation: Quantitative Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole)[1]Very High (sub-femtomole)Low (micromole to nanomole)[1]
Reproducibility Good to ExcellentGood to ExcellentExcellent[2]
Quantitative Accuracy Good (with appropriate internal standards)Good (with appropriate internal standards)Excellent (inherently quantitative)[1]
Sample Preparation Derivatization requiredMinimal to no derivatization needed[3]Minimal, non-destructive
Throughput HighHighLow to Medium
Structural Information Limited to fragmentation patternsFragmentation patterns provide some structural dataRich structural and positional information
Typical Applications Metabolic flux analysis, targeted quantificationQuantitative proteomics (SILAC), metabolomicsFluxomics, structural biology, in-vivo studies

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound using GC-MS, LC-MS/MS, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids like glycine (B1666218), derivatization is a necessary step to increase their volatility.

a. Sample Preparation and Hydrolysis:

  • For protein-bound glycine, acid hydrolysis is performed to liberate individual amino acids. A common method involves incubating the sample in 6 M HCl at 110-150°C for 24 hours under a nitrogen atmosphere.

  • Following hydrolysis, the sample is dried, typically under a stream of nitrogen, to remove the acid.

b. Derivatization (N-acetyl methyl esters - NACME):

  • The dried hydrolysate is first esterified by adding acidified methanol (B129727) and heating at 100°C for 1 hour. The methanol is then evaporated.

  • The sample is then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5, v/v/v) and heated at 60°C for 10 minutes. The reagents are subsequently evaporated.

  • The derivatized amino acids are then extracted into an organic solvent like ethyl acetate (B1210297) for injection into the GC-MS.

c. GC-MS Analysis:

  • Gas Chromatograph: A typical setup would involve a GC system equipped with a capillary column suitable for amino acid analysis (e.g., Agilent DB-35).

  • Injection: Splitless injection is commonly used.

  • Temperature Program: A temperature gradient is employed to separate the derivatized amino acids. An example program starts at 70°C, ramps to 140°C, then to 240°C, and finally to 255°C.

  • Mass Spectrometer: The GC is coupled to a mass spectrometer, often a single quadrupole or a triple quadrupole for targeted analysis. The instrument is typically operated in electron ionization (EI) mode.

  • Data Acquisition: Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying the isotopologues of glycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.

a. Sample Preparation:

  • For biological samples, a protein precipitation step is usually performed using a solvent like acetonitrile (B52724) or methanol to remove larger molecules.

  • The supernatant is then diluted in a suitable mobile phase for injection.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used. For polar compounds like glycine, a hydrophilic interaction liquid chromatography (HILIC) column can provide good retention and separation.

  • Mobile Phase: A typical mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for glycine.

  • MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled glycine and this compound are monitored. For this compound, the precursor ion will have an m/z of 77, and for unlabeled glycine, it will be 75. The specific product ions will depend on the instrument and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is inherently quantitative.

a. Sample Preparation:

  • The sample (e.g., cell extract, biofluid) is typically lyophilized and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.

  • The pH of the sample is adjusted to a specific value to ensure consistent chemical shifts.

b. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

  • 1D ¹H NMR: A simple one-dimensional proton NMR spectrum can be used for quantification if the glycine signals are well-resolved.

  • 2D Heteronuclear NMR (¹H-¹³C HSQC): A two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment is highly effective for resolving overlapping signals and specifically detecting the ¹³C- and ¹⁵N-labeled glycine. The cross-peak corresponding to the Cα-Hα of glycine will show satellites due to the ¹³C and ¹⁵N labeling, which can be used for quantification.

  • ¹³C and ¹⁵N NMR: Direct detection of ¹³C and ¹⁵N can also be performed, though it is less sensitive than proton-detected experiments. These experiments can provide direct information about the incorporation of the stable isotopes.

  • Data Processing and Quantification: The NMR spectra are processed (Fourier transformation, phasing, and baseline correction). The integral of the glycine signal is compared to the integral of the internal standard of known concentration to determine the concentration of this compound.

Mandatory Visualization

Visualizing complex biological pathways and experimental workflows is crucial for understanding the context and rationale behind cross-validation studies. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Glycine_Cleavage_System cluster_mitochondrion Mitochondrial Matrix Glycine This compound GCS Glycine Cleavage System (GCS) Glycine->GCS SHMT Serine Hydroxymethyl- transferase (SHMT) Glycine->SHMT Serine Serine CO2 13CO2 NH3 15NH3 Methylene_THF 5,10-Methylene-THF Methylene_THF->SHMT THF THF THF->GCS GCS->CO2 Decarboxylation GCS->NH3 Deamination GCS->Methylene_THF One-carbon unit SHMT->Serine SHMT->THF

Caption: Metabolic fate of this compound via the Glycine Cleavage System.

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Comparison and Validation Sample Biological Sample (containing this compound) Extract Metabolite Extraction Sample->Extract GCMS GC-MS Analysis Extract->GCMS LCMS LC-MS/MS Analysis Extract->LCMS NMR NMR Spectroscopy Extract->NMR Compare Compare Quantitative Results (Concentration, Isotopic Enrichment) GCMS->Compare LCMS->Compare NMR->Compare Validate Validated Results Compare->Validate Assess Concordance

Caption: Workflow for the cross-validation of this compound results.

References

Glycine-1-13C,15N: A High-Performance Internal Standard for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the use of Glycine-1-13C,15N as an internal standard for precise and accurate protein quantification. This guide provides a comparative analysis against other stable isotope-labeled amino acids, supported by experimental data and detailed protocols.

This guide provides an in-depth comparison of this compound with other commonly used stable isotope-labeled amino acids, presenting key performance metrics and detailed experimental workflows to aid researchers in selecting the optimal internal standard for their specific needs.

The Critical Role of Internal Standards in Quantitative Proteomics

Internal standards are essential for correcting for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric analysis. By adding a known amount of a labeled compound that is chemically identical to the analyte of interest, researchers can normalize the signal of the endogenous analyte, leading to more accurate and precise quantification.

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, but be distinguishable by mass in the mass spectrometer. Stable isotope-labeled amino acids, peptides, and proteins are the most commonly used internal standards in quantitative proteomics.

Below is a diagram illustrating the general workflow of a quantitative proteomics experiment employing a spike-in internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Cell Lysis & Protein Extraction Sample->Lysis SpikeIn Spike-in this compound (or other IS) Lysis->SpikeIn Digestion Protein Digestion (e.g., Trypsin) SpikeIn->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Heavy/Light Ratio) Data->Quant

Figure 1: General workflow for quantitative proteomics using a spike-in internal standard.

Comparison of this compound with Other Labeled Amino Acid Standards

While various stable isotope-labeled amino acids can be used as internal standards, their physicochemical properties can influence their performance in specific applications. The choice of an internal standard should be guided by the experimental goals and the nature of the protein or proteome being studied. Here, we compare this compound with two other commonly used labeled amino acids: Arginine (13C6, 15N4) and Leucine (13C6, 15N).

FeatureThis compoundArginine (¹³C₆, ¹⁵N₄)Leucine (¹³C₆, ¹⁵N)
Molecular Weight 77.05 g/mol 184.20 g/mol 138.19 g/mol
Isotopic Purity Typically >98%Typically >98%Typically >98%
Mass Shift +2 Da+10 Da+7 Da
Metabolic Stability Can be metabolically converted to other amino acids (e.g., serine)[1]Generally stable, essential amino acidGenerally stable, essential amino acid
Abundance in Proteins ~7%~5%~10%
Key Advantages - Small size may lead to less interference in complex samples.- Cost-effective.- Large mass shift provides excellent separation from the unlabeled peptide signal.- Trypsin cleaves after arginine, ensuring most tryptic peptides are labeled in SILAC experiments.- High abundance in proteins.- Hydrophobic nature can be advantageous for certain chromatographic separations.
Potential Limitations - Smaller mass shift may be less ideal for low-resolution mass spectrometers.- Potential for metabolic conversion.- Higher cost compared to smaller labeled amino acids.- May not be suitable for all chromatographic methods due to its hydrophobicity.

Quantitative Performance Data

While direct, head-to-head comparative studies of spike-in labeled amino acids are limited, the performance of stable isotope dilution methods using labeled amino acids for protein quantification is well-documented. The accuracy and precision are generally high, with reported errors often below 10-15%.

Performance MetricExpected Performance with Labeled Amino Acid Standards
Accuracy High (typically within 15% of the true value)
Precision (CV) High (typically <15%)
Linearity (R²) Excellent (typically >0.99) over several orders of magnitude
Limit of Quantification (LOQ) Low fmol to amol range, depending on the analyte and instrument sensitivity

Experimental Protocols

The following is a general protocol for the use of this compound as a spike-in internal standard for the absolute quantification of a target protein.

1. Preparation of this compound Stock Solution: a. Accurately weigh a precise amount of this compound. b. Dissolve in a suitable solvent (e.g., 0.1% formic acid in water) to create a high-concentration stock solution (e.g., 1 mg/mL). c. Perform serial dilutions to create a working solution at the desired concentration for spiking into samples.

2. Sample Preparation: a. Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors. b. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Aliquot a specific amount of protein lysate for each sample. d. Spike-in: Add a known amount of the this compound working solution to each sample. The amount of spike-in standard should be optimized to be within the linear range of detection and ideally close to the expected abundance of the endogenous analyte.

3. Protein Digestion: a. Reduce disulfide bonds in the protein mixture by adding dithiothreitol (B142953) (DTT) and incubating at 56°C for 30 minutes. b. Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes. c. Dilute the sample to reduce the concentration of denaturants. d. Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

4. Peptide Cleanup: a. Acidify the digested sample with formic acid. b. Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method. c. Elute the peptides and dry them in a vacuum centrifuge.

5. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. c. Set up a targeted MS/MS method (e.g., Parallel Reaction Monitoring - PRM) to specifically monitor the precursor and fragment ions for both the endogenous (light) and the internal standard (heavy) peptides of the target protein.

6. Data Analysis and Quantification: a. Use appropriate software (e.g., Skyline, MaxQuant) to integrate the peak areas of the light and heavy peptide pairs. b. Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide. c. Use a calibration curve generated from known concentrations of the unlabeled target protein spiked with a constant amount of the internal standard to determine the absolute quantity of the target protein in the sample.

Application Example: mTOR Signaling Pathway

Quantitative proteomics is frequently used to study the dynamics of signaling pathways in response to various stimuli. The mTOR (mammalian target of rapamycin) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.

The diagram below illustrates a simplified view of the mTOR signaling pathway, highlighting key proteins that are often targets of quantitative proteomics studies.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core mTOR Signaling cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients TSC_Complex TSC1/TSC2 Nutrients->TSC_Complex AKT AKT PI3K->AKT AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 ProteinSynthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->ProteinSynthesis Autophagy Autophagy Inhibition mTORC1->Autophagy LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis

Figure 2: Simplified diagram of the mTOR signaling pathway.

By using this compound as an internal standard, researchers can accurately quantify changes in the abundance and post-translational modifications of key proteins in the mTOR pathway, providing valuable insights into disease mechanisms and the effects of therapeutic interventions.

Conclusion

This compound is a robust and cost-effective internal standard for quantitative proteomics. Its small size and simple labeling pattern offer advantages in certain experimental contexts. While the choice of the optimal internal standard depends on the specific research question and analytical platform, this guide provides the necessary information for researchers to make an informed decision and implement a rigorous quantitative proteomics workflow. The use of high-purity, accurately characterized internal standards like this compound is fundamental to achieving the high-quality data required for advancing our understanding of biology and disease.

References

A Comparative Guide to Glycine-1-13C,15N Labeling: Reproducibility and Variability in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glycine-1-13C,15N labeling with alternative stable isotope labeling techniques. We will delve into the reproducibility and variability associated with these methods, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs in metabolomics, proteomics, and biomolecular NMR.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By introducing atoms with heavier, non-radioactive isotopes (e.g., 13C, 15N, 2H) into a molecule of interest, researchers can track its incorporation into downstream metabolites and macromolecules. Glycine (B1666218), being a central building block for various biosynthetic pathways, is a frequently used tracer. The dual-labeled this compound offers the advantage of tracking both the carbon and nitrogen moieties simultaneously.

However, the accuracy and reproducibility of these experiments can be influenced by several factors, including the choice of tracer, the biological system under investigation, and the experimental conditions. A key challenge is metabolic scrambling, where the isotopic label is metabolized and incorporated into molecules other than the intended target, leading to potential misinterpretation of results.[1]

Comparison of Labeling Strategies

The selection of a labeling strategy is critical and depends on the specific research question. Here, we compare this compound labeling with other common approaches.

Labeling StrategyPrinciplePrimary ApplicationsAdvantagesDisadvantages
This compound Provides a specific carbon and nitrogen label on the glycine molecule.[2]Biomolecular NMR, Metabolism, Metabolomics, Proteomics.[2][3]- Tracks both carbon and nitrogen. - Provides specific positional information.- Susceptible to metabolic scrambling, especially in complex media.[1] - Cost can be a factor for large-scale experiments.
Uniform 13C-Glucose All six carbon atoms in the glucose molecule are labeled with 13C.Metabolic flux analysis, central carbon metabolism studies.- Provides a global view of carbon metabolism. - Widely used and well-characterized.- Does not provide information on nitrogen metabolism. - Label dilution can be significant.
Uniform 15N-Ammonium Chloride The sole nitrogen source in the medium is labeled with 15N.Nitrogen metabolism studies, protein turnover analysis.- Traces nitrogen flow throughout the system. - Relatively inexpensive for uniform labeling.- Label incorporation is widespread, which can complicate analysis of specific pathways.
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., 13C6-Lysine, 13C6,15N2-Lysine).Quantitative proteomics.- Highly accurate for relative protein quantification. - Reduces variability by allowing for sample mixing prior to analysis.- Primarily applicable to cell culture. - Can be expensive depending on the labeled amino acids used.
Sparse Labeling Only a select few amino acids are provided in their labeled form in the growth medium.NMR studies of large proteins, particularly in eukaryotic systems.- Simplifies NMR spectra. - More cost-effective than uniform labeling for specific applications in complex systems.- Provides information only on the labeled residues. - Susceptible to metabolic interconversion of amino acids.

Experimental Data on Reproducibility and Variability

While direct, head-to-head comparative studies on the variability of this compound labeling are not abundant in the literature, we can infer its performance based on studies focusing on related phenomena like metabolic scrambling and labeling efficiency in different systems.

One of the primary sources of variability in any amino acid labeling experiment is the metabolic activity of the host organism. For instance, in eukaryotic systems like HEK293 cells, significant metabolic scrambling of certain amino acids has been observed. Studies have shown that while some amino acids like lysine (B10760008) and phenylalanine show minimal scrambling, others including glycine and serine can be interconverted. This interconversion can lead to the 15N label from glycine appearing on serine residues and vice-versa, introducing variability in the expected labeling pattern.

In prokaryotic systems like E. coli, which are often used for recombinant protein expression, the degree of scrambling can be influenced by the specific strain and the composition of the growth medium. The use of defined minimal media can help to reduce, but not always eliminate, this variability.

Table 2: Factors Influencing Reproducibility and Variability in Labeling Experiments

FactorImpact on this compound LabelingComparison with Alternatives
Metabolic Scrambling The glycine label can be transferred to other amino acids, particularly serine, through metabolic pathways like the serine-glycine one-carbon metabolic network.Uniform labeling with 13C-glucose or 15N-ammonium chloride is designed for widespread labeling, so "scrambling" is the intended outcome. SILAC minimizes this issue for quantification by focusing on essential amino acids that are less prone to interconversion.
Expression System Eukaryotic systems may exhibit higher rates of amino acid interconversion compared to prokaryotic systems.This is a general issue for all amino acid-specific labeling methods. The choice of organism is a critical experimental parameter.
Growth Medium Composition The presence of unlabeled amino acids or precursors in complex media can dilute the isotopic label and increase variability.The use of defined minimal media is crucial for reproducibility across all stable isotope labeling experiments.
Analytical Technique Both NMR and Mass Spectrometry (MS) are used for analysis. High-resolution MS can help to distinguish between different isotopologues and quantify labeling efficiency accurately.The choice of analytical technique impacts all labeling methods. MS is generally more sensitive, while NMR provides structural and dynamic information.

Experimental Protocols

To ensure high reproducibility, a well-defined experimental protocol is essential. Below is a generalized protocol for a this compound labeling experiment in E. coli for protein expression, which should be optimized for the specific protein and research question.

Protocol: 13C and 15N Labeling of a Recombinant Protein in E. coli

  • Starter Culture: Inoculate a single colony of the E. coli strain carrying the expression plasmid into 5 mL of unlabeled rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Minimal Medium Preparation: Prepare a defined minimal medium (e.g., M9 medium) containing all necessary salts and a carbon source. For 13C labeling, use U-13C-glucose as the sole carbon source. For 15N labeling, use 15N-ammonium chloride as the sole nitrogen source. For the this compound experiment, use unlabeled glucose and ammonium (B1175870) chloride, and supplement with this compound at a concentration to be optimized (e.g., 1 g/L).

  • Adaptation Culture: Inoculate 1 L of minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Harvesting: Continue to grow the culture for the optimized expression time (e.g., 4-6 hours) at the optimized temperature (e.g., 18-30°C). Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Analysis: Analyze the purified protein by mass spectrometry to determine the extent and specificity of isotope incorporation and by NMR for structural and dynamic studies.

Signaling Pathways and Experimental Workflows

Glycine_Metabolism This compound This compound Serine Serine This compound->Serine SHMT One-Carbon Units One-Carbon Units This compound->One-Carbon Units Glycine Cleavage System Protein Synthesis Protein Synthesis This compound->Protein Synthesis Direct Incorporation Serine->Protein Synthesis Purine Synthesis Purine Synthesis One-Carbon Units->Purine Synthesis

References

Benchmarking Glycine-1-13C,15N: A Comparative Guide to Tracers for Nitrogen Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrogen flux is paramount to understanding cellular metabolism, particularly in the context of disease research and drug development. Stable isotope tracers are indispensable tools for elucidating the intricate pathways of nitrogen-containing biomolecules. Among these, doubly labeled Glycine-1-13C,15N offers the unique advantage of simultaneously tracing both carbon and nitrogen fates. This guide provides a comprehensive comparison of this compound with other commonly used nitrogen tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

Overview of Common Nitrogen Tracers

The choice of a tracer for nitrogen flux analysis is critical and depends on the specific metabolic pathways of interest and the biological system under investigation. While [15N]glycine has been historically used to trace the whole-body nitrogen pool, other tracers such as [15N]glutamine and [15N]ammonium chloride are widely employed to probe specific aspects of nitrogen metabolism.[1][2] The dual labeling in this compound allows for the concurrent analysis of carbon and nitrogen flow, providing a more comprehensive metabolic picture.

Quantitative Comparison of Tracer Performance

Direct comparative studies benchmarking a wide array of nitrogen tracers in a single cellular model are limited. However, in vivo studies and experiments in various cell lines provide valuable insights into the relative performance of different tracers.

A study comparing [15N]glycine, [15N]aspartate, [15N]valine, and [15N]leucine for whole-body protein turnover in rats revealed significant differences in the enrichment of nitrogenous end products.[3] These differences are attributed to the distinct metabolic fates of each amino acid.[3] For instance, [15N]aspartate led to higher enrichment of urea (B33335) and ammonia (B1221849), resulting in lower calculated protein turnover rates, while branched-chain amino acids like [15N]valine and [15N]leucine resulted in lower enrichments and consequently higher calculated turnover rates.[3] [15N]glycine provided results that were comparable to methods based on different assumptions.

In cultured mammalian cells, studies have utilized L-[2-15N]glutamine, L-[5-15N]glutamine, and 15NH4Cl to monitor nitrogen redistribution. These studies have shown that the amide group of glutamine is the predominant source of ammonia in cultures. Furthermore, the nitrogen from [2-15N]glutamine is incorporated into various other amino acids, including alanine, aspartate, and glycine (B1666218).

The following table summarizes the key characteristics and typical applications of common nitrogen tracers based on available literature.

TracerKey AdvantagesCommon ApplicationsConsiderations
This compound Simultaneous tracing of carbon and nitrogen pathways.Studying one-carbon metabolism, purine (B94841) synthesis, and glycine-serine interplay.The metabolic fate of glycine can be complex and cell-type specific.
[15N]Glutamine Traces a major nitrogen donor for biosynthesis.Investigating amino acid and nucleotide synthesis, TCA cycle anaplerosis.The two nitrogen atoms in glutamine have distinct metabolic fates.
[15N]Ammonium Chloride Directly traces the assimilation of inorganic nitrogen.Studying reductive amination and pathways of ammonia detoxification.Can be toxic at high concentrations.
Other [15N]Amino Acids Probe specific amino acid metabolic pathways.Investigating branched-chain amino acid metabolism, urea cycle.The choice of amino acid will dictate the pathways being traced.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and comparable results in metabolic flux analysis. Below are generalized protocols for stable isotope tracing experiments in cell culture, which should be optimized for specific cell lines and experimental questions.

General Protocol for 15N-Tracer Labeling in Cell Culture
  • Cell Culture: Plate cells at a desired density and allow them to reach exponential growth phase in standard culture medium.

  • Media Preparation: Prepare an experimental medium that is identical to the standard medium but with the unlabeled nitrogen source (e.g., glutamine, glycine) replaced with the corresponding 15N-labeled tracer at the same concentration.

  • Isotope Labeling:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 15N-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of 15N incorporation. The duration should be sufficient to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the samples by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Calculate the fractional enrichment of 15N in the target metabolites.

    • Use metabolic flux analysis software to model the data and estimate nitrogen fluxes.

Visualizing Metabolic Pathways and Workflows

Nitrogen Flow from Different Tracers

Nitrogen_Flow cluster_tracers Nitrogen Tracers cluster_pool Intracellular Nitrogen Pool This compound This compound Amino Acid Pool Amino Acid Pool This compound->Amino Acid Pool Glycine, Serine Nucleotide Pool Nucleotide Pool This compound->Nucleotide Pool Purines [15N]Glutamine [15N]Glutamine [15N]Glutamine->Amino Acid Pool Glutamate, Proline, etc. [15N]Glutamine->Nucleotide Pool Purines, Pyrimidines [15N]Ammonium [15N]Ammonium [15N]Ammonium->Amino Acid Pool Glutamate (GDH) Amino Acid Pool->Nucleotide Pool Other N-compounds Other N-compounds Amino Acid Pool->Other N-compounds

Caption: Metabolic fate of different nitrogen tracers.

General Experimental Workflow for Nitrogen Flux Analysis

Experimental_Workflow A Cell Culture B 15N Tracer Labeling A->B C Metabolite Extraction B->C D Mass Spectrometry (MS) C->D E Data Analysis D->E F Nitrogen Flux Map E->F

Caption: A typical workflow for nitrogen flux analysis.

Conclusion

The selection of an appropriate nitrogen tracer is a critical decision in the design of metabolic flux analysis experiments. This compound provides the distinct advantage of simultaneous carbon and nitrogen tracing, offering a powerful tool to investigate the interplay between these central metabolic pathways. However, the optimal tracer choice depends on the specific biological question. For general nitrogen metabolism, [15N]glutamine is often a suitable choice due to its central role as a nitrogen donor. For studies focused on ammonia assimilation, [15N]ammonium chloride is the most direct tracer. A thorough understanding of the metabolic network under investigation, coupled with the comparative insights provided in this guide, will enable researchers to select the most effective tracer to achieve their scientific objectives.

References

A Comparative Guide to Glycine Polymorphs: Impact on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218), the simplest amino acid, is a fundamental model compound in pharmaceutical and material science research due to its well-characterized polymorphic behavior. The existence of multiple crystalline forms, or polymorphs, each with distinct physicochemical properties, can significantly influence experimental results, from fundamental crystallization studies to the formulation of active pharmaceutical ingredients (APIs). Understanding and controlling glycine's polymorphism is crucial for ensuring reproducibility, optimizing processes, and developing stable and effective products.[1][2][3] This guide provides a comprehensive comparison of the common glycine polymorphs, detailing their properties, the experimental setups required for their study, and the impact of their differences on research outcomes.

Physicochemical Properties of Glycine Polymorphs

Glycine primarily exists in three polymorphic forms under ambient conditions: α, β, and γ.[4][5] Their distinct crystal structures lead to significant differences in their physical and chemical properties. The thermodynamic stability of these polymorphs follows the order γ > α > β.

Propertyα-Glycineβ-Glycineγ-Glycine
Crystal System MonoclinicMonoclinicTrigonal
Space Group P2₁/nP2₁P3₁
Thermodynamic Stability MetastableLeast StableMost Stable
Solubility in Water Higher than γ-formMost Soluble (transient)Lower than α-form
Melting Point (°C) ~233 (decomposes)Unstable, transforms to αHigher than α (decomposes)
Appearance Prismatic crystalsNeedle-like crystalsBipyramidal or prismatic crystals

Impact on Experimental Setups and Outcomes

The choice of glycine polymorph, or the conditions that favor the formation of a specific polymorph, has profound implications for various experimental applications.

  • Crystallization Studies: The kinetics of nucleation and crystal growth are highly dependent on the desired polymorph. For instance, crystallization from a pure aqueous solution at its isoelectric point (pH ~5.9) typically yields the metastable α-form. To obtain the stable γ-form, the experimental setup must be modified, for example, by adjusting the pH to be below 3.8 or above 8.9, or by introducing additives like sodium chloride (NaCl). The presence of different polymorphs can lead to inconsistent results in studies focused on crystal size distribution, morphology, and purity.

  • Pharmaceutical Formulation: In drug development, the solubility and dissolution rate of an API are critical for its bioavailability. The metastable α-polymorph of glycine, being more soluble than the stable γ-form, would be expected to have a faster dissolution rate. Therefore, selecting and stabilizing a specific polymorph is a key consideration in formulation development to ensure consistent therapeutic efficacy and shelf-life. The transformation of a more soluble metastable form to a less soluble stable form during storage can significantly impact the drug's performance.

  • Process Chemistry: The mechanical properties of different polymorphs, such as their flowability and compressibility, can affect manufacturing processes like tableting. The conditions during processing, including temperature, humidity, and mechanical stress, can induce polymorphic transformations, leading to batch-to-batch variability.

Experimental Protocols for Polymorph Characterization

A combination of analytical techniques is essential for the unambiguous identification and characterization of glycine polymorphs.

1. Preparation of Glycine Polymorphs

  • α-Glycine: Prepared by the slow evaporation or cooling crystallization of a pure aqueous glycine solution.

  • γ-Glycine: Can be obtained by crystallizing glycine from an aqueous solution containing NaCl or by adjusting the pH of the solution. For example, dissolving glycine in water and then adding a saturated solution of NaCl, followed by quench-cooling, can yield the γ-form.

  • β-Glycine: This form is the least stable and often appears transiently during the initial stages of crystallization from a pure aqueous solution before converting to the α-form. Its isolation for characterization can be challenging.

2. Analytical Characterization

The following table summarizes the key analytical techniques and their expected results for the α and γ polymorphs of glycine.

Analytical Techniqueα-Glycineγ-Glycine
Powder X-Ray Diffraction (PXRD) Characteristic peaks at 2θ ≈ 19.05°, 29.9°, and 35.4°Characteristic peaks at 2θ ≈ 21.8°, 25.3°, and 39.1°
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peak at ~910 cm⁻¹Characteristic peak at ~930 cm⁻¹
Raman Spectroscopy Unique absorption peak area at 1445–1465 cm⁻¹Unique absorption peak area at 1325–1360 cm⁻¹
Differential Scanning Calorimetry (DSC) Shows an endotherm corresponding to melting/decomposition.Exhibits a phase transition to the α-form at approximately 168°C before melting.

Visualizing Experimental Workflows

Workflow for Glycine Polymorph Identification and Characterization

G Workflow for Glycine Polymorph Analysis cluster_prep Sample Preparation cluster_analysis Polymorph Analysis cluster_results Polymorph Identification start Glycine Solution recrystallization Recrystallization (e.g., slow cooling) start->recrystallization additive_xtal Crystallization with Additive (e.g., NaCl, adjusted pH) start->additive_xtal pxrd Powder X-Ray Diffraction (PXRD) recrystallization->pxrd ftir FTIR Spectroscopy recrystallization->ftir raman Raman Spectroscopy recrystallization->raman dsc Differential Scanning Calorimetry (DSC) recrystallization->dsc additive_xtal->pxrd additive_xtal->ftir additive_xtal->raman additive_xtal->dsc alpha_form α-Polymorph pxrd->alpha_form 2θ ≈ 19.0°, 29.9° gamma_form γ-Polymorph pxrd->gamma_form 2θ ≈ 21.8°, 25.3° ftir->alpha_form ~910 cm⁻¹ ftir->gamma_form ~930 cm⁻¹ raman->alpha_form 1445-1465 cm⁻¹ raman->gamma_form 1325-1360 cm⁻¹ dsc->alpha_form Direct Melting dsc->gamma_form Phase Transition ~168°C to α

Caption: A flowchart illustrating the experimental workflow for preparing and identifying different glycine polymorphs.

Logical Relationship of Factors Influencing Glycine Polymorph Formation

G Factors Influencing Glycine Polymorphism solvent Solvent polymorph Resulting Glycine Polymorph solvent->polymorph ph pH ph->polymorph additives Additives (e.g., NaCl) additives->polymorph temp Temperature temp->polymorph cooling_rate Cooling Rate cooling_rate->polymorph supersaturation Supersaturation supersaturation->polymorph

Caption: Key experimental factors that influence the resulting glycine polymorph during crystallization.

References

Safety Operating Guide

Proper Disposal of Glycine-1-13C,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Glycine-1-13C,15N, a non-radioactive, stable isotope-labeled amino acid.

This compound is chemically identical to naturally occurring glycine (B1666218) and is not classified as a hazardous substance. Therefore, its disposal is governed by regulations for non-hazardous chemical waste. However, it is crucial to consider if the material has been mixed with any hazardous chemicals during experimental procedures.

Immediate Safety and Handling

Before disposal, always consult the Safety Data Sheet (SDS) for the most comprehensive safety information. While this compound is of low toxicity, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the substance. In case of a spill, it should be cleaned up promptly to prevent contamination of the workspace.

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to your institution's specific waste management protocols and local regulations. The appropriate disposal route depends on whether the glycine has been contaminated with hazardous materials.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.

  • Uncontaminated this compound: If the material is in its pure form, unused, or mixed only with other non-hazardous substances (e.g., water, buffer solutions), it can be treated as non-hazardous waste.

  • Contaminated this compound: If the glycine has been used in experiments where it came into contact with hazardous materials (e.g., solvents, heavy metals, cytotoxic agents), the entire mixture must be treated as hazardous waste.

Step 2: Segregation

Proper waste segregation is essential to ensure safety and compliance, and to prevent unnecessary disposal costs.

  • Non-Hazardous Waste Stream: Uncontaminated this compound should be segregated from all hazardous waste.

  • Hazardous Waste Stream: If contaminated, the waste must be placed in a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including all hazardous components and their approximate concentrations.

Step 3: Disposal

Follow your institution's guidelines for the final disposal of the segregated waste.

  • Disposal of Uncontaminated this compound:

    • Solid Waste: Pure, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

    • Aqueous Solutions: Dilute, non-hazardous aqueous solutions may be permissible for drain disposal, followed by flushing with plenty of water. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Contaminated this compound:

    • Contaminated waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by trained EHS personnel for appropriate treatment and disposal in accordance with local and national regulations.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and disposal of glycine. Note that these values are for unlabeled glycine and should be used as a general guideline for this compound, as their chemical properties are nearly identical.

ParameterValueReference
Melting Point 240 °C (decomposes)[1]
pH (5% aqueous solution) 5.9 - 6.4
Solubility in Water Soluble
OSHA Permissible Exposure Limit (PEL) - Total Dust 15 mg/m³ (TWA)
OSHA Permissible Exposure Limit (PEL) - Respirable Fraction 5 mg/m³ (TWA)

TWA: Time-Weighted Average

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision1 Is the waste mixed with any hazardous substances? start->decision1 process1 Treat as NON-HAZARDOUS WASTE decision1->process1 No process2 Treat as HAZARDOUS WASTE decision1->process2 Yes decision2 Is the non-hazardous waste in solid or aqueous form? process1->decision2 disposal3 Dispose in designated hazardous waste container. process2->disposal3 disposal1 Dispose in designated solid waste container. decision2->disposal1 Solid disposal2 Consult institutional guidelines for drain disposal. decision2->disposal2 Aqueous end End of Process disposal1->end disposal2->end disposal3->end

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Essential Safety and Logistics for Handling Glycine-1-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational handling, and disposal of Glycine-1-13C,15N, a non-radioactive, stable isotope-labeled compound.

Personal Protective Equipment (PPE)

While Glycine and its stable isotope-labeled forms are generally considered non-hazardous, prudent laboratory practice dictates the use of standard personal protective equipment to minimize exposure and ensure safety.[1][2]

PPE CategoryItemRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact.[3][4][5]
Body Protection Standard laboratory coatProtects skin and personal clothing from potential splashes or spills.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles or accidental splashes.

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound ensures both the integrity of the compound and the safety of laboratory personnel.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and labeled containers, readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Handling the Compound :

    • As this compound is a solid, handle it in a manner that avoids generating dust.

    • Use a chemical spatula for transferring the powder.

    • If weighing, do so on a clean, designated analytical balance.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for maintaining a safe laboratory environment and adhering to institutional and local regulations.

  • Waste Segregation :

    • Collect all waste this compound and any contaminated disposable items (e.g., weighing paper, gloves) in a designated, clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling : The waste container should be labeled with the full chemical name ("this compound") and the words "Non-Hazardous Chemical Waste" or as directed by your institution's EHS guidelines.

  • Storage of Waste : Keep the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.

  • Final Disposal : Once the container is full or no longer needed, arrange for its disposal through your institution's EHS department. Do not dispose of this chemical in the regular trash or down the drain.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound A Preparation (Clean workspace, gather materials) B Don Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses) A->B C Handling (Weighing and Transfer) B->C D Storage of Unused Compound (Tightly sealed, cool, dry place) C->D Unused Compound E Waste Collection (Segregate contaminated items) C->E Used/Contaminated Materials F Label Waste Container ('this compound', 'Non-Hazardous') E->F G Store Waste Container (Designated, ventilated area) F->G H Contact EHS for Disposal G->H

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-1-13C,15N
Reactant of Route 2
Glycine-1-13C,15N

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.